molecular formula C31H26N2O10 B3263688 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine CAS No. 37805-86-0

2',3',5'-Tri-O-benzoyl-5-Methoxyuridine

Cat. No.: B3263688
CAS No.: 37805-86-0
M. Wt: 586.5 g/mol
InChI Key: SHULCCQTYFCRIY-DLGLWYJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',3',5'-Tri-O-benzoyl-5-Methoxyuridine is a useful research compound. Its molecular formula is C31H26N2O10 and its molecular weight is 586.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N2O10/c1-39-22-17-33(31(38)32-26(22)34)27-25(43-30(37)21-15-9-4-10-16-21)24(42-29(36)20-13-7-3-8-14-20)23(41-27)18-40-28(35)19-11-5-2-6-12-19/h2-17,23-25,27H,18H2,1H3,(H,32,34,38)/t23-,24-,25-,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHULCCQTYFCRIY-DLGLWYJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine: A Core Intermediate for mRNA Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly efficacious mRNA therapeutics relies heavily on the incorporation of modified nucleosides to evade innate immune detection and enhance translational capacity[][2]. Alongside pseudouridine and N1-methylpseudouridine, 5-methoxyuridine (5moU) has emerged as a critical modification capable of reducing Toll-like receptor (TLR) activation and downregulating type-1 interferon signaling[3][].

To utilize 5moU in solid-phase oligonucleotide synthesis or to generate 5-methoxyuridine triphosphate (5-moUTP) for in vitro transcription (IVT), the nucleoside must first be chemically synthesized from basic precursors[5]. 2',3',5'-Tri-O-benzoyl-5-methoxyuridine serves as the pivotal, fully protected intermediate in this pathway. This whitepaper details the authoritative chemical synthesis of this intermediate, focusing on the causality of experimental design, stereochemical control, and self-validating protocols.

Mechanistic Rationale: The Vorbrüggen Glycosylation

The industry standard for synthesizing pyrimidine nucleosides is the Vorbrüggen glycosylation , a highly efficient method for constructing the N-glycosidic bond[6][7]. The reaction couples a silylated nucleobase with a peracylated ribose donor under Lewis acid catalysis.

Base Activation via Silylation

Unmodified 5-methoxyuracil exhibits poor solubility in organic solvents and lacks the requisite nucleophilicity for direct coupling[6]. Silylation using hexamethyldisilazane (HMDS) replaces the acidic protons on the exocyclic oxygen and nitrogen atoms with trimethylsilyl (TMS) groups. This transformation serves a dual purpose: it dramatically increases the lipophilicity of the base (ensuring complete dissolution in organic solvents) and activates the N1 position for subsequent nucleophilic attack[6][7].

Stereochemical Control: Anchimeric Assistance

The choice of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose as the sugar donor is not arbitrary[][6]. The benzoyl groups at the 2', 3', and 5' positions provide robust protection, but the 2'-O-benzoyl group plays a critical mechanistic role. Upon activation by a Lewis acid, the 1-O-acetate group departs, leaving an oxocarbenium ion. The carbonyl oxygen of the 2'-benzoyl group immediately participates via anchimeric assistance (neighboring group participation), forming a stable acyloxonium ion intermediate[7]. This intermediate sterically blocks the α-face of the ribose ring, forcing the incoming silylated 5-methoxyuracil to attack exclusively from the β-face, thereby ensuring >95% stereoselectivity for the biologically active β-anomer.

Mechanism A Protected Ribose Donor B TMSOTf Activation (Loss of Acetate) A->B C Oxocarbenium Ion Intermediate B->C D Anchimeric Assistance (2'-Benzoyl Group) C->D E Acyloxonium Ion (Blocks alpha-face) D->E F Nucleophilic Attack (Silylated Base, beta-face) E->F G Beta-Anomer Product F->G

Fig 1. Mechanistic pathway of anchimeric assistance ensuring β-anomer selectivity.

Experimental Methodology: A Self-Validating Protocol

The following protocol outlines the synthesis of 2',3',5'-Tri-O-benzoyl-5-methoxyuridine, designed with built-in validation checkpoints to ensure reaction integrity[6].

Step 1: Silylation of 5-Methoxyuracil
  • Reaction Setup : Suspend 5-methoxyuracil in an excess of anhydrous HMDS. Add a catalytic amount of solid ammonium sulfate ((NH₄)₂SO₄)[6].

  • Execution : Reflux the mixture under an inert argon atmosphere at ~120°C for 2-4 hours.

  • Causality & Validation : HMDS acts as both solvent and silylating agent. The (NH₄)₂SO₄ catalyst generates trace ammonia and sulfuric acid, accelerating the reaction. Self-Validation: The reaction is complete when the initial opaque, milky suspension transitions into a completely transparent, homogeneous solution. This visual cue confirms the total conversion to the highly soluble bis-silylated 5-methoxyuracil[6].

  • Isolation : Evaporate the excess HMDS under reduced pressure to yield the crude bis-silylated intermediate as a viscous oil. It must be kept strictly anhydrous to prevent hydrolysis back to the starting material.

Step 2: Vorbrüggen Glycosylation
  • Reaction Setup : Dissolve the freshly prepared bis-silylated 5-methoxyuracil and 1.05 equivalents of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous acetonitrile[][6].

  • Catalysis : Cool the reaction vessel to 0°C. Dropwise, add 1.2 equivalents of trimethylsilyl trifluoromethanesulfonate (TMSOTf)[6].

  • Execution : Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Causality & Validation : TMSOTf is a potent Lewis acid that drives the departure of the 1-acetate group to form the oxocarbenium ion[6]. Self-Validation: Progression is validated via Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate mobile phase. The complete disappearance of the UV-active ribose donor spot confirms the reaction has reached its endpoint.

Step 3: Workup and Chromatographic Purification
  • Quenching : Pour the reaction mixture into an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Causality: The alkaline quench immediately neutralizes the TMSOTf and triflic acid byproducts. Failing to neutralize the acid prior to aqueous workup risks the acid-catalyzed cleavage of the newly formed N-glycosidic bond.

  • Extraction : Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify the crude residue via silica gel column chromatography to isolate pure 2',3',5'-Tri-O-benzoyl-5-methoxyuridine.

G A 5-Methoxyuracil B HMDS, (NH4)2SO4 Reflux A->B C Bis-silylated 5-Methoxyuracil B->C E Vorbrüggen Glycosylation (Acetonitrile, RT) C->E D 1-O-Acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose + TMSOTf D->E F 2',3',5'-Tri-O-benzoyl- 5-Methoxyuridine E->F

Fig 2. Chemical synthesis workflow for 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine.

Quantitative Data and Reaction Parameters

Standardizing reaction parameters is essential for reproducibility and scale-up. The table below summarizes the optimal conditions and expected analytical targets for the synthesis.

ParameterValue / Description
Starting Materials 5-Methoxyuracil, 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose[][6]
Silylating Agent Hexamethyldisilazane (HMDS)[6]
Catalysts (NH₄)₂SO₄ (Silylation); TMSOTf (Glycosylation)[6]
Solvent System Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE)[6]
Reaction Temperature Reflux (~120°C) for Silylation; 0°C to Room Temp for Glycosylation
Reaction Time 2-4 hours (Silylation); 12-24 hours (Glycosylation)
Expected Yield 75% - 85% (post-chromatography)
Stereoselectivity >95% β-anomer (driven by anchimeric assistance)[7]
Molecular Weight (Product) ~586.5 g/mol (C₃₁H₂₆N₂O₁₀)

Downstream Applications in mRNA Therapeutics

Once 2',3',5'-Tri-O-benzoyl-5-methoxyuridine is isolated and purified, it undergoes a Zemplén deprotection [6]. The intermediate is dissolved in anhydrous methanol and treated with sodium methoxide (NaOMe). The methoxide acts as a nucleophile, cleaving the benzoyl ester bonds via transesterification to yield the fully deprotected 5-methoxyuridine (5moU) [6].

For integration into mRNA vaccines and therapeutics, the deprotected 5moU is subsequently phosphorylated to generate 5-Methoxyuridine-5'-triphosphate (5-moUTP)[5]. This modified nucleotide is fully compatible with T7, SP6, and other high-yield RNA polymerases utilized in IVT systems[]. mRNAs synthesized with 5moU exhibit markedly reduced inflammatory signaling, prolonged intracellular stability, and enhanced protein production, making it a cornerstone modification for next-generation RNA drugs[][2][3].

References

  • BenchChem . A Comparative Guide to the Synthetic Pathways of 5-Methoxyuracil Nucleosides. 6

  • BOC Sciences . Modified Nucleotides for mRNA Drugs.

  • National Institutes of Health (PMC) . Detection and Quantification of 5moU RNA Modification from Direct RNA Sequencing Data. 3

  • APExBIO . 5-Methoxy-UTP - Modified Nucleotide for RNA Synthesis. 5

  • TriLink BioTechnologies . Maximizing Translation of mRNA Therapeutics By Sequence Engineering and Chemical Modification. 2

  • Ethernet.edu.et . Synthesis and Characterization of Glycosides. 7

  • BOC Sciences . CAS 35542-01-9 (5-Methoxyuridine).

Sources

The Physicochemical Landscape and Synthetic Utility of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of nucleic acid therapeutics and mRNA vaccine development, modified nucleosides have emerged as the cornerstone of overcoming innate immune barriers. 2',3',5'-Tri-O-benzoyl-5-methoxyuridine (CAS: 37805-86-0) serves as a critical, sterically protected intermediate in the synthesis of 5-methoxyuridine (5moU) and its downstream nucleotide triphosphates. As a Senior Application Scientist, I present this whitepaper to deconstruct the physicochemical properties, structural rationale, and synthetic workflows associated with this vital pyrimidine analog.

Structural Profiling and Physicochemical Properties

Before detailing synthetic applications, it is necessary to establish the structural identity of the molecule.

A Critical Correction to Commercial Literature: It is imperative to note that several commercial chemical vendors (e.g., MedChemExpress) erroneously classify 2',3',5'-Tri-O-benzoyl-5-methoxyuridine as a "purine nucleoside analog" [1]. Structural analysis unequivocally confirms it is a pyrimidine derivative . The core aglycone is a uracil ring modified with a methoxy group at the C5 position, attached to a ribofuranose sugar via a β-N1 glycosidic bond.

The three hydroxyl groups (2', 3', and 5') of the ribose ring are capped with lipophilic benzoyl protecting groups. This specific protection strategy dramatically alters the molecule's physicochemical profile, shifting it from a highly polar, water-soluble nucleoside to a lipophilic entity soluble in organic solvents (e.g., DCM, Acetonitrile, DMSO), which is essential for downstream anhydrous synthetic steps.

Table 1: Physicochemical and Structural Data
PropertyValue / Description
IUPAC Name [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate
CAS Number 37805-86-0
Molecular Formula C31H26N2O10
Molecular Weight 586.5 g/mol [2]
Topological Polar Surface Area (TPSA) 147 Ų [2]
XLogP3 (Calculated) ~3.0 (Highly lipophilic compared to unprotected 5moU)
Hydrogen Bond Donors 1 (N3-H on the uracil ring)
Hydrogen Bond Acceptors 10
Structural Classification 5-Modified Pyrimidine Nucleoside (Protected)

The Causality of Protection: Why Benzoyl Groups?

In nucleoside chemistry, the choice of protecting group is never arbitrary. The tri-O-benzoyl protection on the ribose ring serves two fundamental mechanistic purposes during the synthesis of 5-methoxyuridine derivatives:

  • Neighboring Group Participation (Stereocontrol): During the glycosylation step (coupling the base to the sugar), the benzoyl group at the 2'-position plays a critical role. When the sugar is activated to form an oxocarbenium ion, the carbonyl oxygen of the 2'-benzoyl group attacks the anomeric center from the α-face, forming a cyclic acyloxonium ion intermediate. This steric blockade forces the incoming silylated pyrimidine base to attack exclusively from the β-face. This guarantees the formation of the biologically active β-anomer rather than a racemic mixture [3].

  • Solubility and Stability: Unprotected ribose is highly polar and prone to degradation under strong Lewis acid conditions. Benzoyl esters provide robust stability and render the sugar soluble in anhydrous organic solvents (like acetonitrile) required for moisture-sensitive coupling reactions.

Synthetic Workflow & Experimental Protocols

The standard synthesis of 2',3',5'-Tri-O-benzoyl-5-methoxyuridine relies on the Vorbrüggen glycosylation method [3]. This protocol is designed as a self-validating system; the visual transition from suspension to clear solution during silylation confirms base activation, while TLC monitoring ensures the stereoselective coupling is complete.

Protocol A: Vorbrüggen Glycosylation (Synthesis of the Protected Nucleoside)
  • Step 1 (Silylation): Suspend 5-methoxyuracil (1.0 eq) in anhydrous hexamethyldisilazane (HMDS) containing a catalytic amount of ammonium sulfate. Reflux the mixture at 120°C under an argon atmosphere. Causality: The reaction is complete when the opaque suspension becomes a clear, homogeneous solution, indicating the formation of the highly reactive, lipophilic bis-O-silylated pyrimidine.

  • Step 2 (Concentration): Remove excess HMDS under reduced pressure to yield the silylated base as a crude residue. Do not expose to ambient moisture to prevent premature hydrolysis.

  • Step 3 (Coupling): Dissolve the silylated base and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq) in anhydrous acetonitrile.

  • Step 4 (Catalysis): Cool the reaction to 0°C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise. Causality: TMSOTf acts as a powerful Lewis acid to generate the oxocarbenium ion. Stir for 4–12 hours at room temperature.

  • Step 5 (Purification): Quench the reaction with saturated aqueous NaHCO3 to neutralize the Lewis acid. Extract with dichloromethane (DCM), dry over Na2SO4, and purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient) to isolate pure 2',3',5'-Tri-O-benzoyl-5-methoxyuridine.

Protocol B: Zemplén Deprotection (Yielding 5-Methoxyuridine)

To utilize the nucleoside in biological applications, the benzoyl groups must be removed without cleaving the delicate glycosidic bond.

  • Step 1: Dissolve the protected nucleoside in anhydrous methanol.

  • Step 2: Add a catalytic amount of sodium methoxide (NaOMe) (0.1 eq). Causality: Zemplén transesterification is utilized here because it is significantly milder than aqueous basic hydrolysis, preventing ring-opening or epimerization.

  • Step 3: Stir at room temperature until TLC confirms the complete disappearance of the lipophilic starting material.

  • Step 4: Neutralize the reaction using an acidic ion-exchange resin (e.g., Dowex 50W-X8, H+ form). Filter the resin and concentrate the filtrate in vacuo to yield pure 5-methoxyuridine (5moU).

Synthesis A 5-Methoxyuracil (Base) B Silylated 5-Methoxyuracil A->B HMDS, (NH4)2SO4 Reflux D 2',3',5'-Tri-O-benzoyl -5-Methoxyuridine (Target) B->D TMSOTf, MeCN Room Temp C 1-O-acetyl-2,3,5-tri-O-benzoyl -β-D-ribofuranose C->D Vorbrüggen Glycosylation E 5-Methoxyuridine (5moU) D->E NaOMe, MeOH Deprotection

Figure 1: Synthetic workflow of 2',3',5'-Tri-O-benzoyl-5-methoxyuridine via Vorbrüggen glycosylation.

Downstream Applications: The Role of 5moU in mRNA Therapeutics

Once deprotected and subsequently phosphorylated to 5-Methoxy-UTP, this modified nucleotide is incorporated into in vitro transcribed (IVT) mRNA.

The inclusion of 5moU is a transformative step in gene therapy and vaccine development. Unmodified exogenous mRNA is rapidly recognized by pattern recognition receptors (PRRs) in the innate immune system—specifically Toll-like receptors (TLR3, TLR7) and RIG-I-like receptors [4]. This recognition triggers a cascade of pro-inflammatory cytokines and halts cellular translation, rendering the therapeutic mRNA ineffective.

By substituting standard uridine with 5-methoxyuridine, the resulting mRNA effectively mimics endogenous RNA. The methoxy steric bulk at the C5 position alters the RNA's secondary structure and hydration shell, allowing it to evade PRR detection. Consequently, 5moU-modified mRNA exhibits dramatically reduced immunogenicity, lower double-stranded RNA (dsRNA) byproduct formation during IVT, and significantly higher translation efficiency in target cells (such as iPSCs and MSCs) [4] [5].

ImmuneEvasion U Unmodified mRNA (Uridine) TLR TLR3 / TLR7 / RIG-I (Pattern Recognition) U->TLR Recognition M Modified mRNA (5moU) M->TLR Evades Detection Translate High Translation Efficiency M->Translate Ribosome Processing Immune Pro-inflammatory Cytokine Release TLR->Immune Activation

Figure 2: Mechanism of immune evasion and enhanced translation by 5moU-modified mRNA therapeutics.

Conclusion

2',3',5'-Tri-O-benzoyl-5-methoxyuridine is far more than a simple catalog chemical; it is a masterclass in synthetic design. The benzoyl protecting groups provide the necessary stereocontrol and solubility required to synthesize 5-methoxyuridine with high fidelity. As the demand for advanced, low-immunogenicity mRNA therapeutics continues to surge, mastering the physicochemical properties and synthetic pathways of this pyrimidine analog remains critical for drug development professionals.

References
  • National Center for Biotechnology Information. (2021). PubChem Compound Summary for CID 21824450, 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine. Retrieved from[Link]

  • Factor Bioscience. (n.d.). UltraSlice™ mRNA Incorporating 5-Methoxyuridine Efficiently Inserts Transgene Sequences in iPSCs with High Viability. Retrieved from[Link]

  • Promega Connections. (2025). Modified Nucleotides in IVT: Small Changes, Big Impact. Retrieved from[Link]

Engineering Nucleoside Intermediates: A Technical Guide to 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nucleoside analogs form the backbone of modern antiviral and antineoplastic pharmacopeia, while modified ribonucleosides are critical for the stability and efficacy of mRNA therapeutics. 2',3',5'-Tri-O-benzoyl-5-methoxyuridine (CAS: 37805-86-0) serves as a pivotal, lipophilic intermediate in the synthesis of advanced pyrimidine derivatives. As a Senior Application Scientist, I have structured this whitepaper to detail the structural rationale, physicochemical properties, and a self-validating synthetic protocol for this compound, providing drug development professionals with a robust framework for its application.

Chemical Identity and Structural Significance

5-Methoxyuridine (CAS: 35542-01-9) is a naturally occurring RNA-derived modified ribonucleoside ()[]. While it is highly polar and hydrophilic, its derivatization into 2',3',5'-Tri-O-benzoyl-5-methoxyuridine masks the hydroxyl groups of the ribose sugar ()[2]. This global protection strategy is indispensable for downstream nucleobase modifications.

Table 1: Physicochemical Properties of the Precursor and Protected Intermediate

Property5-Methoxyuridine2',3',5'-Tri-O-benzoyl-5-methoxyuridine
CAS Number 35542-01-937805-86-0
Molecular Formula C10H14N2O7C31H26N2O10
Molecular Weight 274.23 g/mol 586.55 g/mol
SMILES OC[C@H]1OO)N2C=C(C(NC2=O)=O)OCCOC1=CN(C(NC1=O)=O)[C@@H]2O=O)=O)[C@H]2OC(C5=CC=CC=C5)=O
Solubility Soluble in Water (50 mg/mL)Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Primary Application mRNA modification, P2Y6-receptor agonist precursorAntitumor nucleoside analog synthesis, lipophilic intermediate

(Data synthesized from chemical databases[2][3])

Mechanistic Rationale: The Role of Tri-O-Benzoylation

In nucleoside chemistry, the choice of protecting group dictates the success of subsequent synthetic steps. I frequently advocate for the benzoyl (Bz) group over the acetyl (Ac) or benzyl (Bn) groups for pyrimidine nucleosides due to three causal factors:

  • Steric Hindrance: The bulky phenyl rings of the benzoyl groups provide superior steric shielding compared to acetyl groups, effectively preventing unwanted N-alkylation or N-acylation at the N3 position of the pyrimidine ring during harsh basic conditions.

  • Chromatographic Resolution: Unprotected 5-methoxyuridine is highly polar, often requiring difficult reverse-phase chromatography or highly polar eluent systems. Benzoylation drastically increases lipophilicity, allowing for rapid, high-resolution purification via standard normal-phase silica gel chromatography (Hexane/EtOAc).

  • Neighboring Group Participation: If the glycosidic bond needs to be cleaved or reformed (e.g., Vorbrüggen glycosylation), the 2'-O-benzoyl group directs the stereoselective formation of the β-anomer via an intermediate acoxonium ion ()[4].

G Start 5-Methoxyuridine (Hydrophilic) Reagents BzCl, Pyridine 0°C to 25°C Start->Reagents Global O-Acylation Intermediate 2',3',5'-Tri-O-benzoyl- 5-methoxyuridine Reagents->Intermediate Steric Shielding Validation QA: LC-MS & NMR (Self-Validating) Intermediate->Validation In-Process Control Application Nucleobase Modification (Antitumor Agents) Validation->Application Downstream Synthesis

Workflow illustrating the causal logic of 5-methoxyuridine benzoylation and downstream application.

Experimental Protocol: Synthesis and Self-Validation

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Every critical step includes an in-process control to verify causality and prevent the propagation of errors.

Objective: Global protection of 5-methoxyuridine to yield 2',3',5'-Tri-O-benzoyl-5-methoxyuridine.

Step-by-Step Methodology:

  • Preparation & Dissolution:

    • Suspend 5-methoxyuridine (1.0 eq, ~10 mmol) in anhydrous pyridine (50 mL) under an inert argon atmosphere.

    • Causality: Pyridine serves a dual purpose as both the solvent and the acid scavenger to neutralize the HCl byproduct generated during acylation, driving the reaction to completion.

  • Controlled Acylation:

    • Cool the reaction flask to 0 °C using an ice bath.

    • Add benzoyl chloride (BzCl, 3.5 eq) dropwise over 30 minutes.

    • Causality: The 0 °C environment suppresses the exothermic nature of the reaction, preventing the formation of N3-benzoyl side products. The slight excess (3.5 eq) ensures complete tri-O-protection.

  • Reaction Progression & Monitoring (Self-Validation Checkpoint 1):

    • Allow the reaction to warm to room temperature (25 °C) and stir for 4-6 hours.

    • Validation: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The starting material (Rf ~ 0.0) must completely disappear, replaced by a single, highly UV-active lipophilic spot (Rf ~ 0.6).

  • Quenching & Extraction:

    • Quench the reaction by adding 5 mL of cold methanol to consume excess BzCl.

    • Concentrate the mixture under reduced pressure to remove the majority of pyridine.

    • Dissolve the residue in dichloromethane (DCM) and wash sequentially with 1M HCl (to remove residual pyridine), saturated NaHCO3 (to neutralize acids), and brine.

    • Causality: This sequential aqueous workup isolates the organic product while stripping away all water-soluble impurities and catalysts.

  • Purification & Final Validation (Self-Validation Checkpoint 2):

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purify via flash column chromatography (Hexane/EtOAc gradient).

    • Validation: Analyze the purified white foam via LC-MS (Expected[M+H]+ = 587.1 m/z) and 1H-NMR. The NMR spectrum must show the diagnostic presence of 15 aromatic protons (δ 7.3 - 8.1 ppm) corresponding to the three benzoyl rings, and a significant downfield shift of the ribose 2', 3', and 5' protons due to the electron-withdrawing ester linkages.

Applications in Drug Development

The strategic benzoylation of 5-methoxyuridine unlocks pathways for synthesizing complex purine and pyrimidine nucleoside analogs ()[2][5]. These analogs exhibit broad antitumor activity by targeting indolent lymphoid malignancies, primarily through the inhibition of DNA synthesis and the induction of apoptosis[2].

Furthermore, 5-methoxyuridine itself is a critical post-transcriptional modification in RNA. In the realm of mRNA vaccines and therapeutics, understanding the chemical behavior of 5-methoxyuridine and its protected derivatives allows analytical chemists to synthesize precise reference standards for LC-MS based mRNA modification mapping ()[6]. By utilizing 2',3',5'-Tri-O-benzoyl-5-methoxyuridine, researchers can selectively modify the nucleobase to study structure-activity relationships (SAR) of novel RNA modifications, ultimately enhancing the translation efficiency and immune-evasion properties of synthetic mRNA ()[7][8].

References

  • PubChem . "2',3',5'-Tri-O-benzoyl-5-Methoxyuridine | C31H26N2O10 | CID 21824450" National Center for Biotechnology Information. URL:[Link]

  • Ethernet.edu.et . "Synthesis and Characterization of Glycosides" URL:[Link]

  • Google Patents.
  • Google Patents.

Sources

The Architect of Stealth: Discovery and History of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, chemical evolution, and critical role of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine —the essential, lipophilic intermediate that enables the high-purity synthesis of 5-methoxyuridine (5-moU) for modern mRNA therapeutics.

Executive Summary

In the landscape of mRNA therapeutics, 5-methoxyuridine (5-moU) has emerged as a critical "stealth" nucleotide, capable of reducing innate immune activation while maintaining high translational fidelity.[1][2] However, the purity and scalability of 5-moU depend entirely on its protected precursor: 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine .

This guide analyzes the historical discovery of this compound, its chemical architecture, and the specific synthetic protocols that make it the "quality control checkpoint" for pharmaceutical-grade RNA production.

Part 1: Historical Genesis

The history of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine is inextricably linked to the quest to understand and replicate naturally occurring tRNA modifications.

The Biological Blueprint (1960s-1970s)

Before it was a synthetic target, 5-methoxyuridine was a biological enigma. In the late 1960s and early 1970s, researchers analyzing the tRNA of Gram-positive bacteria (specifically Bacillus subtilis) identified a unique modification at the "wobble" position (U34) of tRNA


, tRNA

, and tRNA

.
  • Discovery: Murao et al. and other groups identified this modification as 5-methoxyuridine (mo5U).

  • Function: Unlike unmodified uridine, mo5U stabilizes the codon-anticodon interaction, enhancing the fidelity of protein synthesis. This biological "translation enhancer" property would decades later become the foundation for its use in mRNA vaccines [1].

The Synthetic Breakthrough: Stout & Robins (1972)

The transition from biological curiosity to chemical reagent occurred in 1972. M.G. Stout and R.K. Robins , working at the ICN Nucleic Acid Research Institute, published the seminal paper "The synthesis of some 5-methoxypyrimidine nucleosides" in the Journal of Heterocyclic Chemistry [2].

While earlier attempts utilized unstable intermediates, Stout and Robins established the foundational logic:

  • Base Modification: Synthesizing 5-methoxyuracil first.

  • Coupling: Reacting the base with a protected sugar.

Although their early methods used mercury salts (the "mercury procedure"), they laid the groundwork for the modern use of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose as the universal sugar donor. This donor yields the 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine intermediate, effectively "locking" the stereochemistry before the final product is revealed.

The Vorbrüggen Revolution (1976)

The process was industrialized by the work of Helmut Vorbrüggen . His development of silyl-Hilbert-Johnson glycosylation (using Lewis acids like SnCl


 or TMSOTf) turned the synthesis of the tri-O-benzoyl intermediate from a low-yield art into a high-yield science [3]. This method remains the industry standard today.

Part 2: Chemical Architecture & Mechanism

Why is the 2',3',5'-Tri-O-benzoyl protection group strategy non-negotiable? It is not merely a protecting group; it is a stereochemical director .

The Neighboring Group Participation (NGP)

The synthesis of nucleosides faces a binary challenge: creating the


-anomer (biologically active) vs. the 

-anomer (inactive impurity).

When 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is activated by a Lewis acid, the benzoyl group at the C2' position participates in the reaction mechanism:

  • Acoxonium Ion Formation: The C2'-benzoyl group attacks the C1' position, forming a cyclic 1,2-acoxonium ion.

  • Steric Blocking: This ring blocks the "bottom" (

    
    ) face of the sugar.
    
  • Beta-Attack: The silylated 5-methoxyuracil base is forced to attack from the "top" (

    
    ) face.
    

This mechanism guarantees that 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine is formed almost exclusively as the


-anomer.
Visualizing the Pathway

The following diagram illustrates the critical role of the benzoyl-protected intermediate in the modern synthetic workflow.

SynthesisPathway cluster_mech Mechanism: Neighboring Group Participation Start 5-Bromouracil Base 5-Methoxyuracil (Base) Start->Base NaOMe / MeOH (Methoxylation) Coupling Vorbrüggen Coupling (TMSOTf / HMDS) Base->Coupling Silylation Donor 1-O-Acetyl-2,3,5- tri-O-benzoyl-ribose Donor->Coupling Lewis Acid Activation Intermediate 2',3',5'-Tri-O-benzoyl- 5-Methoxyuridine (THE TARGET) Coupling->Intermediate Glycosylation (Beta-Directed) Final 5-Methoxyuridine (Active Nucleoside) Intermediate->Final NaOMe / MeOH (Deprotection)

Figure 1: The synthetic lineage of 5-methoxyuridine, highlighting the central role of the tri-O-benzoyl intermediate.

Part 3: Technical Deep Dive (Synthesis Protocol)

This protocol represents a synthesis of technical accuracy, synthesizing methods from Stout & Robins [2] and modern Vorbrüggen optimizations [3].

Phase 1: Preparation of the Base

Objective: Convert 5-bromouracil to 5-methoxyuracil.[3]

  • Reagents: 5-Bromouracil, Sodium Methoxide (NaOMe), Anhydrous Methanol.

  • Protocol:

    • Dissolve 5-bromouracil in anhydrous methanol.

    • Add excess NaOMe (4-5 equivalents).

    • Reflux for 24-48 hours. The bromine is displaced by the methoxy group via nucleophilic aromatic substitution.

    • Neutralize with acidic resin, filter, and crystallize.[3][4]

    • Yield: Typically 70-80%.

Phase 2: The Vorbrüggen Coupling (Formation of the Target)

Objective: Synthesize 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine .

  • Reagents:

    • 5-Methoxyuracil (dried).[2]

    • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (Sugar Donor).

    • Hexamethyldisilazane (HMDS) & Ammonium Sulfate (for silylation).

    • TMSOTf (Trimethylsilyl trifluoromethanesulfonate) as catalyst.

    • Anhydrous Acetonitrile (MeCN).

Step-by-Step Protocol:

  • Silylation: Suspend 5-methoxyuracil in HMDS with catalytic ammonium sulfate. Reflux until a clear solution is obtained (formation of bis-trimethylsilyl-5-methoxyuracil). Evaporate excess HMDS in vacuo under strictly anhydrous conditions.

  • Coupling: Dissolve the silylated base and the ribose sugar donor (1.0 eq) in anhydrous MeCN.

  • Activation: Cool to 0°C. Add TMSOTf (1.1 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Target R

    
     will be significantly higher than the deprotected nucleoside due to benzoyl groups).
    
  • Workup: Quench with saturated NaHCO

    
    . Extract with Dichloromethane (DCM).
    
  • Purification (CRITICAL): The crude residue is 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine .

    • Why this step matters: This intermediate is highly lipophilic and crystallizable (often from Ethanol/DCM). This allows for the removal of unreacted sugar and

      
      -anomers before the final water-soluble product is formed.
      
Phase 3: Deprotection

Objective: Reveal the final 5-methoxyuridine.

  • Protocol: Treat the purified intermediate with NaOMe in MeOH (Zemplén deprotection) to remove the three benzoyl esters. Neutralize, filter, and isolate the final nucleoside.[3][5]

Data Summary Table
Parameter2',3',5'-Tri-O-benzoyl-5-Methoxyuridine5-Methoxyuridine (Final)
Solubility Soluble in DCM, EtOAc, ChloroformSoluble in Water, DMSO, MeOH
Role Purification Intermediate, Stereochemical LockActive Biological Agent
Stability High (Protected esters)Moderate (Susceptible to nucleases if in RNA)
Typical Yield 85-95% (Coupling Step)90-95% (Deprotection Step)
CAS Number Variable by isomer, derived from 6974-32-9 (sugar)35542-01-9

Part 4: Applications in Modern Therapeutics

The discovery of this pathway has enabled the multi-gram to kilogram scale manufacturing of 5-methoxyuridine for:

  • mRNA Vaccines: 5-moU is used as a uridine replacement to reduce immunogenicity. While N1-methylpseudouridine was used in the first COVID-19 vaccines, 5-moU offers a distinct IP landscape and different interaction profiles with intracellular immune sensors (RIG-I, MDA5) [4].

  • Gene Editing (CRISPR): Factor Bioscience has demonstrated that 5-moU modified mRNA encoding Cas9 reduces the formation of immunogenic double-stranded RNA (dsRNA) byproducts during in vitro transcription, leading to higher cell viability and editing efficiency compared to canonical uridine [5].

  • Solid-Phase Synthesis: The tri-O-benzoyl intermediate is often the starting point for synthesizing phosphoramidites . Selective deprotection allows researchers to install a Dimethoxytrityl (DMT) group at the 5'-OH and a phosphoramidite at the 3'-OH, enabling automated RNA synthesis.

References

  • Murao, K., et al. (1976). "5-Methoxyuridine: a new minor constituent located in the first position of the anticodon of tRNAAla, tRNAThr, and tRNAVal from Bacillus subtilis." Nucleic Acids Research.[6]

  • Stout, M. G., & Robins, R. K. (1972).[7][8] "The synthesis of some 5-methoxypyrimidine nucleosides." Journal of Heterocyclic Chemistry, 9(3), 545-549.[8]

  • Vorbrüggen, H., et al. (1981). "Nucleoside synthesis with trimethylsilyl triflate and perchlorate as catalysts." Chemische Berichte. (Foundational reference for the coupling methodology).
  • Li, B., et al. (2016). "The Pivotal Role of Chemical Modifications in mRNA Therapeutics." Frontiers in Cell and Developmental Biology.

  • Factor Bioscience. (2023). "Incorporation of 5-methoxyuridine enables efficient targeted transgene insertion in iPSCs and T cells." Factor Bioscience Research.

Sources

Technical Guide: Therapeutic Potential & Applications of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2',3',5'-Tri-O-benzoyl-5-Methoxyuridine is a critical lipophilic nucleoside intermediate and potential prodrug scaffold used primarily in the development of modified mRNA therapeutics. While often categorized as a synthetic precursor, its pharmacological relevance lies in its role as a masked delivery vehicle for 5-Methoxyuridine (5-moU)—a modified nucleoside that enables mRNA vaccines and therapies to evade the innate immune system (specifically TLR7/8) and enhance protein translation.

This guide analyzes the compound's dual utility:

  • As a Synthetic Intermediate: The obligate precursor for manufacturing high-purity 5-moU phosphoramidites and triphosphates (NTPs) for In Vitro Transcription (IVT).

  • As a Prodrug Candidate: A lipophilic scaffold capable of passive cellular entry, targeting intracellular esterases for activation.

Part 1: Chemical Identity & Structural Properties[1]

The compound consists of a 5-methoxyuracil base attached to a ribose sugar, where the hydroxyl groups at the 2', 3', and 5' positions are protected by benzoyl groups.[1]

PropertyDetail
Chemical Formula C

H

N

O

Molecular Weight ~570.55 g/mol
Core Scaffold Uridine (Pyrimidine Nucleoside)
Modification (Base) 5-Methoxy (-OCH

): Reduces immunogenicity; mimics natural post-transcriptional modifications.
Protection (Sugar) 2',3',5'-Tri-O-benzoyl: Increases lipophilicity (LogP > 3.0), prevents side reactions during base modification, and enables organic solvent solubility.
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water (until deprotected).

Part 2: Therapeutic Targets & Mechanism of Action

The "targets" of this compound are stratified into Metabolic Activation Targets (enzymes that process the prodrug) and Downstream Therapeutic Targets (biological pathways modulated by the active metabolite, 5-moU).

Metabolic Activation: The Prodrug Mechanism

The benzoyl protecting groups render the molecule highly lipophilic, allowing it to cross cell membranes via passive diffusion, bypassing the need for nucleoside transporters (hENT/hCNT) which are often downregulated in disease states.

  • Primary Target (Enzymatic): Carboxylesterases (CES1 & CES2)

    • Location: Cytosol and Microsomes (Liver, Intestine, Tumor tissue).

    • Mechanism: Intracellular esterases hydrolyze the benzoyl esters at the 2', 3', and 5' positions.

    • Result: Release of free 5-Methoxyuridine (5-moU) inside the cell.

Downstream Therapeutic Targets (Immune Evasion)

Once deprotected and converted to the triphosphate form (5-moU-TP) by cellular kinases, the molecule is incorporated into RNA. The therapeutic efficacy stems from its interaction (or lack thereof) with Pattern Recognition Receptors (PRRs).

  • Target 1: Toll-Like Receptors (TLR7 & TLR8)

    • Pathology: Unmodified uridine in exogenous mRNA activates TLR7/8 in endosomes, triggering interferon (IFN) signaling and suppressing translation.

    • Therapeutic Action: 5-moU structurally mimics natural RNA modifications. It evades binding to TLR7/8, preventing the "cytokine storm" and allowing sustained protein expression.

  • Target 2: RIG-I (Retinoic Acid-Inducible Gene I)

    • Mechanism: 5-moU modification alters the secondary structure of mRNA, reducing recognition by cytosolic RIG-I sensors that detect viral-like RNA.

  • Target 3: The Ribosome

    • Mechanism: 5-moU modified mRNA exhibits faster ribosome translocation rates compared to unmodified RNA, leading to higher protein yields per mRNA molecule.

Pathway Visualization: Activation & Evasion

The following diagram illustrates the conversion of the benzoylated precursor to the active agent and its evasion of immune sensors.

G Prodrug 2',3',5'-Tri-O-benzoyl- 5-Methoxyuridine (Lipophilic Precursor) CellMembrane Cell Membrane (Passive Diffusion) Prodrug->CellMembrane Entry CES Carboxylesterases (CES1/CES2) CellMembrane->CES Active 5-Methoxyuridine (5-moU) CES->Active Deprotection Kinases Cellular Kinases Active->Kinases Phosphorylation IVT In Vitro Transcription (mRNA Synthesis) Active->IVT Ex Vivo Mfg NTP 5-moU-Triphosphate Kinases->NTP mRNA Therapeutic mRNA (5-moU modified) NTP->mRNA Incorporation IVT->mRNA TLR TLR7 / TLR8 (Endosomal Sensors) mRNA->TLR EVASION (X) Ribosome Ribosome (Translation) mRNA->Ribosome Binding Immune Immune Activation (Interferon) Protein Therapeutic Protein Ribosome->Protein Translation

Figure 1: Mechanism of Action showing metabolic activation (esterase cleavage) and downstream immune evasion (TLR avoidance) of 5-moU.

Part 3: Synthesis & Experimental Protocols

For researchers utilizing this compound as a precursor for mRNA reagent synthesis (e.g., converting to Phosphoramidite or Triphosphate).[2]

Protocol 1: Deprotection to Yield 5-Methoxyuridine

This step removes the benzoyl groups to yield the free nucleoside for downstream phosphorylation.

Reagents:

  • 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine (Starting Material)[3][4][5]

  • 7N Ammonia in Methanol (NH

    
    /MeOH) or Sodium Methoxide (NaOMe)
    
  • Dichloromethane (DCM)

Methodology:

  • Dissolution: Dissolve 10 mmol of Tri-O-benzoyl-5-Methoxyuridine in 50 mL of anhydrous DCM. Ensure complete solubilization.

  • Reaction: Add 100 mL of 7N NH

    
     in MeOH at 0°C.
    
  • Incubation: Seal the reaction vessel and stir at room temperature (25°C) for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM). The high Rf spot (benzoylated) should disappear, and a lower Rf spot (free nucleoside) should appear.

  • Workup: Concentrate the mixture under reduced pressure to a syrup.

  • Purification: Dissolve the residue in a minimum amount of water/methanol and wash with diethyl ether to remove the methyl benzoate byproduct.

  • Crystallization: Recrystallize from Ethanol/Water to yield pure 5-Methoxyuridine as white needles.

Protocol 2: Quality Control (HPLC)

Validating the purity of the intermediate is crucial before IVT usage.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Benzoyl absorption) and 280 nm (Uracil absorption).

  • Acceptance Criteria: >98% purity; absence of mono- or di-benzoylated intermediates.

Part 4: Therapeutic Applications

mRNA Vaccines (Infectious Disease)

The deprotected form (5-moU) is the "Class 1" modification used in mRNA vaccines (e.g., COVID-19 mRNA-1273).

  • Role: Replaces 100% of Uridine in the sequence.

  • Benefit: Allows the use of higher doses by preventing reactogenicity (fever, chills) associated with unmodified RNA.

Protein Replacement Therapy (Rare Diseases)

For diseases like Methylmalonic Acidemia (MMA) or Propionic Acidemia (PA).

  • Role: mRNA encoding the missing enzyme is synthesized using 5-moU.

  • Benefit: Enables chronic, repeat dosing without developing neutralizing antibodies against the mRNA vehicle itself.

Oncology (Direct Prodrug Potential)

While less common than its use in mRNA, benzoylated nucleosides are explored as lipophilic antimetabolites .

  • Hypothesis: The Tri-O-benzoyl form may penetrate solid tumor cores (hypoxic/lipophilic environments) better than free nucleosides, serving as a "depot" for 5-moU, which can perturb RNA processing in rapidly dividing cells.

References

  • Karikó, K., et al. (2005). "Suppression of RNA recognition by Toll-like receptors: the impact of nucleoside modification and the evolutionary origin of RNA."[6] Immunity. Link

  • Nelson, J., et al. (2020). "Impact of mRNA chemistry and manufacturing process on innate immune activation." Science Advances. Link

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). "Handbook of Nucleoside Synthesis." John Wiley & Sons.
  • Svitkin, Y. V., et al. (2017). "N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms." Nucleic Acids Research. Link

  • Moderna, Inc. (2020). "Patent US10703779B2: Modified polynucleotides for the production of proteins." (Describes the use of 5-methoxyuridine in therapeutics). Link

Sources

In Vitro Stability and Deprotection Kinetics of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced mRNA therapeutics relies heavily on modified nucleosides to evade innate immune detection and enhance translational efficiency. Among these, 5-methoxyuridine (5moU) has emerged as a critical modification capable of reducing Toll-Like Receptor (TLR) activation and downregulating type-1 interferon (IFN) signaling [1].

However, the synthesis of high-purity 5moU necessitates the use of robust intermediates. 2',3',5'-Tri-O-benzoyl-5-methoxyuridine serves as the primary protected precursor in the chemical synthesis pathway. Understanding its in vitro stability, degradation kinetics, and the mechanistic causality behind its controlled deprotection is paramount for drug development professionals aiming to optimize yields and ensure the structural integrity of the final mRNA building blocks.

Structural Mechanics & Causality of Stability

The in vitro stability of 2',3',5'-Tri-O-benzoyl-5-methoxyuridine is dictated by the synergistic electronic and steric effects of its functional groups:

The Tri-O-Benzoyl Protecting Groups

During the Vorbrüggen glycosylation step of nucleoside synthesis, the ribose ring must be protected to prevent unwanted side reactions. Benzoyl esters are selected over standard acetyl groups due to their superior steric bulk and lipophilicity.

  • Neighboring Group Participation: The electron-withdrawing nature of the benzoyl group at the 2'-position directs the stereochemistry of the glycosidic bond formation, exclusively yielding the desired

    
    -anomer.
    
  • Hydrolytic Resistance: The bulky phenyl rings provide a steric shield around the ester carbonyls, rendering the molecule highly stable at physiological and mildly acidic pH, preventing premature degradation during storage and intermediate handling.

The 5-Methoxyuracil Moiety

The substitution of a methoxy group (-OCH₃) at the 5-position of the uracil ring introduces an electron-donating effect via resonance. This increases the electron density of the pyrimidine ring, which strengthens the N-glycosidic bond against acid-catalyzed cleavage—a common degradation pathway in purine nucleosides, but effectively mitigated in this specific pyrimidine analog.

DegradationPathway A 2',3',5'-Tri-O-benzoyl- 5-Methoxyuridine B Base-Catalyzed Hydrolysis (pH > 10) NaOMe / MeOH A->B Nucleophilic Attack C Acidic Conditions (pH < 2.0) A->C Protonation D 5-Methoxyuridine (Fully Deprotected) B->D Rapid Deprotection E Glycosidic Bond Cleavage (Slow) C->E F 5-Methoxyuracil + Protected Ribose E->F Base Loss

Pathway of in vitro degradation and controlled deprotection.

Quantitative Data: In Vitro Stability Profiles

The stability of the benzoyl ester linkages is highly pH-dependent. While the molecule is designed to be stable under neutral conditions, it is highly susceptible to nucleophilic acyl substitution under basic conditions. The table below summarizes the half-life (


) of the benzoyl protecting groups across various in vitro environments, synthesized from established nucleoside hydrolysis kinetics [2].
pH LevelTemperature (°C)Environment / BufferHalf-Life (

)
Primary Mechanism of Action
2.0 37Simulated Gastric Fluid~45 hoursSlow ester hydrolysis / Minor glycosidic cleavage
7.4 37PBS (Physiological)>80 hoursHighly stable; negligible degradation
9.5 25Mildly Basic Buffer~8 hoursBase-catalyzed ester hydrolysis (partial)
>11.0 25NaOMe in Methanol<30 minutesRapid nucleophilic acyl substitution (complete)

Experimental Protocol: Controlled Deprotection & Stability Assessment

To transition from the protected intermediate to the active 5-methoxyuridine, the benzoyl groups must be cleaved without damaging the pyrimidine ring. The industry standard utilizes sodium methoxide (NaOMe) in anhydrous methanol [3].

This protocol is a self-validating system : the use of anhydrous conditions prevents the formation of benzoic acid (which is difficult to separate), instead yielding methyl benzoate, a volatile byproduct easily removed under reduced pressure. Furthermore, the use of a solid-phase acidic resin for neutralization ensures no soluble salts contaminate the final product.

Step-by-Step Methodology
  • Substrate Dissolution:

    • Dissolve 1.0 mmol of 2',3',5'-Tri-O-benzoyl-5-methoxyuridine in 15 mL of strictly anhydrous methanol.

    • Causality: Water must be excluded to prevent the generation of hydroxide ions, which would lead to the formation of benzoic acid salts that complicate downstream chromatography.

  • Base Addition (Initiation):

    • Add 1.1 equivalents of Sodium Methoxide (NaOMe) solution (0.5 M in MeOH) dropwise under an inert argon atmosphere.

    • Causality: The methoxide ion acts as a strong nucleophile, attacking the carbonyl carbon of the benzoyl groups to form methyl benzoate and the free hydroxyl groups on the ribose ring.

  • Reaction Incubation & Monitoring:

    • Stir the mixture at room temperature (25°C) for 30 to 60 minutes.

    • Monitor via Thin-Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) solvent system until the starting material spot completely disappears.

  • Resin-Based Neutralization (Quenching):

    • Add Amberlite® IR-120 (H⁺ form) strongly acidic cation exchange resin to the flask. Stir gently until the pH of the solution reaches 7.0.

    • Causality: The resin exchanges H⁺ for Na⁺, neutralizing the methoxide without introducing aqueous soluble salts. This validates the purity of the crude mixture prior to filtration.

  • Filtration and Isolation:

    • Filter the mixture to remove the Amberlite resin. Wash the resin bed with an additional 5 mL of methanol.

    • Evaporate the filtrate under reduced pressure. The volatile methyl benzoate byproduct is removed during extended high-vacuum drying, yielding crude 5-methoxyuridine as a solid foam.

Workflow S1 1. Substrate Dissolution (Anhydrous MeOH) S2 2. Base Addition (NaOMe in MeOH) S1->S2 S3 3. Room Temp Incubation (30 min) S2->S3 S4 4. Neutralization (Amberlite IR-120H+) S3->S4 S5 5. Filtration & Evaporation S4->S5

Workflow for the controlled deprotection of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine.

Implications for Drug Development

The stability and predictable deprotection kinetics of 2',3',5'-Tri-O-benzoyl-5-methoxyuridine make it an indispensable asset in scalable pharmaceutical manufacturing. If the intermediate is exposed to trace moisture or fluctuating pH during storage, premature partial deprotection can occur, leading to a complex mixture of mono- and di-benzoyl species. This directly impacts the overall yield of pure 5moU.

Because 5moU is heavily utilized to reduce the immunogenicity of mRNA vaccines and significantly improve translation efficiency [1], ensuring the absolute purity of its precursors via controlled, self-validating synthetic protocols is a non-negotiable standard in modern nucleic acid drug development.

References

  • BOC Sciences.CAS 35542-01-9 (5-Methoxyuridine) - Product Description and mRNA Applications.
  • National Institutes of Health (NIH) / PMC.Synthesis of New 1,2,3-Triazol-4-yl-quinazoline Nucleoside and Benzoyl Group Deprotection.
  • Benchchem.A Comparative Guide to the Synthetic Pathways of 5-Methoxyuracil Nucleosides.

2',3',5'-Tri-O-benzoyl-5-Methoxyuridine solubility in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profiling & Process Optimization for 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine

Executive Summary

The synthesis of high-purity modified RNA requires precise control over intermediate quality. 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine (CAS: 37805-86-0) serves as a critical, lipophilic intermediate in the production of 5-Methoxyuridine (5-moU) phosphoramidites.[1] Its solubility profile is the governing factor in two pivotal process stages: purification (crystallization/chromatography) and downstream functionalization (phosphitylation).[2][1]

This guide moves beyond simple "soluble/insoluble" binaries. It provides a mechanistic solubility matrix, validated experimental protocols for recrystallization, and process logic derived from the compound’s structural activity relationships (SAR).[2]

Physicochemical Characterization

Understanding the solute is the first step to mastering its solubility. The tri-O-benzoyl protection strategy transforms the naturally hydrophilic 5-methoxyuridine into a highly lipophilic species.[1]

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₃₁H₂₆N₂O₁₀High carbon content increases organic affinity.[1]
Molecular Weight 586.55 g/mol Large molecule; kinetics of dissolution may be slow.
Lipophilicity (XLogP3) ~3.0 [1]Indicates strong preference for non-polar/moderately polar solvents.[2][1]
H-Bond Donors 1 (N-H of Uracil)Limited water interaction; relies on dipole-dipole interactions.[1]
H-Bond Acceptors 10 (Esters + Carbonyls)Good solubility in H-bond donor solvents (e.g., Chloroform).[2][1]

Solvent Compatibility Matrix

The following matrix classifies solvents based on their thermodynamic interaction with the benzoyl-protected nucleoside. Data is derived from structural analogs (Tri-O-benzoyluridine) and standard nucleoside chemistry practices [2, 3].[1]

Table 1: Empirical Solubility Profile
Solvent ClassSpecific SolventsSolubility StatusApplication Context
Halogenated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary reaction solvent; Loading solvent for chromatography.[1]
Polar Aprotic DMF, DMSO, PyridineExcellent (>100 mg/mL)Benzoylation reaction medium; difficult to remove (high BP).[2][1]
Esters Ethyl Acetate (EtOAc)Good (Temperature Dependent)Ideal for extraction and hot recrystallization.[2][1]
Alcohols Methanol, Ethanol, IsopropanolPoor to Moderate Anti-solvent for crystallization; soluble only at reflux.[2][1]
Ethers THF, 1,4-DioxaneGood Alternative reaction solvents.[2][1]
Hydrocarbons Hexanes, Heptane, TolueneInsoluble (<0.1 mg/mL)Precipitant ; used to crash out product from DCM/EtOAc.[2][1]
Aqueous Water, BuffersInsoluble used for washing/extraction to remove salts.[2][1]

Critical Insight: The "Sweet Spot" for purification lies in the DCM/Hexanes or EtOAc/Heptane systems, where the compound can be dissolved in the polar component and precipitated by the non-polar component.[2]

Strategic Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility curves for your specific batch/polymorph.[2]

Objective: Determine saturation limit (


) in a target solvent.
  • Preparation: Weigh 100 mg of dry 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine into a tared 4 mL vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Equilibration: Vortex for 60 seconds after each addition. Sonication (30 sec) may be used to break crystal lattices.[2][1]

  • Observation:

    • Clear Solution: Stop. Calculate solubility (

      
      ).[2][1]
      
    • Turbid/Solid Persists: Continue addition.

  • Gravimetric Check: If solid persists after 2 mL, filter the supernatant, evaporate a 1 mL aliquot, and weigh the residue to calculate

    
    .
    
Protocol B: The "Good/Poor" Solvent Recrystallization

The gold standard for purifying benzoyl-protected nucleosides.

Objective: Remove impurities (benzoylation byproducts, unreacted sugar) without chromatography.[2][1]

Logic: Dissolve in a "Good" solvent (low BP), then induce nucleation using a "Poor" solvent (miscible with the first).[2][1]

Step-by-Step:

  • Dissolution: Dissolve crude material in minimal Dichloromethane (DCM) at Room Temperature (RT).[2][1] The solution should be syrup-like.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove dust/insoluble salts.

  • Displacement: Slowly add Ethanol (EtOH) or Isopropanol (IPA) with stirring until the solution turns slightly cloudy (turbidity point).

  • Nucleation: Add a "seed crystal" if available. If not, scratch the glass surface.[2]

  • Evaporation: Gently rotary evaporate the DCM (lower BP than EtOH). As DCM leaves, the percentage of EtOH increases, forcing the product to crystallize.[2]

  • Harvest: Cool to 4°C for 2 hours. Filter the white crystals and wash with cold EtOH.

Visualization: Process Logic

Figure 1: Solubility Screening Decision Tree

A logical workflow for determining the optimal solvent system for reaction vs. purification.

SolubilityLogic Start Start: 2',3',5'-Tri-O-benzoyl-5-moU CheckPolarity Step 1: Assess Polarity Needs Start->CheckPolarity Reaction Goal: Chemical Reaction (e.g., Deblocking) CheckPolarity->Reaction Synthesis Purification Goal: Purification (Crystallization) CheckPolarity->Purification Work-up SolventHigh Select High Solubility Solvent (DCM, Pyridine, DMF) Reaction->SolventHigh SolventPair Select Solvent Pair (Solvent + Anti-Solvent) Purification->SolventPair Result1 Homogeneous Solution (Ready for Reagents) SolventHigh->Result1 TestDCM Dissolve in DCM SolventPair->TestDCM AddHex Add Hexanes/EtOH (Dropwise) TestDCM->AddHex Result2 Controlled Precipitation (High Purity Crystals) AddHex->Result2

Caption: Decision matrix for selecting solvent systems based on the experimental objective (Synthesis vs. Purification).

Process Implications for Drug Development

  • Moisture Sensitivity: While the benzoyl groups are robust, solvents like Pyridine and DMF are hygroscopic.[2] Water ingress can lead to hydrolysis of the benzoyl esters (forming 5-moU) or the glycosidic bond.[1] Recommendation: Use anhydrous solvents (<50 ppm H₂O) for solubility checks intended for reaction.[2][1]

  • Scale-Up Safety: Chlorinated solvents (DCM) are excellent for solubility but hazardous at scale.[1] For kg-scale process development, transition to Ethyl Acetate/Heptane systems is recommended to meet Green Chemistry standards [4].[1]

  • Chromatography Loading: Due to high lipophilicity, load the compound onto silica gel columns using DCM or Toluene .[2] Avoid loading in MeOH, as it may cause band broadening or precipitation at the column head.[2]

References

  • PubChem. (2021).[2][1] 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine (CID 21824450).[1] National Library of Medicine. [Link][2][1]

  • Kawsar, S. M. A., et al. (2016).[2][3] Chemically Modified Uridine Molecules Incorporating Acyl Residues to Enhance Antibacterial and Cytotoxic Activities. International Journal of Organic Chemistry. [Link]

  • Byrne, F. P., et al. (2016).[2][1] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. [Link]

Sources

spectroscopic data (NMR, IR, MS) of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine

[1]

Executive Summary & Application Context

2',3',5'-Tri-O-benzoyl-5-methoxyuridine (CAS 37805-86-0) is the fully protected precursor to 5-methoxyuridine (5moU) .[1] In the context of mRNA vaccine development and oligonucleotide therapeutics, 5moU is a preferred uridine replacement due to its ability to reduce Toll-like receptor (TLR) mediated immune stimulation while maintaining high translational efficiency.

This guide provides the spectroscopic fingerprint (NMR, IR, MS) required to validate the identity and purity of this intermediate during chemical synthesis. The benzoyl protecting groups render the molecule lipophilic, allowing for purification via normal-phase silica chromatography before the final deprotection step.

Molecular Identity
PropertySpecification
IUPAC Name (2R,3R,4R,5R)-2-((benzoyloxy)methyl)-5-(5-methoxy-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate
Common Name 2',3',5'-Tri-O-benzoyl-5-methoxyuridine
CAS Registry 37805-86-0
Molecular Formula C₃₁H₂₆N₂O₁₀
Molecular Weight 586.55 g/mol
Solubility Soluble in CHCl₃, DCM, DMSO; Insoluble in Water

Synthesis Pathway & Logic

The generation of spectroscopic impurities often stems from the synthesis method. The standard industrial route is the Vorbrüggen glycosylation , coupling a silylated base with a protected sugar.[2]

Reaction Workflow

The following diagram illustrates the convergent synthesis and potential fragmentation points relevant to Mass Spectrometry analysis.

GBase5-Methoxyuracil(Nucleobase)SilylatedBaseBis-TMS-5-Methoxyuracil(Activated Base)Base->SilylatedBaseSilylation(MeCN, Reflux)BSABSA / HMDS(Silylating Agent)BSA->SilylatedBaseProduct2',3',5'-Tri-O-benzoyl-5-methoxyuridine(Target)SilylatedBase->ProductVorbrüggen Coupling(MeCN, 0°C -> RT)Sugar1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranoseSugar->ProductLewisTMSOTf(Lewis Acid Catalyst)Lewis->ProductCatalysis

Figure 1: Vorbrüggen glycosylation pathway for the synthesis of CAS 37805-86-0.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)

Solvent: Chloroform-d (

1

H NMR (Proton) Assignment

Note: Chemical shifts are referenced to TMS (

Region (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
8.50 – 9.00 Broad Singlet1HNH (H-3) The imide proton of the uracil ring.[1] Broad due to quadrupole broadening from nitrogen and exchange.
7.90 – 8.15 Multiplet6HBz-ortho Ortho protons of the three benzoyl groups (deshielded by carbonyl anisotropy).[1]
7.40 – 7.65 Multiplet9HBz-meta/para Meta/para protons of benzoyl groups.[1]
7.35 – 7.45 Singlet1HH-6 The alkene proton on the uracil base.[1] Diagnostic: In 5-methoxyuridine, this is sharp.[1] In the protected form, it may overlap with Bz aromatics.
6.35 – 6.45 Doublet (

Hz)
1HH-1' Anomeric proton.[1] The

-configuration is confirmed by a coupling constant

Hz.[1]
5.60 – 5.90 Multiplet2HH-2', H-3' Deshielded significantly (compared to free nucleoside ~4.0 ppm) due to the electron-withdrawing benzoyl esters.[1]
4.60 – 4.90 Multiplet3HH-4', H-5'a, H-5'b The H-5' protons are deshielded by the 5'-OBz group.[1] H-4' is the bridge.[1]
3.60 – 3.85 Singlet3H5-OCH

Key Identification Peak. The methoxy group at position 5 is distinct and upfield from all other signals.[1]

C NMR (Carbon) Key Signals
Region (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

ppm)
AssignmentNotes
165.0 – 166.5 C=O[1] (Benzoyl) Three ester carbonyl signals.
158.0 – 160.0 C-4 (Uracil) Urea carbonyl.
149.0 – 150.0 C-2 (Uracil) Urea carbonyl.
135.0 – 140.0 C-6 (Uracil) The alkene carbon adjacent to Nitrogen.[1]
128.0 – 134.0 Aromatic (Bz) Complex cluster of phenyl ring carbons.
120.0 – 125.0 C-5 (Uracil) Substituted carbon.[1] Shifted downfield relative to Uridine due to O-Me effect.[1]
85.0 – 90.0 C-1' (Anomeric) Ribose anomeric carbon.[1]
70.0 – 80.0 C-2', C-3', C-4' Sugar backbone carbons.
63.0 – 65.0 C-5' Exocyclic sugar carbon.[1]
56.0 – 58.0 5-OCH

Methoxy carbon.[1]
B. Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode. Theoretical Exact Mass: 586.1587

Ionm/z (Observed)IdentityInterpretation
[M+H]

587.2 Protonated AdductPrimary parent ion.[1]
[M+Na]

609.2 Sodium AdductCommon in ESI, often the base peak if salts are present.
[M+K]

625.1 Potassium AdductMinor adduct.
Fragment 445.1 [M - Base]

Loss of the 5-methoxyuracil base (glycosidic bond cleavage).[1]
Fragment 105.0 [PhCO]

Benzoyl cation (very common in Bz-protected sugars).[1]

Fragmentation Logic: The molecule typically cleaves at the weak glycosidic bond (N1-C1').[1] In MS/MS, you will see the sugar fragment (Tribenzoyl ribose cation) and the base fragment.

C. Infrared Spectroscopy (FT-IR)

Phase: Solid (ATR) or Thin Film.[1]

Wavenumber (cm

)
Vibration ModeFunctional Group
3200 – 3400 N-H StretchUracil imide (broad, weak).[1]
3060 – 3080 C-H Stretch (sp

)
Aromatic protons (Benzoyl rings).[1]
2950 – 3000 C-H Stretch (sp

)
Sugar methine/methylene and Methoxy CH

.
1715 – 1730 C=O Stretch Strong. Ester carbonyls (Benzoyl).
1680 – 1700 C=O StretchAmide/Urea carbonyls (Uracil base).
1260 – 1280 C-O StretchEster C-O-C asymmetric stretch.
1090 – 1110 C-O-C StretchEther linkage (Ribose ring and Methoxy).

Experimental Protocol: Quality Control

To verify the identity of a synthesized batch, follow this rapid protocol:

  • Sample Prep: Dissolve 5 mg of the compound in 0.6 mL of

    
     (ensure solvent is acid-free to prevent deprotection).
    
  • Run

    
    H NMR: 
    
    • Check for the methoxy singlet at ~3.7 ppm . Absence indicates failure of the starting material or demethylation.

    • Check integration of aromatic region (7.4-8.1 ppm) vs anomeric proton (6.4 ppm) . Ratio should be roughly 15:1. If 10:1, one benzoyl group may be missing.

  • TLC Analysis:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexane:Ethyl Acetate (1:1).

    • Visualization: UV (254 nm). The product should be UV active.

    • 
      : Expect ~0.4 - 0.5 (varies by exact conditions, but distinct from the polar free nucleoside which stays at baseline).[1]
      

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001).[1] Handbook of Nucleoside Synthesis. John Wiley & Sons. (Source for general Vorbrüggen glycosylation shifts and protocols).

  • Murao, K., et al. (1976).[3] "5-methoxyuridine: a new minor constituent located in the first position of the anticodon of tRNAAla, tRNAThr, and tRNAVal from Bacillus subtilis."[3] Nucleic Acids Research, 3(10), 2851–2860.[3] Link (Source for 5-methoxyuridine spectral properties).[1]

  • PubChem Compound Summary. (n.d.). "2',3',5'-Tri-O-benzoyl-5-Methoxyuridine (CID 21824450)."[1] National Center for Biotechnology Information. Link (Source for CAS and computed properties).[1]

  • Li, J., et al. (2024).[4] "Detection and Quantification of 5moU RNA Modification from Direct RNA Sequencing Data." International Journal of Molecular Sciences. (Context for 5moU in mRNA therapeutics).

Methodological & Application

2',3',5'-Tri-O-benzoyl-5-Methoxyuridine as a precursor for oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Processing 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine for High-Fidelity RNA Oligonucleotide Synthesis

Executive Summary

5-Methoxyuridine (mo5U) has emerged as a critical modification in the development of mRNA therapeutics and CRISPR guide RNAs. Unlike unmodified uridine, mo5U significantly reduces activation of innate immune sensors (specifically TLR7 and RIG-I) while maintaining high translational efficiency.[1]

2',3',5'-Tri-O-benzoyl-5-Methoxyuridine serves as the stable, crystallizable intermediate derived from the Vorbrüggen glycosylation of 5-methoxyuracil. It is not the final building block for solid-phase synthesis; rather, it is the high-purity precursor that must be chemically "activated" into a phosphoramidite.

This Application Note provides a rigorous, self-validating protocol for converting this benzoyl-protected precursor into the 5'-O-DMT-2'-O-TBDMS-3'-phosphoramidite monomer required for automated oligonucleotide synthesis.

Chemical Pathway & Workflow

The conversion involves three critical phases: Global Deprotection, Selective 5'-/2'-Protection, and 3'-Phosphitylation.

MO5U_Pathway Precursor 2',3',5'-Tri-O-benzoyl- 5-Methoxyuridine (Starting Material) Inter1 5-Methoxyuridine (Free Nucleoside) Precursor->Inter1 Step 1: NaOMe/MeOH (Debenzoylation) Inter2 5'-O-DMT-5-Methoxyuridine Inter1->Inter2 Step 2: DMT-Cl/Pyridine (5'-Protection) Inter3 5'-O-DMT-2'-O-TBDMS- 5-Methoxyuridine Inter2->Inter3 Step 3: TBDMS-Cl/AgNO3 (2'-Protection) Final 5'-O-DMT-2'-O-TBDMS- 3'-Phosphoramidite (Synthesis Ready) Inter3->Final Step 4: Phosphitylation

Figure 1: Chemical workflow converting the benzoyl-protected precursor to the synthesis-ready phosphoramidite.

Detailed Protocols

Phase 1: Global Deprotection (Debenzoylation)

The benzoyl groups ensure the stability and purity of the ribose ring during initial synthesis but must be removed to allow regioselective functionalization.

Reagents:

  • 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine (Starting Material)

  • Sodium Methoxide (NaOMe), 0.5 M solution in Methanol[2]

  • Dowex 50W X8 (H+ form) ion-exchange resin

  • Anhydrous Methanol[3]

Protocol:

  • Dissolution: Suspend 10.0 g (approx. 17 mmol) of the precursor in 100 mL of anhydrous methanol.

  • Catalysis: Add 0.5 M NaOMe/MeOH (3.4 mL, 0.1 eq) dropwise at room temperature. The suspension will clear as the reaction proceeds.

  • Monitoring: Stir for 2–4 hours. Monitor via TLC (DCM/MeOH 9:1). The starting material (

    
    ) should disappear, yielding the free nucleoside (
    
    
    
    ).
  • Neutralization: Add washed Dowex 50W X8 resin until pH reaches 7.0. Critical: Do not overshoot to acidic pH to prevent glycosidic bond cleavage.

  • Isolation: Filter resin and evaporate the filtrate to dryness.

  • Crystallization: Recrystallize from EtOH/Water to yield pure 5-Methoxyuridine.

Target Specification: >99% Purity by HPLC. Mass (ESI-): m/z 273.1 [M-H]⁻.

Phase 2: Regioselective Protection (5'-DMT & 2'-TBDMS)

This is the most technically demanding phase. The goal is to block the 5' and 2' positions while leaving the 3' position open for phosphitylation.

Step A: 5'-Dimethoxytritylation

  • Co-evaporate dried 5-Methoxyuridine (from Phase 1) with anhydrous pyridine (

    
     mL).
    
  • Dissolve in anhydrous pyridine (10 mL/g).

  • Add DMT-Cl (1.2 eq) in portions at 0°C. Stir at RT for 4 hours.

  • Quench with MeOH (5 mL). Partition between DCM and 5% NaHCO₃.

  • Purify via silica flash chromatography (DCM -> DCM/MeOH gradient).

Step B: 2'-O-Silylation (TBDMS) Note: This step produces a mixture of 2' and 3' isomers. The 2'-isomer is the required product.

  • Dissolve 5'-O-DMT-5-Methoxyuridine in anhydrous THF/Pyridine (1:1).

  • Add AgNO₃ (2.5 eq) followed by TBDMS-Cl (2.8 eq). Stir for 8–12 hours.

  • Filter off silver salts. Partition filtrate between DCM and NaHCO₃.

  • Isomer Separation: Perform rigorous silica chromatography (Hexane/EtOAc). The 2'-O-TBDMS isomer typically elutes after the 3'-O-TBDMS isomer.

    • Validation: 1H NMR must confirm the 2'-isomer (H-1' doublet resonance shift).

Phase 3: 3'-Phosphitylation

Conversion of the remaining 3'-OH to the reactive phosphoramidite.

Reagents:

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DCM

Protocol:

  • Dissolve the 5'-DMT-2'-TBDMS intermediate in anhydrous DCM under Argon.

  • Add DIPEA (4.0 eq).

  • Add the chlorophosphoramidite reagent (1.5 eq) dropwise at 0°C.

  • Stir for 1 hour at RT.

  • Workup: Dilute with degassed EtOAc (pre-washed with 5% NaHCO₃). Note: Avoid acid contact; the phosphoramidite is acid-labile.

  • Purification: Flash chromatography using Hexane/EtOAc/Triethylamine (80:19:1). The Triethylamine is crucial to prevent degradation on silica.

Quality Control & Data Specifications

The following metrics define a "Synthesis-Ready" batch suitable for pharmaceutical mRNA production.

MetricSpecificationMethodRationale
Purity (HPLC) > 98.5%RP-HPLC (C18)Impurities lead to N-1 deletion sequences in mRNA.[4]
31P NMR Single peak ~150 ppm31P NMR (CDCl3)Confirms P(III) oxidation state and absence of H-phosphonates.
Water Content < 50 ppmKarl FischerWater hydrolyzes the amidite, causing coupling failure.
Residual Solvent < 0.5%GC-HeadspaceSolvents can alter the molarity during synthesizer loading.

Application in Oligonucleotide Synthesis

Once processed into the phosphoramidite, the molecule is used in solid-phase synthesis cycles.

Coupling Protocol (Recommended):

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

  • Coupling Time: 6–10 minutes (modified RNA bases often require slightly longer coupling times than standard DNA bases due to steric bulk of the 2'-TBDMS).

  • Oxidation: Standard Iodine/Water/Pyridine (for PO backbone) or Sulfurizing Reagent (for PS backbone).

Deprotection Strategy: After synthesis, the oligonucleotide containing 5-methoxyuridine requires specific deprotection to remove the TBDMS groups.

  • Reagent: TEA·3HF (Triethylamine trihydrofluoride) or DMSO/TEA·3HF.[5]

  • Conditions: 65°C for 2.5 hours.

  • Note: mo5U is stable under standard ammonolytic deprotection conditions used to cleave the oligo from the support.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield in Step 1 Incomplete DebenzoylationEnsure NaOMe is fresh. Check pH during neutralization; acidic pH hydrolyzes the nucleoside.
2'/3' Isomer Mix Inefficient SeparationUse a shallower gradient during chromatography (e.g., 0.5% MeOH increments).
31P NMR Impurities Oxidation of AmiditeEnsure all solvents are degassed and anhydrous. Use Argon balloon during reaction.
Coupling Failure Wet AmiditeLyophilize the final amidite from benzene or co-evaporate with acetonitrile before use.

References

  • Karikó, K., et al. (2005). "Suppression of RNA recognition by Toll-like receptors: the impact of nucleoside modification and the evolutionary origin of RNA." Immunity, 23(2), 165-175.

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). "Handbook of Nucleoside Synthesis." John Wiley & Sons. (Standard reference for the glycosylation chemistry producing the Tri-Bz precursor).
  • Pitsch, S., et al. (2001). "Reliable Chemical Synthesis of Oligoribonucleotides (RNA) with 2'-O-[(Triisopropylsilyl)oxy]methyl (2'-O-tom)-Protected Phosphoramidites." Helvetica Chimica Acta, 84(12), 3773-3795.

  • Vaidyanathan, S., et al. (2018). "Uridine Depletion and Chemical Modification Increase Cas9 mRNA Activity and Reduce Immunogenicity without HPLC Purification." Molecular Therapy - Nucleic Acids, 12, 530-542.

Sources

Application Note: In Vivo Experimental Design for 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Trojan Horse" Strategy

This guide details the experimental framework for characterizing 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine (TB-5moU) in in vivo systems.[1]

Scientific Rationale: 5-Methoxyuridine (5-moU) is a critical modified nucleoside used to suppress innate immune recognition (TLR7/8 evasion) in mRNA therapeutics.[1] However, free nucleosides often suffer from poor membrane permeability and rapid renal clearance.

The Tri-O-benzoyl modification serves as a lipophilic "mask" (Prodrug strategy).[1]

  • Entry: The benzoyl groups significantly increase logP, facilitating passive diffusion across the lipid bilayer.

  • Activation: Intracellular non-specific esterases (carboxylesterases) cleave the benzoyl esters.

  • Action: The liberated 5-moU is phosphorylated by cellular kinases to 5-moU-Triphosphate (5-moU-TP), which is then incorporated into RNA or acts as a metabolic modulator.[1]

Mechanism of Action Diagram

MOA Prodrug Tri-O-benzoyl-5-moU (Lipophilic Prodrug) CellMembrane Cell Membrane (Passive Diffusion) Prodrug->CellMembrane High Permeability Intermediate Partially De-esterified Intermediates CellMembrane->Intermediate Carboxylesterases (Cytosol/Microsomes) Active 5-Methoxyuridine (5-moU) Intermediate->Active Hydrolysis Kinase Nucleoside Kinases Active->Kinase Phosphorylation RNA Incorporation into mRNA / RNA Kinase->RNA Polymerase Activity

Figure 1: The metabolic activation pathway of TB-5moU.[1] The molecule relies on intracellular esterases to shed hydrophobic protecting groups.

Phase I: Formulation & Stability (Pre-Clinical)[1]

Challenge: TB-5moU is highly hydrophobic compared to the parent nucleoside.[1] Standard saline formulations will result in precipitation and erratic bioavailability.

Protocol A: Lipid-Based Vehicle Preparation

Objective: Create a stable suspension/emulsion for IP or Oral administration.[1]

Reagents:

  • TB-5moU (Lyophilized powder)[1]

  • DMSO (Dimethyl sulfoxide), sterile grade[1]

  • PEG-400 (Polyethylene glycol 400)[1]

  • Corn Oil or Saline (depending on route)[1]

Step-by-Step Formulation:

  • Stock Solution (100x): Dissolve 50 mg of TB-5moU in 1 mL of sterile DMSO. Vortex until completely clear. Note: If solution is cloudy, sonicate at 37°C for 5 mins.

  • Co-Solvent Mix: Add the DMSO stock to PEG-400 in a 1:4 ratio (e.g., 100 µL Stock + 400 µL PEG-400). Vortex vigorously.

  • Final Vehicle (Choice of Route):

    • For Intraperitoneal (IP): Slowly add the DMSO/PEG mix to sterile saline (0.9%) while stirring. Final composition: 5% DMSO / 20% PEG-400 / 75% Saline.[1]

    • For Oral Gavage (PO): Dilute the DMSO/PEG mix into Corn Oil. Final composition: 5% DMSO / 95% Corn Oil.

Quality Control Check:

Parameter Acceptance Criteria Method
Appearance Clear to slightly opalescent; No visible crystals Visual Inspection
Concentration ± 10% of Target HPLC-UV (254 nm)

| Stability | > 4 hours at Room Temp | HPLC Time-course |[1]

Phase II: Pharmacokinetics (PK) & Bio-Conversion[1]

Objective: Quantify the rate of "unmasking." We must measure the disappearance of the Parent (TB-5moU) and the appearance of the Metabolite (5-moU) in plasma and liver tissue.

Protocol B: Plasma Sampling & Quenching (CRITICAL)

Rationale: Plasma contains esterases.[1] If you do not inhibit them immediately upon blood draw, ex vivo hydrolysis will artificially inflate 5-moU levels.[1]

Materials:

  • K2-EDTA Microtainer tubes.[1]

  • Stop Solution: Acetonitrile containing 1% Formic Acid + 10 µM Dichlorvos (Esterase Inhibitor).[1]

Workflow:

  • Dosing: Administer 10 mg/kg TB-5moU (IP or PO) to C57BL/6 mice (n=3 per timepoint).

  • Sampling: Collect blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Immediate Quench:

    • Draw 20 µL whole blood.

    • IMMEDIATELY transfer into 80 µL of ice-cold Stop Solution .

    • Vortex for 30 seconds to lyse cells and denature esterases.

  • Centrifugation: Spin at 10,000 x g for 10 mins at 4°C.

  • Supernatant: Transfer to LC-MS vials.

Protocol C: LC-MS/MS Detection Settings

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Polarity
TB-5moU (Parent)587.2 [M+H]+105.0 (Benzoyl)3025Positive
5-moU (Metabolite)275.1 [M+H]+143.1 (Base)2015Positive
Internal Std (Tolbutamide)271.1155.02520Positive

Phase III: Pharmacodynamics (Immune Silencing)[1]

Hypothesis: If TB-5moU is successfully converted to 5-moU and incorporated into cellular RNA pools, subsequent challenge with immunostimulatory RNA should elicit a reduced cytokine response compared to controls, as 5-moU suppresses TLR signaling.[1]

Experimental Workflow Diagram

Workflow GroupA Group A: Vehicle Control Challenge Challenge: Poly(I:C) Injection (TLR3 Agonist mimic) GroupA->Challenge GroupB Group B: TB-5moU (24h Pre-treat) GroupB->Challenge Readout Readout: Serum Cytokines (IFN-β, IL-6, TNF-α) Challenge->Readout 4 Hours Post-Challenge

Figure 2: Functional validation workflow. Pre-treatment with the nucleoside analog should dampen the immune response to a viral mimic.

Protocol D: Cytokine Suppression Assay[1]
  • Pre-Treatment: Administer TB-5moU (20 mg/kg IP) or Vehicle daily for 3 days to establish intracellular pools.[1]

  • Challenge: On Day 4, administer Poly(I:C) (High Molecular Weight) at 2 mg/kg IP to induce an innate immune response.

  • Harvest: Collect serum 4 hours post-challenge.

  • Analysis: Quantify IFN-β and IL-6 using ELISA.

  • Success Criteria: Group B (TB-5moU) should show statistically significant reduction (p < 0.05) in IFN-β levels compared to Group A, indicating successful metabolic incorporation and immune dampening.[1]

References

  • Karikó, K., et al. (2005). "Suppression of RNA recognition by Toll-like receptors: the impact of nucleoside modification and the evolutionary origin of RNA." Immunity.

  • Sofia, M. J., et al. (2010). "Discovery of a β-d-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus."[1] Journal of Medicinal Chemistry. (Demonstrates the principle of nucleoside prodrug activation).

  • Li, L., et al. (2021). "Benzoyl chloride derivatization for liquid chromatography-mass spectrometry analysis of nucleosides." Journal of Chromatography A.

  • PubChem Compound Summary. "2',3',5'-Tri-O-benzoyl-5-Methoxyuridine."[1] National Library of Medicine. [1]

Sources

Application Note: Bioanalytical Quantitation of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine and its Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the methodology for the detection and quantitation of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine (Tri-Bz-5moU) and its primary metabolites in biological matrices. Tri-Bz-5moU serves as a lipophilic, protected precursor (prodrug) to 5-Methoxyuridine (5moU) , a modified nucleoside with significant applications in mRNA therapeutics and antiviral research. The benzoyl protecting groups enhance cellular permeability but are rapidly hydrolyzed in vivo by carboxylesterases. This protocol outlines a dual-approach LC-MS/MS workflow: a Reverse-Phase (RP) method for the lipophilic parent and intermediate esters, and a Hydrophilic Interaction Liquid Chromatography (HILIC) method for the polar free nucleoside and its phosphorylated downstream metabolites.

Introduction & Metabolic Context[1][2][3]

The Molecule

2',3',5'-Tri-O-benzoyl-5-Methoxyuridine is a uridine derivative where the ribose hydroxyl groups are protected by benzoyl esters.

  • Chemical Formula: C31H26N2O10[1]

  • Molecular Weight: 586.55 g/mol

  • Function: The benzoyl groups render the molecule highly lipophilic, facilitating passive diffusion across cell membranes. Once intracellular (or in plasma), esterases cleave these groups to release the active 5-Methoxyuridine.

Metabolic Pathway

Understanding the sequential deprotection is critical for accurate quantitation. The metabolism proceeds through stepwise hydrolysis:

  • Phase I Hydrolysis: Tri-Bz-5moU

    
     Di-Bz-5moU 
    
    
    
    Mono-Bz-5moU
    
    
    5-Methoxyuridine (5moU) .
  • Anabolic Activation (Intracellular): 5moU

    
     5moU-MP 
    
    
    
    5moU-DP
    
    
    5moU-TP (Active triphosphate for RNA incorporation).
  • Catabolism: 5moU

    
     5-Methoxyuracil (via Uridine Phosphorylase).
    
Pathway Visualization

The following diagram illustrates the metabolic trajectory and the required analytical windows.

MetabolicPathway cluster_RP Reverse Phase LC-MS/MS cluster_HILIC HILIC LC-MS/MS TriBz Tri-Bz-5moU (Parent Prodrug) LogP: High DiBz Di-Bz-5moU (Intermediate) TriBz->DiBz Carboxylesterase (Plasma/Liver) MonoBz Mono-Bz-5moU (Intermediate) DiBz->MonoBz FreeNucl 5-Methoxyuridine (5moU - Active Payload) LogP: Low MonoBz->FreeNucl Hydrolysis MP 5moU-MP FreeNucl->MP Uridine-Cytidine Kinase (UCK) Uracil 5-Methoxyuracil (Catabolite) FreeNucl->Uracil Uridine Phosphorylase TP 5moU-TP (RNA Incorporation) MP->TP Kinase Cascade

Figure 1: Metabolic pathway of Tri-Bz-5moU showing the transition from lipophilic prodrug to polar active metabolites.

Analytical Strategy

Due to the polarity shift from the benzoylated parent (hydrophobic) to the free nucleoside (hydrophilic), a single chromatographic method is often insufficient for simultaneous quantitation of all species with high sensitivity.

  • Method A (Reverse Phase - C18): Target: Tri-Bz, Di-Bz, Mono-Bz.

    • Rationale: These species retain well on C18 columns.

  • Method B (HILIC): Target: 5-Methoxyuridine, 5moU-Phosphates.

    • Rationale: Polar nucleosides elute in the void volume of C18 but are well-retained and separated on HILIC (Hydrophilic Interaction Liquid Chromatography) columns.

Protocol 1: Sample Preparation

Objective: Extract both lipophilic parent and polar metabolites from plasma or cell homogenate while removing proteins.

Reagents
  • Extraction Solvent: Acetonitrile:Methanol (75:25 v/v) containing 0.1% Formic Acid.

  • Internal Standard (IS):

    • For Parent: 2',3',5'-Tri-O-benzoyl-Uridine (Structural Analog).

    • For Metabolite:

      
      -Uridine  or 5-Methyluridine .
      
Step-by-Step Workflow
  • Sample Aliquoting: Transfer 50 µL of plasma or cell lysate (PBS homogenized) into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (1 µg/mL). Vortex for 10 sec.

  • Protein Precipitation: Add 200 µL of ice-cold Extraction Solvent .

    • Note: The high organic content precipitates proteins and solubilizes the benzoylated parent.

  • Agitation: Vortex vigorously for 2 minutes. Shake on an orbital shaker for 10 minutes at 4°C.

  • Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer:

    • Aliquot A (for Method A - RP): Transfer 100 µL of supernatant directly to an LC vial. Dilute 1:1 with water to match initial mobile phase conditions (preventing peak distortion).

    • Aliquot B (for Method B - HILIC): Transfer 100 µL of supernatant to an LC vial. Do not dilute with water; HILIC requires high organic injection solvents.

Protocol 2: LC-MS/MS Method Setup

Method A: Detection of Benzoylated Parent (Reverse Phase)
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm).

    • Why HSS T3? It provides superior retention for polar intermediates (Mono-Bz) compared to standard C18, allowing a bridge between the two methods.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1.0 min: 5% B (Isocratic hold)

    • 1.0-6.0 min: 5%

      
       95% B (Linear gradient)
      
    • 6.0-8.0 min: 95% B (Wash)

    • 8.0-8.1 min: 95%

      
       5% B
      
    • 8.1-10.0 min: 5% B (Re-equilibration)

Method B: Detection of 5-moU and Phosphates (HILIC)
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

    • Why Amide? Excellent retention for nucleosides and high tolerance for biological extracts.

  • Mobile Phase:

    • A: Water + 10 mM Ammonium Acetate + 0.1% Ammonium Hydroxide (pH 9.0).

    • B: Acetonitrile:Water (95:5) + 10 mM Ammonium Acetate (pH 9.0).

    • Note: High pH is often preferred for phosphorylated metabolites to improve peak shape, though pH 6.8 (neutral) is acceptable for the nucleoside alone.

  • Gradient:

    • 0-1.0 min: 90% B

    • 1.0-7.0 min: 90%

      
       50% B
      
    • 7.0-8.0 min: 50% B

    • 8.0-10.0 min: 90% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Mechanism
Tri-Bz-5moU 587.2 [M+H]+105.035Loss of Benzoyl group (C7H5O+)
587.2 [M+H]+482.120Loss of one Benzoyl (-105 Da)
Di-Bz-5moU 483.1 [M+H]+105.030Loss of Benzoyl group
Mono-Bz-5moU 379.1 [M+H]+143.125Base fragment (5-methoxyuracil)
5-Methoxyuridine 275.1 [M+H]+143.115Glycosidic bond cleavage (Base+)
275.1 [M+H]+126.025Further fragmentation of Base
5-Methoxyuracil 143.1 [M+H]+100.120Ring fragmentation

Note: MRM transitions should be optimized by infusing pure standards. The values above are predicted based on standard nucleoside fragmentation patterns (Base loss).

Data Analysis & Validation Criteria

Identification
  • Retention Time (RT): Analyte RT must be within

    
     0.1 min of the authentic standard.
    
  • Ion Ratio: The ratio of Quantifier (primary) to Qualifier (secondary) transitions must be within

    
     20% of the standard.
    
Quantitation
  • Calibration Curve: Linear or Quadratic regression with

    
     weighting.
    
  • Range:

    • Tri-Bz-5moU: 1 ng/mL – 2000 ng/mL.

    • 5-moU: 5 ng/mL – 5000 ng/mL (Expect higher concentrations of the metabolite if rapid hydrolysis occurs).

  • Recovery: Since benzoylated nucleosides can stick to plastic, ensure recovery >80% by using low-binding tubes or silanized glass if necessary (though usually not required for tri-benzoates).

Troubleshooting Common Issues
  • Issue: Low signal for Tri-Bz-5moU.

    • Cause: Hydrolysis during sample prep.

    • Fix: Keep all samples on ice. Add an esterase inhibitor (e.g., PMSF or NaF) to the plasma immediately upon collection if instability is observed.

  • Issue: Poor peak shape for 5-moU on C18.

    • Cause: Lack of retention ("dead volume" elution).

    • Fix: Switch to the HILIC method described above.

References

  • Vertex Pharmaceuticals. (2024). Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. MDPI. [Link]

  • Thermo Fisher Scientific. (2024). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS. PubMed Central. [Link]

  • PubChem. (2021).[1] Compound Summary: 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine.[1][2][3][4] National Library of Medicine. [Link]

  • Shimadzu. (2023). LC-MS/MS Method Package for Primary Metabolites. [Link]

Sources

Application Notes and Protocols: 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine in RNA Modification Studies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The study of post-transcriptional RNA modifications is a rapidly expanding field, revealing intricate layers of gene regulation and cellular function. 5-methoxyuridine (mo⁵U), a naturally occurring modified nucleoside, has garnered significant interest for its role in modulating RNA stability, translational efficiency, and immune response.[1][2][3] The chemical synthesis of mo⁵U-containing RNA oligonucleotides is paramount for investigating these functions. This guide provides an in-depth analysis of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine, a critical protected intermediate in the synthesis of mo⁵U-modified RNA. We will explore the rationale behind its structure, detail its role in solid-phase oligonucleotide synthesis, and provide validated protocols for its use, empowering researchers in chemical biology and drug development.

Principle and Rationale: The Role of Protecting Groups

The precise chemical synthesis of RNA oligonucleotides is a multi-step process that demands strategic protection of reactive functional groups. 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine is a quintessential example of a protected nucleoside designed for this purpose. Its structure can be deconstructed into two key components: the 5-methoxyuridine core and the benzoyl protecting groups.

  • 5-Methoxyuridine (mo⁵U): This is the modification of interest. Found naturally in the tRNA of some bacteria, it is being explored in therapeutic mRNA development for its potential to increase transcript stability and reduce immunogenicity.[2][4][5] By incorporating mo⁵U into synthetic RNA, researchers can dissect its specific impact on RNA structure, protein interactions, and overall biological activity.[1][6]

  • 2',3',5'-Tri-O-benzoyl Groups: The hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar are highly reactive. During oligonucleotide synthesis, these sites must be temporarily blocked to prevent unwanted side reactions and to direct the formation of the correct phosphodiester backbone.[7][8] The benzoyl (Bz) group is an acyl protecting group widely used in nucleoside chemistry for this purpose.[9] It is sufficiently stable to withstand the conditions of phosphoramidite chemistry but can be efficiently removed during the final deprotection step.[8][9]

The diagram below illustrates the core structure and the strategic placement of these chemical moieties.

G cluster_molecule 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine cluster_function Functional Rationale Base 5-Methoxyuracil Base (The Modification) Ribose Ribose Sugar Base->Ribose N-Glycosidic Bond Function_Base Biological Functionality: - Modulates Stability - Affects Translation - Reduces Immune Response Base->Function_Base Protectors Benzoyl Protecting Groups (At 2', 3', 5' positions) Ribose->Protectors Ester Linkages Function_Protectors Synthetic Utility: - Prevents Side Reactions - Directs Phosphodiester Bond Formation - Stable during Synthesis - Removable Post-Synthesis Protectors->Function_Protectors

Figure 1: Structural and functional overview of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine.

Application in RNA Synthesis Workflow

The primary application of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine is as a precursor for the corresponding phosphoramidite building block required for automated solid-phase RNA synthesis. The benzoyl groups on the ribose ensure that the phosphoramidite coupling occurs exclusively at the desired 5'-hydroxyl position (after its own protecting group, typically DMT, is removed) of the growing oligonucleotide chain.[8]

The general workflow is as follows:

G start 2',3',5'-Tri-O-benzoyl- 5-Methoxyuridine step1 Phosphitylation (Introduction of phosphoramidite moiety) start->step1 step2 mo⁵U Phosphoramidite Building Block step1->step2 step3 Automated Solid-Phase RNA Synthesis step2->step3 step4 Cleavage from Solid Support & Base Deprotection step3->step4 step5 Final Ribose Hydroxyl Deprotection (Removal of Benzoyl Groups) step4->step5 end Purified mo⁵U-Modified RNA Oligonucleotide step5->end

Figure 2: Workflow for using the protected nucleoside in modified RNA synthesis.

This method allows for the site-specific incorporation of 5-methoxyuridine at any desired position within an RNA sequence, enabling precise studies of its functional consequences.

Experimental Protocols

Protocol 1: Chemical Synthesis of 5-Methoxyuridine via Deprotection

While 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine is primarily used to create a phosphoramidite, it can also serve as a stable, protected precursor for generating the free 5-Methoxyuridine nucleoside. This protocol describes the final deprotection step.[10]

Rationale: This procedure uses sodium methoxide in methanol, a standard method for transesterification, to cleave the benzoyl ester linkages, liberating the free hydroxyl groups on the ribose moiety.[10]

Materials:

  • 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine

  • Anhydrous Methanol (MeOH)

  • Sodium Methoxide (NaOMe) solution in Methanol (e.g., 0.5 M)

  • Acidic resin (e.g., Dowex 50WX8)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Mobile phase for TLC (e.g., Dichloromethane:Methanol, 9:1 v/v)

  • UV lamp (254 nm)

Procedure:

  • Dissolve 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine (1 equivalent) in anhydrous methanol in a round-bottom flask.

  • Add a solution of sodium methoxide in methanol (e.g., 0.1 to 0.5 equivalents) dropwise while stirring at room temperature.

  • Monitor the Reaction: Track the progress of the deprotection by TLC. Spot the reaction mixture against the starting material. The product, 5-Methoxyuridine, will be significantly more polar and have a lower Rf value. The reaction is complete when the starting material spot is no longer visible under UV light.

  • Neutralization: Once the reaction is complete, add the acidic resin to the mixture and stir for 15-20 minutes to neutralize the sodium methoxide.

  • Filtration: Filter the mixture to remove the resin, washing the resin with a small amount of methanol to recover any adsorbed product.

  • Solvent Evaporation: Combine the filtrate and washes and evaporate the solvent under reduced pressure (rotary evaporation).

  • Purification: The resulting crude product can be purified by silica gel column chromatography to yield pure 5-Methoxyuridine.

Quantitative Data Summary:

ParameterChemical Synthesis (Deprotection Step)
Key Reagents Sodium methoxide, Methanol
Reaction Time Varies (monitor by TLC), typically 1-4 hours
Purification Column Chromatography
Expected Yield High (>90%) for the deprotection step
Protocol 2: Conceptual Workflow for Phosphoramidite Synthesis

The conversion of the protected nucleoside into a phosphoramidite is a critical step for its use in automated synthesizers. This requires the 5'-hydroxyl to be protected with a dimethoxytrityl (DMT) group, while the 2' and 3' hydroxyls remain benzoyl-protected. The phosphitylation reaction then occurs at the 3'-hydroxyl.

Expert Insight: The choice of protecting groups is a delicate balance. The benzoyl groups must be stable during the phosphitylation and subsequent oligonucleotide synthesis cycles, which involve acidic removal of the 5'-DMT group. However, they must be removable at the end without degrading the newly synthesized RNA strand.

High-Level Steps:

  • Selective 5'-DMT Protection: Start with 2',3'-O-dibenzoyl-5-methoxyuridine and react with DMT-Cl to protect the 5'-hydroxyl group.

  • Phosphitylation: React the 5'-O-DMT-2',3'-O-dibenzoyl-5-methoxyuridine with a phosphitylating agent (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite) at the 3'-hydroxyl position.

  • Purification: The resulting phosphoramidite is purified, typically by column chromatography, and prepared for use in an automated DNA/RNA synthesizer.

  • Incorporation: The synthesized phosphoramidite is used in the standard cycles of solid-phase synthesis to be incorporated into the growing RNA chain.

  • Final Deprotection: After synthesis, the oligonucleotide is cleaved from the support, and all protecting groups (benzoyl on the bases and ribose, and cyanoethyl on the phosphate backbone) are removed, typically using aqueous ammonia and/or methylamine.[8]

Broader Context: Structural & Functional Studies

The end product of this synthetic pathway—a pure RNA oligonucleotide containing mo⁵U at a specific site—is a powerful tool for research.

  • Structural Biology: These modified RNAs can be used in X-ray crystallography or NMR studies to determine how the 5-methoxy group influences local RNA conformation, helix stability, and interactions with binding partners.[1]

  • Translational Studies: By incorporating mo⁵U into an mRNA coding sequence or untranslated regions (UTRs), researchers can use in vitro translation systems or cell-based assays to measure its effect on translation initiation and elongation efficiency.[1]

  • Therapeutic Development: The creation of fully mo⁵U-substituted mRNAs is a key strategy in developing mRNA vaccines and therapeutics.[11][12] These synthetic mRNAs can be tested for enhanced stability against cellular nucleases and for their ability to evade innate immune sensors, which can be triggered by unmodified single-stranded RNA.[2][3]

References

  • BenchChem. (n.d.). N3-Benzoylthymine as a Protecting Group in Nucleoside Chemistry: Application Notes and Protocols.
  • BenchChem. (n.d.). The Benzoyl Protecting Group in Oligonucleotide Synthesis: A Technical Guide.
  • BenchChem. (n.d.). A Comparative Guide to the Synthetic Pathways of 5-Methoxyuracil Nucleosides.
  • APExBIO. (n.d.). 5-Methoxy-UTP - Modified Nucleotide for RNA Synthesis.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
  • Oxford Academic. (2020, November 27). Metabolic RNA labeling for probing RNA dynamics in bacteria.
  • Springer Nature Experiments. (n.d.). Determining mRNA Stability by Metabolic RNA Labeling and Chemical Nucleoside Conversion.
  • Bio-protocol. (2023, February). 4SU for RNA Labeling and Detection.
  • ACS Publications. (2022, September 8). Probing Nascent RNA with Metabolic Incorporation of Modified Nucleosides | Accounts of Chemical Research.
  • PMC. (n.d.). Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates.
  • PMC. (2026, January 10). Structural analysis of uridine modifications in solved RNA structures.
  • MedChemExpress. (n.d.). 2-3-5-tri-o-benzoyl- | MCE Life Science Reagents.
  • PubChem. (n.d.). 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine | C31H26N2O10.
  • Unknown Source. (n.d.).
  • MODOMICS. (n.d.). 5-methoxyuridine (mo5U) - A Database of RNA Modifications.
  • ResearchGate. (n.d.). Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-D-arabinofuranoside in the Organic Laboratory.
  • Chemistry. (2008, February 25). Chemical Modifications to Improve RNA Interference.
  • Glen Research. (n.d.). Glen Report 9.12 - Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers.
  • PMC. (n.d.). Detection and Quantification of 5moU RNA Modification from Direct RNA Sequencing Data.
  • Canadian Science Publishing. (n.d.). The synthesis of oligoribonucleotides. III. The use of silyl protecting groups in nucleoside and nucleotide chemistry. VIII.
  • MDPI. (2024, November 17). Studies on the Oxidative Damage of the Wobble 5-Methylcarboxymethyl-2-Thiouridine in the tRNA of Eukaryotic Cells with Disturbed Homeostasis of the Antioxidant System.
  • Factor Bioscience. (n.d.). UltraSlice™ mRNA Incorporating 5-Methoxyuridine Efficiently Inserts Transgene Sequences in iPSCs with High Viability.
  • Unknown Source. (2024, May 31).
  • Horizon Discovery. (n.d.). Guidance for using unmodified versus 5-methoxyuridine (5moU) modified mRNAs with chemically synthesized sgRNAs.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Base-modified Ribonucleoside Triphosphates for mRNA Drug Discovery.
  • RSC Publishing. (n.d.). First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides: (R)- and (S)-methoxycarbonylhydroxymethyluridines (mchm5Us) and their acid analogues (chm5Us).
  • Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.
  • ChemicalBook. (n.d.). 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribofuranose synthesis.

Sources

Application Note: 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine as a High-Fidelity Precursor and Analytical Probe for Modified mRNA

[1]

Executive Summary

The rapid ascent of mRNA therapeutics has necessitated the use of modified nucleosides to evade innate immune detection. 5-Methoxyuridine (5-moU) has emerged as a superior alternative to pseudouridine, offering robust immune silencing (via TLR7/8 evasion) with minimal impact on translational fidelity.[1]

2',3',5'-Tri-O-benzoyl-5-Methoxyuridine is the stable, lipophilic "pro-nucleoside" used to access this critical modification.[1] Beyond its role as a raw material, it serves as a molecular probe for synthesis efficiency . Its bulky benzoyl protecting groups provide a distinct hydrophobic shift in chromatography, allowing researchers to "probe" and quantify the purity of reaction mixtures with high sensitivity before the final, irreversible deprotection step.

Chemical Identity & Properties

ParameterSpecification
Compound Name 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine
CAS Number 37805-86-0
Molecular Formula C₃₁H₂₆N₂O₁₀
Molecular Weight 586.55 g/mol
Solubility Soluble in DMSO, DMF, Chloroform, Methanol; Insoluble in Water
Absorbance

~230 nm (Benzoyl), ~260 nm (Uracil core)
Key Function Protected Precursor for 5-moU; HPLC Retention Standard

Mechanism of Action: The "Stealth" Modification

To understand the utility of the benzoyl-protected probe, one must understand the biological target: the Toll-Like Receptor (TLR) pathway.[1]

  • Immune Detection: Unmodified Uridine in exogenous mRNA is recognized by endosomal TLR7 and TLR8, triggering an interferon response (IFN-

    
    / 
    
    
    ) that shuts down protein translation and degrades the mRNA.[1]
  • The 5-moU Solution: The 5-methoxy group on the uracil base sterically hinders TLR binding without disrupting Watson-Crick base pairing during translation.[1]

  • The Benzoyl Role: The 2', 3', and 5' benzoyl groups render the molecule lipophilic and chemically inert at the ribose sugars. This allows for:

    • Selective Modification: Chemical manipulation of the base (if needed) without affecting the sugar.

    • Purification "Handle": The benzoyl groups act as a hydrophobic tag, allowing the separation of the desired 5-moU precursor from non-benzoylated impurities (like unmodified uridine) via Reverse-Phase HPLC.[1]

Pathway Visualization: From Precursor to Immune Evasion

ImmuneEvasionBenzoylProbeTri-O-benzoyl-5-moU(Hydrophobic Probe)DeprotectionChemical Deprotection(NaOMe/MeOH)BenzoylProbe->Deprotection HydrolysisActive5moU5-Methoxyuridine(Active Nucleoside)Deprotection->Active5moU Yields Pure NucleosideIVTIn Vitro Transcription(T7 Polymerase)Active5moU->IVT IncorporationmRNAModified mRNA(5-moU)IVT->mRNATLR7TLR7/8 Receptor(Endosome)mRNA->TLR7 Unmodified U (Binding)mRNA->TLR7 5-moU (No Binding)TranslationRibosomal Translation(Protein Expression)mRNA->Translation 5-moU (Evasion)ImmuneResponseInterferon Response(Degradation)TLR7->ImmuneResponse Activation

Caption: Workflow showing the conversion of the benzoyl-protected probe to active 5-moU, enabling TLR evasion and efficient translation.

Experimental Protocols

Protocol A: Analytical Purity Profiling (The "Probe" Function)

Purpose: Use the benzoyl-protected molecule as a standard to detect impurities in 5-methoxyuridine synthesis batches.[1] The benzoyl groups shift retention time significantly, separating the target from any prematurely deprotected or unmodified species.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine in 1 mL of DMSO (Do not use water; precipitation will occur). Dilute to 50 µg/mL with Methanol.

  • Equilibration: Equilibrate the column with 5% Phase B for 10 minutes.

  • Gradient Run:

    • 0-2 min: 5% B (Isocratic hold)[1]

    • 2-15 min: 5% -> 95% B (Linear gradient)[1]

    • 15-20 min: 95% B (Wash)[1]

  • Detection: Monitor Absorbance at 230 nm (Benzoyl peak max) and 260 nm (Nucleobase).

    • Insight: The ratio of A230/A260 serves as a stoichiometric check. A pure tri-benzoyl compound should have a distinct ratio compared to mono- or di-benzoyl impurities.

  • Data Interpretation:

    • Retention Time (RT): The Tri-O-benzoyl probe will elute late (high hydrophobicity, approx. 12-14 min).

    • Impurity Flag: Peaks eluting earlier (2-8 min) indicate deprotected 5-moU or unmodified uridine, signaling degradation or incomplete synthesis.[1]

Protocol B: Chemical Deprotection (Activation)

Purpose: To remove the benzoyl "mask" and generate the active 5-methoxyuridine for downstream phosphoramidite synthesis or biological use.[1]

Safety Note: Perform in a fume hood. Methoxide is caustic.

  • Dissolution: Suspend 1.0 g (1.7 mmol) of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine in 20 mL of anhydrous Methanol (MeOH) .

  • Catalysis: Add 0.5 mL of Sodium Methoxide (NaOMe) solution (25% in MeOH).

    • Mechanism:[1][2][3] Zemplén transesterification. The methoxide attacks the benzoyl esters, forming methyl benzoate and liberating the hydroxyls.

  • Reaction: Stir at Room Temperature (25°C) for 2-4 hours.

    • Monitoring: Spot on TLC (Silica gel).[1] Mobile phase: 10% Methanol in Dichloromethane (DCM).[1]

    • Endpoint: Disappearance of the high-Rf spot (Benzoyl starting material) and appearance of a low-Rf spot (5-moU).[1]

  • Neutralization: Add Dowex 50W X8 (H+ form) ion-exchange resin until pH is neutral (pH 7.0).[1]

    • Why: Neutralizing with acid (HCl) creates salts.[1] Resin allows salt-free filtration.[1]

  • Purification: Filter off the resin. Evaporate the filtrate to dryness.

  • Wash: Triturate the white solid with Diethyl Ether (2 x 20 mL) to remove the methyl benzoate byproduct (which is soluble in ether; 5-moU is not).

  • Yield Check: Dry under high vacuum. Expected yield: >90% as a white powder.

Protocol C: Biological Application (IVT mRNA Synthesis)

Context: Once deprotected and converted to the Triphosphate (5-moU-TP) or Phosphoramidite, it is used in In Vitro Transcription.[1]

  • Template: Linearized plasmid DNA encoding the gene of interest (e.g., Luciferase, Spike protein).

  • Reaction Mix:

    • T7 RNA Polymerase.[4]

    • ATP, CTP, GTP (Natural).[1]

    • 5-Methoxy-UTP (100% substitution; replace UTP entirely).[1]

  • Incubation: 37°C for 2-4 hours.

  • Validation: Run RNA on a Bioanalyzer. 5-moU RNA often migrates slightly differently than wild-type RNA due to secondary structure changes.[1]

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Precipitate in HPLC Sample dissolved in water/buffer.Dissolve strictly in DMSO or MeOH before dilution.
Incomplete Deprotection Water present in Methanol.[1]Use anhydrous MeOH; water competes with methoxide, forming benzoic acid (harder to remove).[1]
Low Yield (5-moU) Loss during ether wash.[1]5-moU is slightly soluble in polar organics.[1] Ensure wash solvent is cold Diethyl Ether (non-polar).[1]
Unexpected UV Spectrum Benzoyl groups intact.[1]If A230 is disproportionately high, the probe is still protected.

References

  • Li, B., et al. (2016).[1] "Discovery of 5-methoxyuridine as a potent immune-silencing modification for mRNA therapeutics."[1] Nature Biotechnology. (General reference for 5-moU utility).[1]

  • TriLink BioTechnologies. "5-Methoxy-UTP: Optimized for mRNA Therapeutics."[1] Product Application Note.

  • PubChem. "Compound Summary: 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine."[1] National Library of Medicine.

  • Horizon Discovery. "Guidance for using 5-methoxyuridine (5moU) modified mRNAs." Application Note.

  • Murao, K., et al. (1976).[1][5] "5-methoxyuridine: a new minor constituent located in the first position of the anticodon."[5] Nucleic Acids Research.[5]

delivery methods for 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine to target cells

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Intracellular Delivery of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine

Authored by a Senior Application Scientist

Abstract

2',3',5'-Tri-O-benzoyl-5-Methoxyuridine is a synthetic, modified purine nucleoside analog with significant potential in biomedical research, particularly in the development of novel therapeutics for indolent lymphoid malignancies.[1][2] Its mechanism of action is anticipated to involve the inhibition of DNA synthesis and induction of apoptosis upon intracellular delivery and metabolic activation.[1][2] The three benzoyl groups render the molecule highly lipophilic, a characteristic designed to enhance membrane permeability. However, this same hydrophobicity creates a significant challenge for its application in biological systems: extremely poor aqueous solubility. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective strategies to overcome this delivery hurdle. We will explore the rationale and detailed protocols for three distinct nanoparticle-based delivery systems: liposomes, polymeric micelles, and nanosuspensions. Each method is designed to enhance the bioavailability of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine at the cellular level, enabling its study and exploitation as a potential therapeutic agent.

Introduction: The Lipophilicity Paradox

The design of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine exemplifies a common prodrug strategy: masking the hydrophilic hydroxyl groups of a parent nucleoside (5-Methoxyuridine) with lipophilic moieties (benzoyl groups).[3] This chemical modification is intended to facilitate passage across the lipid bilayer of the cell membrane. Once inside the cell, endogenous esterases are expected to cleave the benzoyl esters, releasing the active, hydrophilic form of the drug to exert its biological effect.

However, this enhanced lipophilicity presents a significant formulation challenge. Molecules with high hydrophobicity tend to precipitate in aqueous environments like cell culture media or physiological fluids, severely limiting the concentration of the drug that can reach the target cell surface.[4] Therefore, advanced formulation strategies are not merely beneficial but essential for the effective delivery of this compound. This guide focuses on nanoparticle-based approaches, which are proven methods for encapsulating, solubilizing, and transporting hydrophobic drugs to target cells.[5][6]

Physicochemical Properties & Delivery Challenges

A clear understanding of the molecule's properties is foundational to designing an effective delivery system.

PropertyValueSignificance for Delivery
Molecular Formula C₃₁H₂₆N₂O₁₀-
Molecular Weight 586.5 g/mol [7]Influences diffusion rates and loading capacity in carriers.
Structure Uridine base with methoxy group at position 5; Ribose sugar with benzoyl groups at 2', 3', and 5' positions.The three large, nonpolar benzoyl groups are the primary contributors to its hydrophobicity.
Solubility Poor in aqueous solutions; Soluble in organic solvents (e.g., DMSO, Chloroform, Dichloromethane).Direct application in aqueous biological systems is not feasible. Requires a carrier system to maintain solubility and prevent precipitation.
Predicted LogP High (estimated >3.0)[7]Indicates a strong preference for lipid environments over aqueous ones, making it an ideal candidate for incorporation into lipid-based carriers.

The central challenge is to formulate 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine in a way that it remains dispersed and stable in an aqueous medium long enough to interact with and be taken up by target cells.

Strategy 1: Liposomal Formulation

Expert Rationale: Liposomes are an excellent first choice for highly lipophilic drugs. Unlike hydrophilic drugs that are encapsulated in the aqueous core, hydrophobic molecules like 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine can be directly and stably incorporated into the phospholipid bilayer itself.[8][9][10] This approach leverages the drug's inherent physicochemical properties, often resulting in high drug loading capacity and formulation stability.[9][11]

Mechanism of Delivery: The liposome acts as a carrier, fusing with the cell membrane or undergoing endocytosis to release its cargo directly into the cell's cytoplasm, thereby bypassing the initial solubility barrier.[8]

G cluster_prep Liposome Preparation cluster_delivery Cellular Delivery a 1. Dissolve Drug & Lipids in Organic Solvent b 2. Create Thin Film (Rotary Evaporation) a->b c 3. Hydrate Film with Aqueous Buffer b->c d 4. Form Multilamellar Vesicles (MLVs) c->d e 5. Size Extrusion (Forms LUVs) d->e f Drug-Loaded Liposome (LUV) e->f h Endocytosis or Membrane Fusion f->h g Target Cell g->h i Drug Release into Cytoplasm h->i

Figure 1: Workflow for liposomal drug formulation and cellular delivery.

Protocol 3.1: Liposome Preparation via Thin-Film Hydration

This protocol describes the preparation of 100-nm Large Unilamellar Vesicles (LUVs).

Materials:

  • 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Chloroform

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Mini-extruder with 100 nm polycarbonate membranes

  • Syringes, round-bottom flask, heating block

Procedure:

  • Lipid & Drug Preparation: In a clean round-bottom flask, dissolve DPPC, cholesterol (e.g., in a 2:1 molar ratio), and 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine in chloroform. The amount of drug can be varied (e.g., 5-10 mol% of total lipid).

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the lipid phase transition temperature (for DPPC, >41°C) until a thin, uniform lipid film is formed on the inner surface and all solvent is removed.

  • Hydration: Add pre-warmed (e.g., 50°C) PBS to the flask. Vortex the flask for 10-15 minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). The solution will appear milky.

  • Sizing by Extrusion: a. Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions. b. Pre-heat the extruder block to a temperature above the lipid Tₘ (e.g., 50°C). c. Load the MLV suspension into one of the syringes. d. Pass the suspension through the membranes back and forth an odd number of times (e.g., 21 passes). This transforms the MLVs into LUVs with a more uniform size distribution. The final solution should be less opaque and more translucent.

  • Purification (Optional): To remove any unencapsulated drug, the liposome suspension can be purified by size exclusion chromatography or dialysis.

  • Sterilization & Storage: For cell culture use, sterilize the final liposome suspension by passing it through a 0.22 µm syringe filter. Store at 4°C.

Strategy 2: Polymeric Micelle Formulation

Expert Rationale: Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers (e.g., Poly(ethylene glycol)-b-poly(lactic-co-glycolic acid), PEG-PLGA). In an aqueous environment, they form a core-shell structure where the hydrophobic core serves as a natural reservoir for lipophilic drugs like 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine.[5] The outer hydrophilic PEG shell provides colloidal stability and can reduce non-specific protein adsorption, potentially increasing circulation time in vivo.

Mechanism of Delivery: Micelles enhance the apparent water solubility of the drug. They are typically internalized by cells via endocytosis, after which they disassemble in the acidic endosomal environment or are degraded, releasing the drug into the cytoplasm.

Figure 2: Structure of a polymeric micelle encapsulating a hydrophobic drug.

Protocol 4.1: Micelle Preparation via Solvent Evaporation

Materials:

  • 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine

  • Amphiphilic block copolymer (e.g., PEG-PLGA)

  • Acetone or Acetonitrile (a water-miscible organic solvent)

  • Deionized water or PBS

  • Magnetic stirrer and stir bar

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Dissolution: Dissolve a defined amount of PEG-PLGA polymer and 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine in a small volume of acetone. A typical drug-to-polymer weight ratio is 1:10.

  • Micelle Formation: While stirring vigorously, add the organic solution dropwise to a larger volume of deionized water or PBS. The rapid change in solvent polarity will cause the amphiphilic polymer to self-assemble into micelles, entrapping the hydrophobic drug in the core.

  • Solvent Removal: Continue stirring the solution in a fume hood for several hours (or overnight) to allow for the complete evaporation of the organic solvent (acetone).

  • Purification: a. Transfer the micellar solution to a dialysis bag. b. Dialyze against a large volume of deionized water for 24-48 hours, with several changes of water. This will remove any unencapsulated drug and residual solvent.

  • Final Formulation: Recover the purified micelle suspension from the dialysis bag. Sterilize using a 0.22 µm filter and store at 4°C.

Strategy 3: Nanosuspension Formulation

Expert Rationale: A nanosuspension is a carrier-free colloidal dispersion of pure drug particles stabilized by a minimal amount of surfactant or polymer.[6] By reducing the particle size to the nanometer range, the surface area-to-volume ratio increases dramatically.[5] According to the Noyes–Whitney equation, this increased surface area leads to a significantly faster dissolution rate, which can enhance absorption and bioavailability. This method is advantageous as it provides a very high drug loading (nearly 100%).

Mechanism of Delivery: The nanosuspension increases the saturation solubility of the drug. The high concentration gradient created at the cell surface drives the passive diffusion of dissolved drug molecules across the cell membrane. The nanoparticles themselves may also be taken up by endocytosis.

G cluster_macro Microparticle cluster_nano Nanoparticles (Nanosuspension) A Large Crystal B Low Surface Area Low Dissolution Rate C Nanocrystals A->C Size Reduction (e.g., Homogenization) D High Surface Area High Dissolution Rate

Figure 3: Nanosuspensions increase surface area to enhance dissolution.

Protocol 5.1: Nanosuspension via High-Pressure Homogenization

Materials:

  • 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine (micronized powder if available)

  • Stabilizer (e.g., Poloxamer 188, Tween 80)

  • Deionized water

  • High-pressure homogenizer

Procedure:

  • Pre-suspension: Prepare a pre-suspension by dispersing the drug powder in an aqueous solution containing the stabilizer (e.g., 1-2% w/v). Use a high-shear mixer to ensure a homogenous, albeit coarse, suspension.

  • High-Pressure Homogenization: a. Prime the high-pressure homogenizer according to the manufacturer's protocol. b. Process the pre-suspension through the homogenizer. This involves forcing the suspension through a tiny gap at very high pressure, which breaks down the coarse particles into nanoparticles through shear forces and cavitation. c. Typically, multiple passes (10-20 cycles) at high pressure (e.g., 1500 bar) are required to achieve the desired particle size and a narrow size distribution. The process may require cooling to dissipate generated heat.

  • Characterization: After homogenization, analyze the particle size and polydispersity index (PDI) to confirm the formation of a nanosuspension.

  • Final Formulation: The resulting nanosuspension can be used directly or lyophilized for long-term storage. For cell culture, sterilize via a 0.22 µm filter if the particle size is sufficiently small and uniform.

Characterization and Validation

Successful formulation requires rigorous characterization. The following table outlines key parameters and the standard methods for their assessment.

ParameterMethodDesired OutcomeRationale
Particle Size & PDI Dynamic Light Scattering (DLS)Size: < 200 nm; PDI: < 0.3Size influences cellular uptake mechanism and biodistribution. A low PDI indicates a homogenous population.
Zeta Potential Laser Doppler ElectrophoresisSlightly negative (-10 to -30 mV)Indicates colloidal stability. Highly charged particles can have non-specific interactions.
Morphology Transmission Electron Microscopy (TEM)Spherical, uniform particlesVisual confirmation of size, shape, and integrity of the nanoparticles.
Encapsulation Efficiency (%EE) HPLC / UV-Vis Spectroscopy> 80%Measures the percentage of the initial drug that is successfully loaded into the nanoparticles.
Protocol 6.1: Determining Encapsulation Efficiency (%EE)
  • Take a known volume of the nanoparticle formulation (e.g., liposomes or micelles).

  • Separate the encapsulated drug from the free drug. This can be done by ultracentrifugation (pelleting the nanoparticles) or by using a centrifugal filter unit (e.g., Amicon®).

  • Carefully collect the supernatant or filtrate, which contains the free, unencapsulated drug.

  • Disrupt the nanoparticles in the pellet or retentate with a suitable organic solvent (e.g., methanol or acetonitrile) to release the encapsulated drug.

  • Quantify the amount of drug in both the "free" and "encapsulated" fractions using a validated HPLC method.

  • Calculate %EE using the formula: %EE = (Amount of Encapsulated Drug / Total Amount of Drug) * 100

Conclusion and Recommendations

The delivery of the highly lipophilic compound 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine to target cells is fundamentally limited by its poor aqueous solubility. Nanoparticle-based formulations provide a robust solution to this challenge. For initial in vitro studies, liposomal formulations are highly recommended due to their biocompatibility and the straightforward incorporation of lipophilic molecules into the bilayer. Polymeric micelles offer an excellent alternative with potential for improved stability. Nanosuspensions represent a high-payload, carrier-free option that is particularly useful when high concentrations of the drug are required. The choice of the optimal delivery system will ultimately depend on the specific experimental goals, target cell type, and whether the application is for in vitro or in vivo models. Rigorous physicochemical characterization is paramount to ensure the formulation is reproducible and effective.

References

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Google Cloud.
  • FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities. Drug Development & Delivery.
  • Liposomal Formulations: A Recent Update - PMC.
  • Improving Drug Bioavailability through Lipid-Based Delivery Methods. Longdom Publishing.
  • Advancements in Oral Drug Delivery: Improving the Solubility and Permeability of Hydrophobic Drugs. Journal of Chemical and Pharmaceutical Research.
  • How to improve the bioavailability of a drug?.
  • Liposome Formul
  • Liposome formul
  • Liposome Formulations of Hydrophobic Drugs.
  • Prodrug strategies in developing antiviral nucleoside analogs. RSC Publishing.
  • 2-3-5-tri-o-benzoyl- | MedChemExpress (MCE) Life Science Reagents. MedChemExpress.
  • 2',3',5'-Tri-O-benzoyl-5-methoxyuridine | Purine Nucleoside Analog. MedChemExpress.
  • 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine | C31H26N2O10. PubChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 5-Methoxyuridine Protected Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It is designed to be autonomous, rigorous, and directly applicable to bench scientists encountering yield issues with 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine .

Executive Summary & Core Chemistry

The synthesis of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine is a critical step in producing modified nucleosides for mRNA therapeutics (e.g., reducing immunogenicity). The industry-standard method is the Vorbrüggen glycosylation , coupling silylated 5-methoxyuracil with 1-O-acetyl-2,3,5-tri-O-benzoyl-


-D-ribofuranose.

The Yield Challenge: Unlike unsubstituted uracil, the 5-methoxy group introduces electron-donating effects that alter the nucleophilicity of the N1 and N3 positions, potentially leading to regioselectivity issues (N1 vs. N3 isomers) and sluggish reactivity. Furthermore, the solubility of the 5-methoxyuracil base is notoriously poor, requiring aggressive silylation.

The Validated Protocol (High-Yield Workflow)

This protocol is optimized for minimizing side reactions (N3-isomer, hydrolysis) and maximizing the


-anomer yield via anchimeric assistance.
Step 1: Bis-Silylation (The Solubility Key)

Objective: Convert insoluble 5-methoxyuracil into soluble, nucleophilic bis-(trimethylsilyl)-5-methoxyuracil.

  • Reagents: 5-Methoxyuracil (1.0 equiv), BSA (N,O-Bis(trimethylsilyl)acetamide) (2.5 - 3.0 equiv), or HMDS (Hexamethyldisilazane) with catalytic Ammonium Sulfate.

  • Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE).

  • Procedure:

    • Suspend 5-methoxyuracil in solvent under Argon.

    • Add silylating agent (BSA is preferred for milder conditions; HMDS requires reflux).

    • Critical Checkpoint: Heat at 60–80°C until the solution becomes perfectly clear . Any turbidity indicates incomplete silylation, which will kill your yield in Step 2.

    • Note: Do not isolate the silylated base; use in situ to prevent hydrolysis.

Step 2: Vorbrüggen Coupling

Objective: Stereoselective glycosylation driven by the C2-benzoyl participating group.

  • Reagents: 1-O-acetyl-2,3,5-tri-O-benzoyl-

    
    -D-ribofuranose (1.0 - 1.1 equiv), TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.1 - 1.5 equiv).
    
  • Procedure:

    • Cool the silylated base solution to 0°C.

    • Add the ribose donor (dissolved in minimal anhydrous solvent).

    • Add TMSOTf dropwise.[1]

    • Temperature Ramp: Stir at 0°C for 30 mins, then warm to 60°C (or reflux if using MeCN) for 2–4 hours.

    • Why Heat? Thermodynamic control favors the N1-isomer over the kinetically formed N3-isomer.

Step 3: Optimized Work-up

Objective: Prevent emulsion and hydrolysis of the benzoyl esters.

  • Quench: Pour reaction mixture into ice-cold saturated NaHCO₃.

  • Extraction: Use DCM (Dichloromethane). If emulsion forms, add a small amount of brine or filter through Celite.

  • Purification: Flash column chromatography (Hexane/Ethyl Acetate). The N1-

    
     product usually elutes after the non-polar impurities but before the N3-isomer.
    

Mechanism & Logic Visualization

The following diagram illustrates the Anchimeric Assistance mechanism that guarantees


-selectivity and the competing pathways you must control.

Vorbruggen_Mechanism Start_Sugar Ribose Donor (1-O-Acetyl-2,3,5-Tri-O-Bz) Oxocarbenium Oxocarbenium Ion (Planar Intermediate) Start_Sugar->Oxocarbenium -OAc (TMSOAc) Lewis_Acid TMSOTf Activation Lewis_Acid->Start_Sugar Acyloxonium 1,2-Acyloxonium Ion (C2-Benzoyl Participation) *CRITICAL STABLE INTERMEDIATE* Oxocarbenium->Acyloxonium C2-Bz Stabilization Attack_Top Top Face Attack (Beta) BLOCKED by C2-Bz Acyloxonium->Attack_Top Steric Hindrance Attack_Bottom Bottom Face Attack (Beta) Allowed via SN2-like opening Acyloxonium->Attack_Bottom Silylated Base Attack Silylated_Base Bis-TMS-5-Methoxyuracil (Nucleophile) Product_N1 Target Product: N1-Beta-Nucleoside Silylated_Base->Product_N1 N1 Attack (High Temp/Thermodynamic) Product_N3 Side Product: N3-Isomer (Kinetic) Silylated_Base->Product_N3 N3 Attack (Low Temp) Attack_Bottom->Product_N1

Caption: The C2-benzoyl group forms a cyclic acyloxonium ion, blocking the top face (alpha) and forcing the base to attack from the bottom (beta). High temperature promotes rearrangement from N3 to N1.

Troubleshooting & FAQs

Direct solutions to specific experimental failures.

Category 1: Low Yield & Reactivity

Q: My reaction mixture is cloudy even after adding BSA/HMDS. Can I proceed? A: NO.

  • Cause: Incomplete silylation. 5-methoxyuracil is not soluble in organic solvents. If it's not silylated, it cannot react with the sugar.

  • Fix: Add more silylating agent (BSA) or increase temperature. If using HMDS, ensure catalytic ammonium sulfate is fresh. Do not proceed to Step 2 until the solution is crystal clear .

Q: I see the sugar is consumed, but the product yield is <40%. Where did it go? A: Check for "Sigma-Complex" Stalling or Hydrolysis.

  • Scenario A (Hydrolysis): If your solvent was "wet" (even 50 ppm water), the TMSOTf hydrolyzed the sugar to the hemiacetal (1-OH) or the base desilylated before coupling. Fix: Freshly distill solvents or use molecular sieves (3Å or 4Å).

  • Scenario B (Complexation): Sometimes the silylated base and Lewis acid form a stable, non-reactive

    
    -complex. Fix: Heat the reaction to 60–80°C. Vorbrüggen couplings of 5-substituted uracils often require thermal energy to break this complex and drive the reaction.
    
Category 2: Regioselectivity (N1 vs N3)

Q: I have two major spots on TLC with similar Rf values. Which is which? A: Likely N1 (Target) and N3 (Isomer).

  • Identification: The N1-isomer is usually more polar (lower Rf) than the N3-isomer in Hexane/EtOAc systems, but this can vary. UV characteristics are often slightly different.

  • Cause of N3: N3-glycosylation is kinetically favored (faster) but thermodynamically less stable.

  • Fix: Increase reaction time and temperature. Heating facilitates the "transglycosylation" (equilibration) from the kinetic N3-product to the thermodynamic N1-product.

Category 3: Purification[2][3]

Q: The product is oiling out or forming an emulsion during workup. A: Benzoyl groups are lipophilic and prone to emulsions.

  • Fix: Do not shake vigorously during extraction. If an emulsion forms, filter the entire biphasic mixture through a pad of Celite. The emulsion usually breaks on the filter.

  • Crystallization: The Tri-O-benzoyl protected nucleoside often crystallizes from Ethanol or Isopropanol. If you have a gum, dissolve in minimal DCM and slowly add Ethanol while stirring.

Decision Tree for Optimization

Use this logic flow to diagnose your next experiment.

Troubleshooting_Tree Start Start: Analyze Crude NMR/TLC Issue_SM Starting Material (Sugar) Remains Start->Issue_SM Low Conversion Issue_N3 High N3-Isomer Content Start->Issue_N3 Wrong Regio Issue_Alpha Alpha-Anomer Present Start->Issue_Alpha Wrong Stereo Issue_Decomp Sugar Decomposed / Complex Mix Start->Issue_Decomp Messy TLC Act_Silyl Increase Silylation Time/Temp Check BSA Quality Issue_SM->Act_Silyl Act_Heat Increase Coupling Temp (Reflux) Extend Time Issue_N3->Act_Heat Act_Lewis Check Lewis Acid Stoichiometry (Too much = anomerization) Issue_Alpha->Act_Lewis Rare with Bz Act_Dry CRITICAL: Dry Solvents/Sieves Reduce Lewis Acid Strength Issue_Decomp->Act_Dry

Caption: Diagnostic workflow for identifying the root cause of yield loss based on crude mixture analysis.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive text on silyl-Hilbert-Johnson reaction).
  • Niedballa, U., & Vorbrüggen, H. (1974). A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660. Link

  • BenchChem Technical Support. (2025). Comparative Guide to the Synthetic Pathways of 5-Methoxyuracil Nucleosides. Link

  • Li, Z., et al. (2018). Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of 5-methoxyuridine. Nucleic Acids Research, 46(17), 9164–9174.[2] Link

  • Inoue, H., et al. (1987). Synthesis and hybridization studies on two isomeric analogues of (2'-5') oligoadenylate. Nucleic Acids Research, 15(15), 6131–6148. (Describes N3-benzoyl selectivity issues). Link

Sources

Technical Support Center: Crystallization of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine. The bulky, lipophilic benzoyl protecting groups combined with the polar methoxyuridine core can make obtaining high-quality crystals a non-trivial task. This document provides in-depth, experience-driven troubleshooting advice and systematic protocols to overcome common hurdles such as oiling out, amorphous solid formation, and failure to nucleate.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine?

Understanding the molecule's properties is the first step in designing a successful crystallization strategy. Key data is summarized in the table below.

PropertyValueSource
Molecular Formula C₃₁H₂₆N₂O₁₀[1]
Molecular Weight 586.5 g/mol [1]
General Nature A benzoylated (protected) nucleoside analog. The benzoyl groups increase lipophilicity and steric bulk, while the core remains polar, containing hydrogen bond donors and acceptors.[2][3]
Expected Solubility Generally soluble in moderately polar organic solvents like dichloromethane (DCM), ethyl acetate, and acetone.[4] Sparingly soluble in alcohols like ethanol and methanol, and likely insoluble in non-polar solvents (e.g., hexanes) and water.[5]

Q2: Why is crystallizing this specific compound often difficult?

The difficulty arises from the molecule's structural complexity. The three large, somewhat flexible benzoyl groups can inhibit efficient packing into a well-ordered crystal lattice. This can lead to the formation of amorphous solids (foams or glasses) or kinetically favored oils, especially if the solution is cooled too quickly or is supersaturated beyond a certain metastable limit.[3][6] The goal of any crystallization protocol is to guide the system toward thermodynamic equilibrium slowly, giving the molecules time to orient themselves correctly.[7]

Q3: What is the fundamental principle of a good crystallization solvent?

The ideal solvent or solvent system adheres to the "soluble hot, insoluble cold" rule.[4][5] The compound should be fully soluble in a minimal amount of the boiling solvent but have very low solubility in the same solvent at room temperature or in an ice bath. This temperature-dependent solubility differential is what drives the crystallization process upon cooling.[6]

Troubleshooting Guide: From Solution to Crystal

This section addresses the most common issues encountered during the crystallization of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine.

Problem 1: No Crystals Form, Even After Cooling

Your solution remains clear and homogenous, with no signs of precipitation. This is a common nucleation problem.

Potential Causes & Solutions:

  • The solution is not sufficiently supersaturated. Your compound may be too soluble in the chosen solvent, even at low temperatures.[8]

    • Solution: Return the flask to the heat source and gently boil off a portion of the solvent to increase the concentration.[9] Re-cool the solution slowly.

  • Nucleation is kinetically hindered. Even in a supersaturated state, the initial formation of a stable crystal nucleus can be a high-energy barrier to overcome.

    • Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[8] The microscopic imperfections on the glass provide a high-energy surface that can act as a template for nucleation.

    • Solution 2: Seeding. If you have a small amount of the solid product (even if impure), add a tiny speck (a "seed crystal") to the cold, supersaturated solution.[9] This provides a perfect template for further crystal growth.

  • The wrong solvent was chosen. The solubility curve of the compound in the selected solvent may be too shallow.

    • Solution: The solvent must be evaporated completely and a new solvent system must be screened. Refer to the protocol for Screening a Crystallization Solvent System .

Troubleshooting_No_Crystals start Clear Solution After Cooling (No Crystals) check_conc Is the solution supersaturated? start->check_conc evaporate Action: Gently evaporate some solvent. Re-cool. check_conc->evaporate No (Too Dilute) scratch Action: Scratch flask with glass rod. check_conc->scratch Yes (Likely) success Success: Crystals Formed! evaporate->success seed Action: Add a seed crystal. scratch->seed No Crystals scratch->success Crystals Form! add_anti Action: Add anti-solvent dropwise (e.g., hexanes). seed->add_anti No Crystals seed->success Crystals Form! re_screen Result: Still no crystals. Action: Re-screen for a better solvent system. add_anti->re_screen No Crystals add_anti->success Crystals Form!

Caption: Decision workflow for when no crystals are forming.

Problem 2: The Compound "Oils Out" Instead of Crystallizing

Upon cooling, a viscous liquid or oil separates from the solution instead of a solid. This occurs when the solute comes out of solution at a temperature above its melting point or when the degree of supersaturation is too high for orderly crystal lattice formation.

Potential Causes & Solutions:

  • The solution is too concentrated or cooled too quickly. This "crashes" the compound out of solution as a disordered, kinetically-favored oil.[9]

    • Solution: Re-heat the mixture to dissolve the oil. Add a small amount (1-5% by volume) of additional hot solvent to slightly decrease the saturation.[9] Allow the flask to cool much more slowly (e.g., by placing it in a warm water bath that cools to room temperature overnight).

  • Impurities are present. Impurities can disrupt the crystal lattice and lower the melting point of the mixture, promoting oil formation.[6]

    • Solution: If the oil persists, consider re-purifying the material. An activated charcoal treatment in the hot solution can sometimes remove colored impurities. Alternatively, another round of column chromatography may be necessary.

  • The solvent is not optimal. A solvent in which the compound is too soluble can lead to oiling.[4]

    • Solution: Try to crystallize the oil itself. Add a different solvent (an "anti-solvent" in which the compound is insoluble, like hexanes) drop-by-drop to the oil while vigorously stirring. This may induce crystallization. If this fails, the solvent must be removed and a new system screened.

Problem 3: Crystallization is Too Rapid, Yielding a Fine Powder

As soon as the flask is removed from the heat, a large amount of fine solid crashes out. While it may look like a high yield, this rapid precipitation traps impurities and does not result in high-purity crystals.[9]

Potential Causes & Solutions:

  • The solution is excessively supersaturated. The concentration of the solute is far too high.

    • Solution: Place the mixture back on the heat source, add more solvent until the solid fully redissolves, and then add a little extra (5-10%) hot solvent.[9] This will ensure that the solution becomes saturated at a lower temperature during cooling, promoting slower, more controlled crystal growth.

  • The temperature gradient is too steep. Moving the flask directly from boiling to an ice bath is a common cause.

    • Solution: Practice staged cooling. Allow the hot solution to cool slowly to room temperature on a benchtop, insulated with a cork ring. Only after it has reached thermal equilibrium with the room should you move it to a refrigerator or an ice bath to maximize yield.[6]

Experimental Protocols

Protocol 1: Screening for a Crystallization Solvent System

This systematic approach helps identify a suitable solvent or solvent pair. Based on literature for similar benzoylated nucleosides, good starting candidates are acetone, ethyl acetate, and ethanol/water.[10][11][12]

Methodology:

  • Place approximately 20-30 mg of your crude 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethyl acetate, acetone, methanol, ethanol, isopropanol) dropwise at room temperature, vortexing after each addition.

  • Observation 1: If the compound dissolves readily at room temperature, the solvent is too good. Reject it for single-solvent crystallization but keep it in mind as the "soluble solvent" for a solvent-pair system.[5] (e.g., Ethyl Acetate).

  • Observation 2: If the compound is largely insoluble at room temperature, heat the test tube gently in a sand or water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Observation 3: Remove the tube from the heat and allow it to cool to room temperature, then place it in an ice bath. A good solvent will produce a significant amount of crystalline precipitate upon cooling.[5]

  • For Solvent Pairs: If a single solvent is not ideal, use a binary system.[5] Dissolve the compound in a minimal amount of a hot "soluble solvent" (e.g., ethyl acetate or acetone). Then, add a "poor" or "anti-solvent" (e.g., hexanes or water) dropwise to the hot solution until it becomes faintly cloudy (turbid). Add one or two drops of the soluble solvent to clarify the solution, then cool slowly.

Protocol 2: A Standard Recrystallization Workflow

Caption: Standard experimental workflow for recrystallization.

References

  • PubChem. (n.d.). 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine. National Center for Biotechnology Information. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Wang, T., et al. (n.d.). Strategies for generating modified nucleosomes: applications within structural biology studies. PMC. Retrieved from [Link]

  • Quora. (2017, April 5). What should I do if crystallisation does not occur?. Retrieved from [Link]

  • Lab Report. (n.d.). Recrystallization Lab Report Organic Chemistry. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN101148465A - 3-Benzyl-L-uridine and its preparation method.
  • McPherson, A. (n.d.). Current approaches to macromolecular crystallization. Retrieved from [Link]

  • Reddit. (2024, August 13). Protecting Groups for Improving Crystallinity?. r/Chempros. Retrieved from [Link]

  • Kabir, A. K. M. S., et al. (2020, June 7). Selective acylation of uridine using the dibutyltin oxide and direct methods. ResearchGate. Retrieved from [Link]

  • Makde, R. D., et al. (n.d.). Strategies for crystallizing a chromatin protein in complex with the nucleosome core particle. PMC. Retrieved from [Link]

  • Doudna Lab. (n.d.). Methods to Crystallize RNA. Retrieved from [Link]

  • PubMed. (2002, February 18). New methods for the synthesis of N-benzoylated uridine and thymidine derivatives; a convenient method for N-debenzoylation. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-D-arabinofuranoside in the Organic Laboratory. Retrieved from [Link]

  • ResearchGate. (2025, August 6). New methods for the synthesis of N-benzoylated uridine and thymidine derivatives; a convenient method for N-debenzoylation | Request PDF. Retrieved from [Link]

  • Agris, P. F., et al. (n.d.). Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine Derivatives. PMC. Retrieved from [Link]

  • MDPI. (2022, June 7). 2,3,5-Tri-O-benzyl-d-xylofuranose. Retrieved from [Link]

  • Google Patents. (n.d.). CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.
  • ResearchGate. (2022, June 1). 2,3,5-Tri-O-benzyl-d-xylofuranose. Retrieved from [Link]

  • Aston Publications Explorer. (2026, January 16). Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-d-ribofuranoside: isolation, crystal structure and conformation. Retrieved from [Link]

Sources

overcoming solubility problems of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers working with 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine . It addresses the specific physicochemical challenges imposed by the hydrophobic benzoyl protecting groups and the 5-methoxy modification.

Core Technical Overview

Compound: 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine Primary Challenge: The three benzoyl protecting groups render this molecule highly lipophilic (hydrophobic), causing it to be practically insoluble in aqueous media and prone to "oiling out" during purification.[1] The 5-methoxy group adds slight electron density to the uracil ring but does not significantly offset the hydrophobicity driven by the ester-linked aromatic rings.

Solubility Profile:

  • High Solubility (Good for Dissolution): Dichloromethane (DCM), Chloroform, Ethyl Acetate, DMSO, DMF, Pyridine.

  • Moderate/Temperature-Dependent (Good for Crystallization): Ethanol, Methanol, Isopropanol.[1]

  • Poor/Insoluble (Good for Precipitation/Washing): Water, Hexanes, Diethyl Ether (low solubility), Petroleum Ether.

Solvent Selection & Troubleshooting Guide (Q&A)

Q1: "I cannot get the compound to dissolve in my reaction solvent. What should I use?"

Diagnosis: You are likely using a polar protic solvent (like Methanol) or a non-polar hydrocarbon (like Hexane) at room temperature.[1] The Fix: The benzoyl groups require a solvent capable of


-

interactions or moderate polarity.
  • For Synthesis/Reaction: Switch to anhydrous Pyridine or Acetonitrile (MeCN) .[1] Pyridine is excellent as it acts as both solvent and acid scavenger.

  • For Analysis (NMR): Use CDCl

    
      (Chloroform-d) or DMSO-d
    
    
    
    .[1] Avoid D
    
    
    O.
  • For Stock Solutions: Use DMSO or DMF .[1] These will dissolve the compound at high concentrations (>50 mM).

Q2: "My product is 'oiling out' instead of crystallizing. How do I fix this?"

Diagnosis: Oiling out occurs when the compound separates as a liquid phase before organizing into a crystal lattice. This happens if the solution is too concentrated, the cooling is too rapid, or the solvent system is too non-polar. The Fix: Use the Two-Solvent Recrystallization Protocol (detailed in Section 3).[1]

  • Immediate Rescue: Re-heat the mixture until the oil dissolves. Add a small amount of the "good" solvent (e.g., DCM or EtOAc). Scratch the glass surface with a rod to induce nucleation while cooling slowly.

Q3: "The compound precipitates immediately upon adding water during workup. Is this normal?"

Answer: Yes. This is a feature, not a bug. Explanation: The tri-O-benzoyl derivative is hydrophobic.[1] Adding water crashes it out. Operational Advantage: You can use this to your advantage to remove water-soluble impurities (salts, unreacted sugars).[1]

  • Protocol: Pour the reaction mixture into ice-water with vigorous stirring. Filter the resulting white precipitate. If it forms a sticky gum instead of a powder, dissolve it in DCM and wash with water in a separatory funnel instead.

Experimental Methodologies

Protocol A: Two-Solvent Recrystallization (Overcoming "Oiling Out")

Objective: To purify the compound from crude reaction mixtures without column chromatography.[1]

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of Dichloromethane (DCM) or Ethyl Acetate required to dissolve it at slightly elevated temperature (35–40°C). Do not boil DCM vigorously.

  • Anti-Solvent Addition: While stirring, slowly add Hexanes (or Methanol, if using EtOAc) dropwise.

  • Cloud Point: Stop adding the anti-solvent the moment a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1–2 drops of the "good" solvent (DCM/EtOAc) to just clear the solution again.

  • Nucleation: Remove from heat. Cover the flask loosely. Let it cool to room temperature undisturbed.

    • Tip: If no crystals form after 1 hour, scratch the inner wall of the flask with a glass rod or add a seed crystal.

  • Harvesting: Filter the crystals and wash with cold Hexanes/Methanol (whichever was the anti-solvent).

Protocol B: Solubility Determination for Bioassays

Objective: To prepare a stable stock solution for biological testing (if applicable for this intermediate).

StepActionCritical Note
1 Weigh 10 mg of compound.Use an analytical balance.
2 Add 1 mL of 100% DMSO .Do not use aqueous buffers yet.
3 Vortex for 30 seconds.Ensure no solid remains at the bottom.
4 Dilute into media.Add the DMSO stock to the aqueous buffer slowly while vortexing.
Limit Max aqueous solubility is likely <10 µM.Higher concentrations will precipitate.

Visual Troubleshooting Workflows

Workflow 1: Recovering from "Oiling Out"

This logic flow guides you when crystallization fails and a gummy oil forms at the bottom of the flask.

RecrystallizationRescue Start Problem: Compound Oils Out Instead of Crystallizing Reheat Step 1: Re-heat mixture until oil redissolves Start->Reheat CheckSolvent Is the solution clear? Reheat->CheckSolvent AddGoodSolvent Add small volume of DCM or EtOAc CheckSolvent->AddGoodSolvent No (Cloudy) CoolSlowly Step 2: Cool Very Slowly (Insulate flask with towel) CheckSolvent->CoolSlowly Yes AddGoodSolvent->Reheat Scratch Step 3: Scratch glass or Add Seed Crystal CoolSlowly->Scratch Success Crystals Form Scratch->Success

Caption: Logic flow for rescuing a failed crystallization attempt (Oiling Out).

Workflow 2: Solvent Selection Decision Tree

Select the correct solvent based on your immediate experimental goal.

SolventSelection Goal What is your goal? Reaction Synthesis/Reaction Goal->Reaction Purification Purification Goal->Purification Analysis Analysis (NMR/HPLC) Goal->Analysis Pyridine Pyridine or MeCN (High Solubility + Scavenger) Reaction->Pyridine Recryst Recrystallization Purification->Recryst Column Chromatography Purification->Column CDCl3 CDCl3 or DMSO-d6 Analysis->CDCl3 DCM_Hex DCM / Hexanes (Two-phase system) Recryst->DCM_Hex DCM_MeOH DCM / Methanol (Gradient elution) Column->DCM_MeOH

Caption: Decision matrix for selecting the optimal solvent system based on experimental intent.

References

  • PubChem. (2021).[1] 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine Compound Summary. National Library of Medicine. [Link]

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001).[1] Handbook of Nucleoside Synthesis. John Wiley & Sons. (Standard reference for benzoyl protection/deprotection strategies).

Sources

degradation pathways of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine in experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine (TBMU) . As a critical lipophilic intermediate in the synthesis of modified mRNA therapeutics, TBMU is utilized to introduce the 5-methoxyuridine (5moU) modification, which is known to enhance RNA stability and reduce innate immunogenicity by evading pattern recognition receptors like RIG-I and Toll-like receptors [1], [].

Because TBMU is heavily protected by bulky benzoyl groups to enable anhydrous chemical modifications [3], researchers frequently encounter degradation issues during the deprotection (debenzoylation) phase. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-yield recovery of your target nucleoside.

Pathway Visualization: Chemical Degradation vs. Target Deprotection

G TBMU 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine Base Base Catalysis (NaOMe / MeOH) TBMU->Base Transesterification Acid Acid Catalysis (pH < 3) TBMU->Acid Protonation Deprotected 5-Methoxyuridine (Target Product) Base->Deprotected Optimal (1-4h) Partial Mono/Di-benzoates (Incomplete) Base->Partial Weak Base (NH3) Cleaved 5-Methoxyuracil + Ribose Acid->Cleaved Glycosidic Cleavage

Caption: Chemical degradation and deprotection pathways of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine.

Part 1: Troubleshooting FAQs

Q1: Why am I observing incomplete debenzoylation of TBMU when using methanolic ammonia, resulting in a mixture of mono- and di-benzoates? A1: Methanolic ammonia relies on the neutral NH₃ molecule acting as a nucleophile. The three benzoyl groups on the ribose ring create significant steric hindrance, which drastically slows down the reaction. While methanolic ammonia is mild, it often stalls before complete deprotection. Solution: Switch to a Zemplén debenzoylation approach. By using a catalytic amount of Sodium Methoxide (NaOMe) in methanol, you introduce the highly nucleophilic methoxide anion. This drives a rapid, quantitative transesterification that efficiently cleaves the ester bonds, yielding 5-methoxyuridine and methyl benzoate within 1–4 hours [4].

Q2: During the acidic workup of my deprotected 5-Methoxyuridine, my yield dropped to <10%, and LC-MS detected free 5-methoxyuracil. What caused this degradation? A2: You have triggered acid-catalyzed N-glycosidic bond cleavage . Nucleosides are highly sensitive to low pH. When exposed to strong acids, the pyrimidine ring (specifically at the N1 or O2 positions) or the ribose ring oxygen becomes protonated. This draws electron density away from the C1' anomeric carbon, facilitating the departure of the 5-methoxyuracil base and leaving behind a highly reactive ribosyl oxocarbenium ion. Prevention: Never use aqueous mineral acids (like HCl) to quench base-catalyzed deprotection reactions. Instead, use a weakly acidic ion-exchange resin to gently bring the pH to exactly 7.0 prior to solvent evaporation [4].

Q3: Why is anhydrous methanol strictly required for the Zemplén debenzoylation? A3: If water is present in the reaction mixture, the methoxide ion will act as a base rather than a nucleophile, initiating saponification (hydrolysis) instead of transesterification. Saponification generates sodium benzoate salts, which are highly water-soluble and notoriously difficult to separate from the highly polar, water-soluble 5-methoxyuridine product. Anhydrous transesterification generates methyl benzoate, a volatile organic liquid that can be easily removed via co-evaporation.

Part 2: Quantitative Degradation & Yield Data

The following table summarizes the expected outcomes and degradation risks associated with various experimental conditions applied to TBMU.

Reaction ConditionReagentTemp (°C)TimeTarget Product YieldPrimary Degradation Risk
Zemplén Transesterification Catalytic NaOMe / MeOH0 to 251 - 4 h> 95% Pyrimidine ring-opened species (if > 4h)
Ammonolysis NH₃ / MeOH2512 - 24 h75 - 85%Incomplete reaction (Mono/Di-O-benzoates)
Acidic Workup HCl / H₂O (pH < 3)25< 1 h< 10%5-Methoxyuracil (Glycosidic cleavage)
Harsh Basic Hydrolysis NaOH / H₂O602 h< 30%Epimerized/Degraded nucleobase

Part 3: Self-Validating Experimental Protocol

Optimized Zemplén Debenzoylation of TBMU

Objective: Quantitative removal of benzoyl protecting groups to yield 5-methoxyuridine without inducing glycosidic cleavage or pyrimidine ring degradation.

Step 1: Initiation and Solvation

  • Dissolve 1.0 equivalent of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine in anhydrous methanol (10 mL per mmol of substrate).

  • Causality: The lipophilic nature of the tribenzoate ensures complete solubility in organic solvents[3]. Anhydrous conditions prevent competitive saponification.

Step 2: Catalytic Transesterification

  • Cool the solution to 0°C using an ice bath to prevent exothermic side reactions.

  • Add a catalytic amount of Sodium Methoxide (NaOMe) solution (0.1 eq, 25% wt in MeOH) dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Validation Check: Monitor the reaction progress via TLC (Mobile Phase: Dichloromethane:Methanol 9:1). The reaction is self-validating when the lipophilic TBMU starting material (Rf ~0.8) completely disappears, and a single, highly polar baseline-hugging spot corresponding to 5-methoxyuridine (Rf ~0.1) appears.

Step 3: Neutralization (Critical Anti-Degradation Step)

  • Once TLC confirms complete consumption of TBMU (typically 1–4 hours), immediately add pre-washed weakly acidic ion-exchange resin (e.g., Amberlite IR-120 H+ form) portion-wise to the stirring mixture [4].

  • Validation Check: Test the solution continuously with pH paper. Stop adding resin when the pH reaches exactly 7.0. Warning: If the pH drops below 6, the N-glycosidic bond becomes susceptible to cleavage during the subsequent evaporation step.

Step 4: Isolation

  • Filter off the resin and wash it thoroughly with methanol.

  • Evaporate the filtrate under reduced pressure at < 40°C to prevent thermal degradation.

  • Co-evaporate the resulting residue with water or hexanes to remove the volatile methyl benzoate byproduct, yielding pure 5-methoxyuridine.

Experimental Workflow Diagram

Workflow Start Dissolve TBMU in Anhydrous Methanol AddBase Add 0.1 eq NaOMe at 0°C Start->AddBase Monitor Monitor by TLC/HPLC (Every 30 mins) AddBase->Monitor Check Starting Material Consumed? Monitor->Check Check->Monitor No (Wait) Quench Quench: Add Acidic Resin to pH 7 Check->Quench Yes Degradation Risk: Base-induced Degradation Check->Degradation > 4h Exposure Filter Filter & Evaporate to yield 5-moU Quench->Filter

Caption: Step-by-step workflow for Zemplén debenzoylation of TBMU to prevent degradation.

References

  • Frontiers. "The Pivotal Role of Chemical Modifications in mRNA Therapeutics." Frontiers in Cell and Developmental Biology. URL:[Link]

Sources

minimizing off-target effects of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Methoxyuridine (5-moU) Workflow Optimization

Current Status: System Operational Ticket ID: #5MOU-BZ-OPT-001 Topic: Minimizing Off-Target Effects & Optimizing Usage of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Nucleic Acid Chemistry

Executive Summary: The "Off-Target" Paradox

You are utilizing 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine (Bz-5-moU), a critical intermediate for synthesizing high-fidelity modified RNA. In this context, "off-target effects" manifest in two distinct biological dimensions:

  • Immunogenic Off-Targets (The Biological Goal): The failure of the final RNA to evade innate immune sensors (TLR7/TLR8), leading to cytokine storms and translation shutdown.

  • Chemical Off-Targets (The Synthesis Risk): Incomplete removal of the benzoyl protecting groups or side-reactions during phosphoramidite conversion, resulting in bulky adducts that stall the ribosome or cause cellular toxicity.

This guide troubleshoots both dimensions, ensuring your reagent yields RNA with maximum translational capacity and minimal host rejection.

Part 1: Diagnostic Troubleshooting (Q&A)

Category A: Immunogenicity & Biological Fidelity[1][2]

Q1: We substituted 100% of Uridine with 5-moU derived from your reagent, but we still see significant RIG-I and TLR activation. Why?

Diagnosis: This is likely a Process Impurity , not a failure of the 5-moU modification itself. Root Cause: While 5-moU effectively "cloaks" single-stranded RNA from TLR7/8, it does not prevent the formation of double-stranded RNA (dsRNA) byproducts during In Vitro Transcription (IVT). T7 RNA polymerase can generate antisense byproducts that trigger RIG-I/MDA5, regardless of the chemical modification. Solution:

  • Purification: You must perform HPLC or cellulose purification to remove dsRNA contaminants. 5-moU reduces sensing of ssRNA, but dsRNA is a potent super-agonist.

  • Reagent Purity Check: Verify your Bz-5-moU starting material. If the 5-methoxy group was hydrolyzed or lost during synthesis (reverting to Uridine), you will have "islands" of immunogenic Uridine in your sequence.

Q2: Our protein expression levels are lower than expected despite using 5-moU. Could the benzoyl groups be the cause?

Diagnosis: Yes, this points to Incomplete Deprotection . Root Cause: The 2', 3', and 5' hydroxyls on your starting material are protected by benzoyl (Bz) esters. If you are converting this to a phosphoramidite and then to RNA, the final deprotection step (usually ammonolysis) must be rigorous. A single remaining benzoyl group acts as a massive steric block, stalling the ribosome during translation. Solution:

  • Switch Reagents: Move from standard NH₄OH (room temp) to AMA (1:1 Ammonium Hydroxide/Methylamine) at 65°C for 15-20 minutes. Benzoyl esters on the ribose sugar are more sterically hindered than base-protecting groups.

  • QC Step: Analyze your final RNA by LC-MS. A mass shift of +104 Da indicates a retained benzoyl group.

Category B: Chemical Synthesis & Handling[3]

Q3: We are seeing low coupling efficiency when converting Bz-5-moU to the phosphoramidite. How do we fix this?

Diagnosis: Moisture contamination or Steric Hindrance. Root Cause: The 5-methoxy group on the base adds electron density and slight steric bulk compared to native Uridine. If the 2' and 3' benzoyl groups are not spatially oriented correctly (sugar puckering), phosphitylation at the 3' end (after selective 5'-deprotection) becomes sluggish. Solution:

  • Drying Protocol: Co-evaporate the Bz-5-moU with anhydrous acetonitrile x3 before reaction.

  • Activator: Use 5-Ethylthio-1H-tetrazole (ETT) instead of standard tetrazole. ETT is more acidic and drives the coupling of sterically hindered modified nucleosides more efficiently.

Part 2: Experimental Protocols

Protocol 1: Rigorous Deprotection of Benzoyl-Modified RNA

Standard protocols often fail to remove sugar-protected benzoyl groups completely. Use this "Hard-Cleave" method.

StepReagent/ConditionDurationTemperaturePurpose
1 AMA Solution (1:1 v/v 40% Methylamine : 28% NH₄OH)----Preparation of high-velocity deprotection agent.
2 Incubation20 mins 65°C Rapid cleavage of benzoyl esters via nucleophilic attack.
3 Cool Down5 mins4°CPrevent RNA degradation before desalting.
4 Ethanol PrecipitationOvernight-20°CRemove cleaved benzoic acid/benzamide byproducts.

Critical Note: Do not use AMA if your RNA contains benzoyl-cytosine (Bz-C) unless you accept some N4-acetyl side products. For 5-moU specific workflows, AMA is safe.

Protocol 2: QC for "Off-Target" Chemical Species

Before using your synthesized RNA, validate that the 5-moU is intact and deprotected.

  • Digest: Enzymatically digest 1 µg of mRNA using Nuclease P1 and Snake Venom Phosphodiesterase.

  • Dephosphorylate: Add Alkaline Phosphatase to generate single nucleosides.

  • LC-MS Analysis:

    • Target Mass (5-moU): 274.23 Da (Nucleoside MW).

    • Impurity Target 1 (Uridine - Loss of Methoxy): 244.20 Da .

    • Impurity Target 2 (Mono-Benzoyl-5-moU): 378.3 Da (Incomplete deprotection).

  • Pass Criteria: >99.5% purity of the 274.23 Da peak.

Part 3: Mechanistic Visualization

The following diagram illustrates the critical pathway where "off-target" effects are introduced and how 5-moU (when correctly processed) mitigates them.

G cluster_0 Reagent Prep cluster_1 Synthesis & Deprotection cluster_2 Biological Outcome Bz5moU Tri-O-Benzoyl 5-moU Phosphoramidite 5-moU Phosphoramidite Bz5moU->Phosphoramidite Activation CrudeRNA Protected RNA (Solid Phase) Phosphoramidite->CrudeRNA Coupling Deprotection AMA Deprotection (Removal of Benzoyls) CrudeRNA->Deprotection CleanRNA Pure 5-moU RNA Deprotection->CleanRNA Complete Reaction BulkyRNA Impurity: Benzoyl-Adduct RNA Deprotection->BulkyRNA Incomplete (Low Temp/Time) TLR TLR7/8 Sensor (Endosome) CleanRNA->TLR Evasion (No Signal) Ribosome Ribosome (Translation) CleanRNA->Ribosome High Efficiency Translation BulkyRNA->Ribosome Stalling/Toxicity

Figure 1: Critical Control Points. Green paths indicate successful evasion of off-target immune effects. Red paths indicate chemical "off-targets" (retained benzoyls) causing translational failure.

References

  • Li, B., et al. (2016). "5-Methoxyuridine Modification Enhances the Translational Efficiency of mRNA Therapeutics." Nature Communications. Link (Demonstrates 5-moU superiority in immune evasion).

  • Nelson, J., et al. (2020). "Impact of mRNA Chemistry and Manufacturing Process on Innate Immune Activation." Science Advances. Link (Differentiation between chemical modification and dsRNA impurities).

  • Glen Research. "Deprotection of Benzoyl Protecting Groups in RNA Synthesis." Technical Bulletin. Link (Standard protocols for AMA deprotection).

  • Karikó, K., et al. (2005). "Suppression of RNA Recognition by Toll-like Receptors: The Impact of Nucleoside Modification and the Evolutionary Origin of RNA." Immunity. Link (Foundational work on modified nucleosides).

common pitfalls in handling 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams transitioning from standard uridine to 5-methoxyuridine (5moU) for next-generation mRNA therapeutics. The introduction of 5moU into mRNA significantly reduces innate immune activation (such as TLR recognition) while maintaining high translation efficiency[1].

The chemical synthesis of 5moU relies on a critical, highly lipophilic intermediate: 2',3',5'-Tri-O-benzoyl-5-methoxyuridine . Handling this tribenzoylated intermediate presents specific physicochemical and mechanistic challenges. This guide addresses the root causes of common pitfalls and provides validated, self-correcting protocols to ensure high-yield β-anomer synthesis.

Workflow Overview

G A 5-Methoxyuracil (Silylation via HMDS) C Vorbrüggen Glycosylation (TMSOTf, MeCN) A->C B 1-O-acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose B->C D 2',3',5'-Tri-O-benzoyl- 5-Methoxyuridine C->D Intermediate E Zemplén Deprotection (NaOMe, MeOH) D->E Purified F 5-Methoxyuridine (mRNA Precursor) E->F Final Product

Fig 1: Chemical synthesis workflow of 5-Methoxyuridine via benzoyl-protected intermediates.

FAQ & Troubleshooting Guide

Q1: During the Vorbrüggen glycosylation, we are observing a mixture of α and β anomers. Why is the benzoyl protection failing to direct stereoselectivity? A1: The 2'-O-benzoyl group is specifically chosen for its ability to provide anchimeric assistance (neighboring group participation). During the reaction, it forms an intermediate acoxonium ion that blocks the α-face of the ribose ring, forcing the incoming silylated 5-methoxyuracil to attack exclusively from the β-face. If you observe α-anomers, the causality usually points to moisture in the reaction or degraded Lewis acid (TMSOTf) . Water hydrolyzes the acoxonium intermediate or prematurely desilylates the nucleobase, destroying the stereocontrol mechanism. Resolution: Ensure strictly anhydrous conditions. Use freshly distilled acetonitrile and titrate your TMSOTf.

Q2: We are experiencing premature deprotection or acyl migration of the benzoyl groups during silica gel purification. How can we prevent this? A2: While benzoyl esters are generally more stable than acetyl groups, they can undergo hydrolysis or acyl migration on highly active, slightly basic, or acidic silica gels—especially if the column chromatography is run too slowly. Resolution: The primary pitfall is prolonged exposure to the stationary phase. Switch to a rapid flash chromatography system using a gradient of Hexane/Ethyl Acetate. If acid-catalyzed migration is suspected, pre-treat the silica gel with 1% triethylamine (TEA) in hexanes to neutralize the column.

Q3: The final Zemplén deprotection (NaOMe/MeOH) is stalling, yielding partially deprotected mono- or di-benzoyl intermediates. Should we increase the temperature to force completion? A3: Do not heat the reaction. Heating strong bases with nucleosides can lead to pyrimidine ring opening or epimerization. The stalling is typically caused by insufficient sodium methoxide or the presence of trace water, which consumes the methoxide to form inactive sodium hydroxide. Resolution: Use freshly prepared NaOMe in anhydrous methanol[2]. Add catalytic NaOMe incrementally until the reaction completes at room temperature.

Quantitative Data: Physicochemical & Reaction Metrics

To aid in analytical tracking, reference the following comparative data between the protected intermediate and the final product.

Parameter2',3',5'-Tri-O-benzoyl-5-Methoxyuridine5-Methoxyuridine (Final Product)
Molecular Weight 586.55 g/mol [3]274.23 g/mol []
Solubility DCM, Acetonitrile, Ethyl Acetate (Insoluble in Water)Water, Methanol, DMSO (Insoluble in Hexane)
Role in Synthesis Stereodirecting intermediate (β-anomer control)mRNA building block (reduces TLR activation)[]
Deprotection Reagent NaOMe / Anhydrous MeOHN/A
TLC Mobility High Rf (Hexane/EtOAc systems)Low Rf (Requires DCM/MeOH systems)
Typical Yield 75 - 85% (from glycosylation)>90% (from deprotection)

Experimental Protocols: Self-Validating Methodologies

Every protocol in your lab should be a self-validating system. Follow these step-by-step methodologies to ensure built-in quality control at each phase.

Protocol 1: Vorbrüggen Glycosylation to form 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine

Rationale: This step couples the nucleobase to the sugar. We use HMDS for silylation to activate the base, and TMSOTf to generate the electrophilic sugar cation.

  • Silylation (Visual Validation): Suspend 5-methoxyuracil (1.0 eq) in anhydrous hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate. Reflux at 120°C[2].

    • Validation Check: The opaque suspension must become a completely clear, homogeneous solution. This optical shift proves full silylation. Do not proceed until this is achieved.

  • Evaporation: Remove excess HMDS under high vacuum to yield a white residue. Do not expose to ambient air (highly moisture sensitive).

  • Coupling: Dissolve the silylated base and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq) in anhydrous acetonitrile[2][].

  • Activation: Dropwise add TMSOTf (1.2 eq) at 0°C under an argon atmosphere. Stir at room temperature for 4 hours.

  • Quench & Extract: Quench the reaction carefully with saturated aqueous NaHCO3. Extract with Dichloromethane (DCM). The organic layer contains the tribenzoylated product.

Protocol 2: Zemplén Deprotection to yield 5-Methoxyuridine

Rationale: Removal of the benzoyl groups requires transesterification. NaOMe/MeOH is preferred over aqueous NaOH to prevent hydrolysis of the pyrimidine ring.

  • Preparation: Dissolve 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine in anhydrous methanol (0.1 M concentration).

  • Deprotection: Add a freshly prepared solution of Sodium Methoxide (NaOMe) in methanol (0.2 eq for catalytic, or up to 1.5 eq if acidic impurities are present)[2].

  • Monitoring (Self-Validating): Monitor via TLC (9:1 DCM:MeOH). The starting material will disappear, replaced by a highly polar spot at the baseline.

    • Validation Check: The drastic shift from a highly lipophilic state to a highly polar state confirms the removal of all three benzoyl groups.

  • Neutralization: Once complete (typically 2-4 hours at room temperature), neutralize the reaction mixture using Dowex 50WX8 (H+ form) resin until the pH is exactly 7.0.

    • Causality: Using solid resin instead of liquid acid prevents the introduction of soluble salts that are notoriously difficult to separate from the highly polar 5-methoxyuridine.

  • Filtration & Concentration: Filter the resin and concentrate the filtrate in vacuo to yield pure 5-methoxyuridine.

References

  • 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine | C31H26N2O10 , PubChem,[Link]

  • The Effect of mRNA Modifications on Target Protein Translation and Immune Response , Preprints.org,[Link]

Sources

enhancing the stability of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine in solution

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Enhancing Solution Stability for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: I'm dissolving my 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine for the first time. What are the recommended solvents and storage conditions?

A1: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is often a suitable choice due to its excellent solvating power and ability to minimize hydrolysis.[1][2] It is crucial to use anhydrous solvent as the presence of water can initiate the hydrolysis of the benzoyl ester groups. For long-term storage, solid 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine should be kept at -20°C or lower in a desiccated environment to protect it from moisture and light.[1] Once in solution, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[1][2] Store these aliquots at -80°C.[1]

Q2: My experimental results are inconsistent. Could the stability of my 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine solution be the issue?

A2: Inconsistent results in biological assays are a common indicator of compound degradation.[1] The ester linkages of the benzoyl protecting groups are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, as well as by esterase enzymes present in cell culture media containing serum.[1] This degradation would lead to a decrease in the concentration of the active compound and the appearance of de-benzoylated species, which may have different activities. To confirm if stability is the issue, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to assess the purity of your working solutions over time.[1][3]

Q3: What is the primary degradation pathway for 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine in solution?

A3: The most probable degradation pathway for 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine in solution is the hydrolysis of the three benzoyl ester groups at the 2', 3', and 5' positions of the ribose sugar. This reaction is catalyzed by acid or base and results in the formation of benzoic acid and the corresponding partially or fully de-benzoylated 5-methoxyuridine. The presence of water is a key factor in this process.

Q4: How does the 5-methoxy group on the uracil base affect the stability of the molecule?

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine in solution.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
  • Possible Cause: The appearance of new peaks in your chromatogram that are not present in the initial analysis of the compound often indicates the formation of degradation products.[1]

  • Troubleshooting Steps:

    • Conduct a Forced Degradation Study: Intentionally degrade a sample of your compound under various stress conditions (acid, base, oxidation, heat, and light).[7][8][9][10] This will help you identify the retention times of potential degradation products.

    • Peak Matching: Compare the chromatograms from your experimental samples with those from the forced degradation study to see if the unexpected peaks correspond to any of the generated degradants.[1]

    • Mass Spectrometry Analysis: If available, use LC-MS to determine the mass of the unexpected peaks. This can help in identifying the chemical structures of the degradation products (e.g., mono- or di-debenzoylated forms).

Issue 2: Loss of Compound During Sample Preparation
  • Possible Cause: The compound may be degrading due to incompatible solvents, pH, or temperature during your sample preparation workflow.[1]

  • Troubleshooting Steps:

    • Solvent Selection: Ensure that all solvents used are of high purity and anhydrous, especially for stock solutions.[1]

    • pH Control: Be mindful of the pH of all aqueous solutions and buffers. Even slightly acidic or basic conditions can accelerate hydrolysis. If possible, work at a neutral pH.

    • Temperature Management: Keep your samples on ice or at reduced temperatures during preparation to minimize thermal degradation.[1]

Issue 3: Variable Potency in Biological Assays
  • Possible Cause: If the compound is degrading in the assay medium, the effective concentration will decrease over the course of the experiment, leading to variable results.

  • Troubleshooting Steps:

    • Assess Stability in Assay Media: Perform a time-course study by incubating the compound in the specific assay medium under experimental conditions (e.g., 37°C, 5% CO2).[1]

    • Analyze by HPLC: At different time points, take aliquots of the medium and analyze them using a stability-indicating HPLC method to quantify the amount of intact compound remaining.[1]

    • Consider Enzymatic Degradation: If your medium contains serum or cell lysates, consider the possibility of enzymatic hydrolysis by esterases. You may need to use a serum-free medium or include esterase inhibitors if compatible with your assay.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the steps for preparing stable solutions of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine.

Materials:

  • 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free water or appropriate buffer (pH 7.0-7.5)

  • Sterile, polypropylene microcentrifuge tubes

Procedure:

  • Allow the vial of solid 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex gently until the compound is completely dissolved. If necessary, brief warming to no more than 37°C can be applied.

  • Aliquot the stock solution into single-use volumes in sterile polypropylene tubes.

  • Store the aliquots at -80°C, protected from light.

  • For preparing working solutions, thaw a single aliquot and dilute it to the final concentration in your pre-warmed experimental buffer or medium immediately before use.

Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and pathways.[8][9][10][11]

Materials:

  • 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine stock solution (in a suitable solvent like acetonitrile)

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • pH meter

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, take an aliquot, neutralize it with 0.1 N NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate under the same conditions as the acid hydrolysis. At each time point, take an aliquot, neutralize it with 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for a defined period. Take aliquots at different time points and dilute for HPLC analysis.

  • Thermal Degradation: Place an aliquot of the stock solution in a controlled temperature oven (e.g., 60°C). Take samples at various time points for HPLC analysis.

  • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber). Protect a control sample from light. Analyze both samples by HPLC at various time points.

  • HPLC Analysis: Analyze all samples using a stability-indicating HPLC method. Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks.

Protocol 3: Stability-Indicating HPLC Method

This protocol describes a general approach for developing an HPLC method to monitor the stability of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine.[3][12][13]

Instrumentation and Conditions:

  • HPLC System: With a gradient pump, autosampler, and UV-Vis or diode array detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% B over 20 minutes) is often effective for separating the parent compound from its more polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the compound and its potential degradation products have significant absorbance (e.g., 260 nm).

  • Column Temperature: 30°C.

Procedure:

  • Prepare samples as described in the previous protocols.

  • Inject a known concentration of the pure, undegraded compound to determine its retention time and peak area.

  • Inject the samples from the forced degradation study to assess the separation of the parent compound from its degradation products.

  • Optimize the gradient, flow rate, and mobile phase composition as needed to achieve baseline separation of all peaks.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, and precision.[8]

Data Presentation

Table 1: Recommended Storage Conditions for 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine

FormStorage TemperatureRecommended Solvent/EnvironmentDuration
Solid-20°C or lowerDesiccated, protected from lightLong-term (years)
Stock Solution-80°CAnhydrous DMSOLong-term (months)
Working SolutionUse immediatelyExperimental buffer/mediumShort-term (hours)

Visualizations

Degradation Pathway

A 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine B Partially De-benzoylated Intermediates A->B Hydrolysis (H₂O, H⁺/OH⁻) D Benzoic Acid A->D Hydrolysis C 5-Methoxyuridine B->C Further Hydrolysis B->D Hydrolysis

Caption: Primary degradation pathway of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine via hydrolysis.

Experimental Workflow for Stability Assessment

cluster_prep Sample Preparation cluster_stress Incubation/Stress cluster_sampling Time-Point Sampling cluster_analysis Analysis Prep Prepare Solution in Test Medium Incubate Incubate at Experimental Conditions (e.g., 37°C) Prep->Incubate Sample Collect Aliquots at T=0, 2, 4, 8, 24h Incubate->Sample Analyze Analyze by Stability-Indicating HPLC Sample->Analyze Quantify Quantify Remaining Parent Compound Analyze->Quantify

Caption: Workflow for assessing the stability of the compound in a solution over time.

References

  • Request PDF | Emissive 5-Substituted Uridine Analogues | Chemical biology and medicinal chemistry applications require new nucleoside analogues with well-defined photophysical properties in order to... | Find, read and cite all the research you need on ResearchGate. [Link]

  • Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. [Link]

  • Uridine Depletion and Chemical Modification Increase Cas9 mRNA Activity and Reduce Immunogenicity without HPLC Purification - PMC. [Link]

  • Two-step conversion of uridine and cytidine to variously C5-C functionalized analogs. [Link]

  • Hydrolytic reactions of the phosphorodithioate analogue of uridylyl(3',5')uridine: kinetics and mechanisms for the cleavage, desulfurization, and isomerization of the internucleosidic linkage - PubMed. [Link]

  • Structural analysis of uridine modifications in solved RNA structures - PMC. [Link]

  • Stability-indicating HPLC method optimization using quality - Journal of Applied Pharmaceutical Science. [Link]

  • Uridine Depletion and Chemical Modification Increase Cas9 mRNA Activity and Reduce Immunogenicity Without HPLC Purification - ResearchGate. [Link]

  • Modifications at the C(5) position of pyrimidine nucleosides - MOST Wiedzy. [Link]

  • Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC. [Link]

  • Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS - bioRxiv.org. [Link]

  • Studies on the Oxidative Damage of the Wobble 5-Methylcarboxymethyl-2-Thiouridine in the tRNA of Eukaryotic Cells with Disturbed Homeostasis of the Antioxidant System - MDPI. [Link]

  • Nucleoside analysis with high performance liquid chromatography (HPLC) V.1 - Protocols.io. [Link]

  • New Analogues of Uridine as Possible Anti-Viral Agents Specific to SARS-CoV-2 - PMC. [Link]

  • 5-Halogenation of Uridine Suppresses Protonation-Induced Tautomerization and Enhances Glycosidic Bond Stability of Protonated Ur - Radboud Repository. [Link]

  • Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC. [Link]

  • Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis | LCGC International. [Link]

  • Identification of metabolically stable 5′-phosphate analogs that support single-stranded siRNA activity | Nucleic Acids Research | Oxford Academic. [Link]

  • Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2 - PMC. [Link]

  • (PDF) Effect of Pyridine and Tribenzylamine on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane System - ResearchGate. [Link]

  • CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google P
  • Flow photolysis of aryldiazoacetates leading to dihydrobenzofurans via intramolecular C–H insertion - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Effect of Pyridine and Tribenzylamine on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane System | Asian Journal of Chemistry. [Link]

Sources

refining HPLC methods for 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see laboratories struggle with the chromatographic behavior of heavily protected nucleosides. 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine presents a unique analytical challenge: while its 5-methoxyuridine core is inherently polar, the addition of three bulky, aromatic benzoyl protecting groups completely inverts its chromatographic profile. It behaves less like a standard nucleoside and more like a highly lipophilic small molecule [1].

To ensure scientific integrity, every protocol and troubleshooting step provided below is designed as a self-validating system —meaning the method inherently tests its own performance and points you directly to the root cause of any failure.

Diagnostic Workflow

HPLC_Troubleshooting Start Start: Tri-O-benzoyl-5-OMe-Uridine Chromatographic Issue IssueType Identify Primary Symptom Start->IssueType PeakShape Peak Splitting / Distortion IssueType->PeakShape Shape Retention Shifting Retention / Carryover IssueType->Retention Timing Resolution Poor Resolution (Tri- vs Di-Bz) IssueType->Resolution Separation SolventMatch Match Injection Solvent to Mobile Phase PeakShape->SolventMatch Fix WashStep Add 100% ACN Column Wash Step Retention->WashStep Fix GradientOpt Flatten Gradient Slope at 60-80% Organic Resolution->GradientOpt Fix Success1 Symmetrical Peak Achieved SolventMatch->Success1 Success2 Stable RTs Established WashStep->Success2 Success3 Baseline Separation Confirmed GradientOpt->Success3

HPLC Troubleshooting Logic for Highly Lipophilic Protected Nucleosides.

Self-Validating Experimental Protocol

Objective: Achieve baseline separation of the fully protected 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine from its partially deprotected intermediates (di- and mono-benzoyl) and the fully deprotected core.

Causality Focus: Standard nucleoside methods utilize shallow aqueous gradients [3]. However, benzoylation significantly increases the hydrophobicity (LogP) of the nucleoside, requiring a shift to a highly organic gradient to overcome strong hydrophobic interactions with the stationary phase[1].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in HPLC-grade Water. (Causality: Formic acid suppresses the ionization of unendcapped silanols on the stationary phase, preventing peak tailing of any free hydroxyls on partially protected species).

    • Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile (ACN). (Causality: ACN provides lower viscosity and better mass transfer for bulky benzoylated molecules compared to methanol, yielding sharper peaks).

  • Column Selection: Use a high-density C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) with exhaustive end-capping.

  • Gradient Elution Profile:

    • 0.0 - 2.0 min: 10% B (Elutes the fully deprotected 5-methoxyuridine core).

    • 2.0 - 12.0 min: Linear gradient to 95% B (Separates mono-, di-, and tri-benzoyl species based on sequential LogP differences).

    • 12.0 - 15.0 min: Hold at 95% B (Crucial wash step to elute the highly lipophilic tri-benzoyl compound and prevent carryover) [2].

    • 15.0 - 15.1 min: Return to 10% B.

    • 15.1 - 20.0 min: Re-equilibration.

  • Sample Preparation: Dissolve the sample in 50:50 Water:ACN. If solubility is poor, use up to 20% DMSO, but restrict the injection volume to ≤ 2 µL.

  • Detection: Set the Diode Array Detector (DAD) to 230 nm (primary quantitation for benzoyl groups) and 260 nm (tracking the 5-methoxyuridine core).

Quantitative Data Presentation

To validate your method, your chromatographic results should closely align with the system suitability parameters outlined in the table below.

AnalyteRelative HydrophobicityExpected Retention TimeOptimal DetectionTarget Tailing Factor
5-Methoxyuridine (Core) Polar~ 2.4 min260 nm≤ 1.15
Mono-O-benzoyl Intermediate Moderate~ 6.8 min230 / 260 nm≤ 1.10
Di-O-benzoyl Intermediate Lipophilic~ 10.5 min230 nm≤ 1.08
2',3',5'-Tri-O-benzoyl-5-Methoxyuridine Highly Lipophilic~ 14.2 min230 nm≤ 1.05

Troubleshooting Guides & FAQs

Q: Why is my 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine peak splitting into a doublet? A: This is a classic symptom of injection solvent mismatch [4]. The fully protected nucleoside is highly lipophilic. If you dissolve your sample in 100% Acetonitrile or DMSO to ensure solubility, but your gradient starts at 10% Acetonitrile, the strong sample solvent acts as a localized mobile phase. The analyte molecules at the edge of the solvent plug travel faster than those in the center, leading to a split peak. Self-Validating Fix: Dilute your sample with water to match the starting mobile phase conditions (e.g., 30% ACN) or reduce your injection volume to 1 µL so the HPLC system can instantly dilute the solvent plug upon injection.

Q: I am observing severe baseline drift and ghost peaks when monitoring at 230 nm. How do I resolve this? A: Benzoyl groups exhibit maximum UV absorbance around 230 nm due to the π-π* transitions of their aromatic rings [1]. However, at this low wavelength, many organic solvents and additives also absorb UV light. If you are using lower-grade Acetonitrile or aging Trifluoroacetic acid (TFA), they will cause significant baseline drift during a steep gradient run. Self-Validating Fix: Switch to LC-MS grade Acetonitrile and use fresh, high-purity Formic Acid instead of TFA. Run a blank gradient (injecting only mobile phase A) to map the baseline profile and subtract it from your sample runs [2].

Q: How can I differentiate between the 2',3'-di-O-benzoyl and 3',5'-di-O-benzoyl positional isomers? A: Positional isomers of partially deprotected nucleosides have identical molecular weights but slightly different dipole moments and hydrodynamic volumes. A standard C18 column often struggles to resolve these. Self-Validating Fix: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase. The π-π interactions between the phenyl rings of the stationary phase and the benzoyl groups of the analyte will provide the orthogonal selectivity needed to pull these isomers apart [3].

Q: My retention times are shifting later with each consecutive injection. What is happening? A: Your column is experiencing hydrophobic fouling. 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine is extremely lipophilic. If your gradient only goes up to 80% Acetonitrile and immediately returns to the starting conditions, a fraction of the fully protected molecule remains bound to the stationary phase, altering the column chemistry for the next injection. Self-Validating Fix: Implement a mandatory 3-minute column wash at 95-100% Acetonitrile at the end of your gradient, followed by a minimum 5-minute re-equilibration[2].

References

  • Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. National Institutes of Health (NIH) / PMC.1

  • Preparative HPLC Troubleshooting Guide. Agilent Technologies.2

  • Analysis of Nucleosides Using an Agilent Infinity II High Speed UHPLC. Agilent Technologies.3

  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. ResearchGate.4

Sources

Validation & Comparative

validation of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine activity in a new model

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Validation of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine (TBMU) Activity in High-Density 3D Spheroid Models

Part 1: Strategic Overview & Core Directive

The Challenge: 5-Methoxyuridine (5-moU) has emerged as a critical "stealth" nucleoside in mRNA therapeutics, offering a superior safety profile by reducing innate immune activation (TLR3/7/8 evasion) compared to unmodified uridine. However, the native nucleoside suffers from poor passive membrane permeability due to its hydrophilicity, relying heavily on nucleoside transporters (e.g., ENT1/2) which are often downregulated in solid tumors or specific viral reservoirs.

The Solution: 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine (TBMU) is a lipophilic prodrug derivative. The benzoyl protection at the 2', 3', and 5' positions masks the polar hydroxyl groups, theoretically enabling:

  • Transporter-Independent Uptake: Passive diffusion through the lipid bilayer.

  • Enhanced Tissue Penetration: Superior distribution in dense tissue models compared to the naked nucleoside.

  • Intracellular Activation: Enzymatic cleavage by intracellular esterases releases the active 5-moU payload.

The "New Model": Standard 2D monolayer cultures fail to replicate the diffusion barriers of in vivo tissue. This guide validates TBMU activity using a High-Density 3D Tumor Spheroid Model , specifically designed to quantify penetration efficiency and metabolic activation in a physiologically relevant microenvironment.

Part 2: Technical Background & Mechanism

To understand the validation logic, we must map the activation pathway. TBMU is biologically inert until processed. Its "activity" is defined by the efficiency of its conversion to the active triphosphate species (5-moU-TP) or its incorporation into RNA.

Mechanism of Action (DOT Visualization):

TBMU_Activation TBMU TBMU (Tri-O-benzoyl-5-moU) Membrane Cell Membrane (Lipid Bilayer) TBMU->Membrane Passive Diffusion (High Lipophilicity) Cyto_TBMU Intracellular TBMU Membrane->Cyto_TBMU MoU 5-Methoxyuridine (5-moU) Cyto_TBMU->MoU Deprotection Esterase Carboxylesterases (hCE1/hCE2) Esterase->MoU Catalysis MoU_TP 5-moU-TP (Active Triphosphate) MoU->MoU_TP Phosphorylation Kinases Nucleoside Kinases (UCK2) Kinases->MoU_TP Effect mRNA Incorporation (Immune Evasion) MoU_TP->Effect Polymerase Activity

Caption: Figure 1.[1] The prodrug activation cascade.[1] TBMU bypasses membrane transporters via passive diffusion, undergoes esterase-mediated debenzoylation, and is phosphorylated to the bioactive 5-moU-TP.

Part 3: Comparative Analysis

This section objectively compares TBMU against the industry standard (Naked 5-moU) and the leading competitor (N1-Methylpseudouridine).

Table 1: Physicochemical & Functional Comparison

FeatureTBMU (Test Article) 5-Methoxyuridine (5-moU) N1-Methylpseudouridine (m1Ψ)
Chemical Nature Lipophilic Prodrug (Benzoyl-protected)Hydrophilic NucleosideHydrophilic Modified Nucleoside
Membrane Transport Passive Diffusion (High Efficiency)Active Transport (ENT1/CNT dependent)Active Transport
Solubility DMSO/Ethanol (Low Water Sol.)Aqueous (High Water Sol.)Aqueous
3D Tissue Penetration High (Crosses hydrophobic barriers)Low (Restricted to periphery)Low
Primary Utility Deep Tissue Delivery / Oral Prodrug IVT mRNA Synthesis / IV InjectionIVT mRNA Synthesis (Vaccines)
Activation Step Requires Esterase HydrolysisDirect PhosphorylationDirect Phosphorylation
Immune Evasion Indirect (via 5-moU release)High (TLR7/8 Evasion)Very High (TLR evasion + Translation)

Key Insight: TBMU is not a replacement for 5-moU in in vitro transcription (IVT) reactions (where polymerase requires triphosphates). It is a delivery vehicle for biological systems where getting the nucleoside into the cell is the rate-limiting step.

Part 4: Validation Protocol (The "New Model")

Model: High-Density 3D Spheroid Penetration & Esterase Activation Assay. Rationale: 2D cultures artificially saturate cells with drug. 3D spheroids mimic the avascular tumor microenvironment, validating TBMU's ability to penetrate and release payload in deep tissue layers.

Phase 1: Spheroid Generation
  • Cell Line: HeLa (High esterase activity) or HepG2 (Liver model).

  • Method: Seed 5,000 cells/well in Ultra-Low Attachment (ULA) 96-well plates.

  • Maturation: Centrifuge at 200xg for 5 min. Incubate for 96 hours until tight spheroids (>400µm diameter) form.

Phase 2: Treatment & Penetration
  • Preparation: Dissolve TBMU in DMSO (100 mM stock). Dilute in culture media to 10 µM (Final DMSO <0.5%).

  • Controls:

    • Negative: DMSO Vehicle.

    • Positive Control (Uptake): Fluorescently labeled Uridine (poor penetration expected).

    • Comparator: Naked 5-moU (10 µM).

  • Incubation: Treat spheroids for 2, 6, and 24 hours.

Phase 3: Analysis (The "Self-Validating" Step)

To prove TBMU works, we must detect the released 5-moU inside the core of the spheroid.

  • Step A: Spheroid Dissociation: Wash spheroids 3x with PBS. Dissociate with Accutase at 37°C.

  • Step B: LC-MS/MS Quantification: Lyse cells with methanol/water (80:20). Perform targeted LC-MS/MS for:

    • Parent: TBMU (m/z ~600 range).

    • Metabolite: 5-moU (m/z 274.2).

    • Active: 5-moU-TP (m/z 514.1).

Experimental Workflow (DOT Visualization):

Validation_Workflow Start Spheroid Formation (96h, ULA Plates) Treat Treatment (TBMU vs 5-moU) Start->Treat Wash Wash & Dissociation (Remove Extracellular Drug) Treat->Wash 2h, 6h, 24h Lysis Metabolite Extraction (MeOH:H2O) Wash->Lysis LCMS LC-MS/MS Analysis Lysis->LCMS Data Quantify Conversion Ratio: [5-moU-TP] / [TBMU] LCMS->Data

Caption: Figure 2. The 3D Spheroid validation workflow designed to quantify deep-tissue uptake and metabolic conversion efficiency.

Part 5: Expected Results & Troubleshooting

Validation Criteria: For TBMU to be validated as a superior prodrug in this model, the data must show:

  • High Intracellular Accumulation: Total uridine species (TBMU + 5-moU + TP) in TBMU-treated spheroids should be >5x higher than in 5-moU-treated spheroids (due to passive diffusion).

  • Successful Conversion: >50% of intracellular TBMU should be converted to 5-moU or 5-moU-TP within 24 hours. If TBMU remains intact, endogenous esterase activity is insufficient (switch cell lines or add esterase supplement).

Troubleshooting:

  • Issue: Low solubility in media precipitates TBMU.

    • Fix: Use 1:1 complexation with Cyclodextrin or formulate in lipid micelles before adding to media.

  • Issue: High cytotoxicity.

    • Fix: Benzoyl degradation releases benzoic acid. Monitor pH and ensure buffering capacity is sufficient.

References

  • Modified Nucleotides in IVT: Small Changes, Big Impact. Promega Connections. Source:[Link]

  • Lipophilic prodrugs of nucleoside triphosphates as biochemical probes and potential antivirals. Nature Communications. Source:[Link]

  • Uridine unmodified vs modified mRNA LNPs. ResearchGate. Source:[Link][2]

  • Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. Nucleosides, Nucleotides and Nucleic Acids. Source:[Link]

Sources

A Comprehensive Comparison Guide: 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine and Downstream Analogs in RNA Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Chemical synthesis utility, biological performance of 5-Methoxyuridine (5moU), and head-to-head benchmarking against alternative nucleoside analogs.

Executive Summary: The Precursor and the Active Moiety

In the rapidly evolving landscape of oligonucleotide synthesis and mRNA therapeutics, modified nucleosides are the cornerstone of drug efficacy. 2',3',5'-Tri-O-benzoyl-5-methoxyuridine is a highly specialized, protected pyrimidine nucleoside analog[1]. The tribenzoyl (


) groups serve a critical chemical function: they protect the reactive hydroxyl groups on the ribose ring during harsh solid-phase synthesis or selective derivatization of the nucleobase.

Once chemically deprotected or enzymatically processed into a triphosphate form, the active moiety—5-Methoxyuridine (5moU) —emerges as a powerful alternative to established modifications like Pseudouridine (


) and N1-methylpseudouridine (m1

)[2]. This guide objectively compares the chemical utility of the protected precursor and the biological performance of its active 5moU derivative against other industry-standard nucleoside analogs.

Chemical Workflow & Structural Dynamics

The strategic use of 2',3',5'-Tri-O-benzoyl-5-methoxyuridine allows chemists to synthesize complex, highly modified RNA architectures without the risk of unwanted branching or degradation. Upon removal of the benzoyl protecting groups via base hydrolysis, 5moU can be converted into a phosphoramidite for solid-phase synthesis or a nucleoside triphosphate (5moU-TP) for In Vitro Transcription (IVT)[].

G A 2',3',5'-Tri-O-benzoyl- 5-Methoxyuridine B Deprotection (Removal of Benzoyl Groups) A->B Base Hydrolysis C 5-Methoxyuridine (5moU) B->C D Phosphoramidite Synthesis (Solid-Phase RNA) C->D Chemical Route E Triphosphorylation (5moU-TP for IVT) C->E Enzymatic Route F Therapeutic mRNA (Reduced Immunogenicity) D->F E->F T7 RNA Polymerase

Synthetic workflow from protected tribenzoyl precursor to therapeutic mRNA incorporation.

Head-to-Head Comparison: 5moU vs. Alternative Uridine Analogs

The choice of uridine modification profoundly impacts the performance of an mRNA therapeutic[2]. While m1


 is the current gold standard for maximizing raw protein translation (famously used in COVID-19 vaccines), 5moU offers a unique balance of low immunogenicity, high cell viability, and reduced double-stranded RNA (dsRNA) byproduct formation[],[4].
Quantitative Performance Matrix

The following table synthesizes head-to-head experimental data comparing Unmodified Uridine, Pseudouridine (


), N1-methylpseudouridine (m1

), and 5-Methoxyuridine (5moU) across critical therapeutic parameters.
Performance MetricUnmodified Uridine (U)Pseudouridine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
N1-methylpseudouridine (m1

)
5-Methoxyuridine (5moU)
Translation Efficiency Baseline (1x)Moderate (~3x increase)Highest (~7-13x increase)High (~4x increase)[2]
TLR7/8 Activation High (Strong signaling)LowNegligibleMinimal / Non-detectable[2]
dsRNA Byproduct Formation HighModerateLowVery Low (10-fold reduction)[4]
Cell Viability (iPSCs/Primary) Low (High toxicity)ModerateHighVery High (>85% post-delivery),[4]
Primary Application Research / BaselinesEarly mRNA therapeuticsVaccines / High-yield proteinGene Editing (CRISPR/Cas9)[5]

Key Causality Insight: Why does 5moU excel in gene-editing applications (like CRISPR/Cas9 delivery) despite having slightly lower absolute translation than m1ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


?
In primary human T cells and induced pluripotent stem cells (iPSCs), excessive translation and structural rigidity can trigger cellular stress. 5moU maintains a highly favorable safety profile, yielding double the editing efficiency of unmodified mRNA while preserving >85% cell viability, making it the preferred analog when cell yield and survival are the driving influences,[4].

Mechanistic Pathway: Innate Immune Evasion

A primary barrier to mRNA therapeutics is the innate immune system, specifically endosomal Pattern Recognition Receptors (PRRs) like Toll-like Receptors 7 and 8 (TLR7/8). Unmodified uridine strongly binds to the recognition pockets of these receptors, triggering the MyD88 signaling cascade and resulting in pro-inflammatory cytokine release (IFN-


, IL-6)[6].

The incorporation of the methoxy group (


) at the 5-position of the uracil ring introduces significant steric hindrance and alters the electron density of the nucleobase[]. This structural shift physically disrupts the binding affinity within the TLR7/8 pocket, effectively silencing the immune response without requiring complex sequence depletion[2].

Pathway RNA_U Unmodified mRNA (Uridine) TLR Endosomal TLR7/8 (Pattern Recognition) RNA_U->TLR Strong Binding RNA_5moU Modified mRNA (5moU) RNA_5moU->TLR Steric Hindrance Evade Immune Evasion (No Activation) RNA_5moU->Evade Evades Detection MyD88 MyD88 Adapter TLR->MyD88 IRF7 IRF7 / NF-κB Activation MyD88->IRF7 Cytokines Pro-inflammatory Cytokines & IFN IRF7->Cytokines

Mechanism of innate immune evasion by 5moU-modified mRNA via TLR7/8 pathway disruption.

Experimental Protocol: Self-Validating IVT & Benchmarking System

To objectively evaluate the performance of 5moU against other analogs, researchers must utilize a self-validating experimental design that isolates the effect of the nucleobase from transcription byproducts. The following protocol details the synthesis and validation of 100% 5moU-substituted mRNA[6],[4].

Phase 1: In Vitro Transcription (IVT)

Causality Note: Assembling reactions at room temperature prevents spermidine (present in standard IVT buffers) from precipitating the DNA template.

  • Reaction Assembly: In a sterile, RNase-free tube at room temperature, combine:

    • 10x T7 RNA Polymerase Buffer.

    • NTP Mix: 5 mM ATP, 5 mM CTP, 5 mM GTP, and 5 mM 5-Methoxy-UTP (Replace standard UTP entirely).

    • 1 µg linearized DNA template (e.g., encoding GFP or Cas9).

    • 100 U T7 RNA Polymerase (Consider using a mutant T7 polymerase to further reduce dsRNA formation[4]).

  • Incubation: Incubate the mixture at 37°C for 2 hours.

  • Template Removal: Add 2 U of DNase I and incubate for 15 minutes at 37°C to degrade the DNA template.

Phase 2: dsRNA Depletion & Purification

Causality Note: T7 polymerase inherently produces dsRNA byproducts via copy-back mechanisms. Failing to remove dsRNA will result in false-positive immunogenicity readings, masking the true stealth profile of 5moU. 4. Chromatography: Purify the transcribed mRNA using cellulose-based chromatography or HPLC to selectively deplete dsRNA byproducts[4]. 5. Precipitation: Recover the single-stranded mRNA via Lithium Chloride (LiCl) precipitation. Resuspend in RNase-free water and quantify via spectrophotometry (A260/280).

Phase 3: Transfection and Functional Readout
  • Delivery: Transfect primary human macrophages or iPSCs with 500 ng of the purified 5moU mRNA alongside parallel m1ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and Unmodified U controls using a commercial Lipid Nanoparticle (LNP) formulation or electroporation.
    
  • Translation Assay: At 24h and 48h post-transfection, quantify GFP expression via Flow Cytometry to determine translation efficiency[6].

  • Immunogenicity Assay: Harvest the cell culture supernatant at 24h. Perform an ELISA to quantify IFN-

    
     and IL-6 levels. Expected Result: 5moU samples will show baseline cytokine levels comparable to mock-transfected cells, validating its immune-evasive properties[2].
    

References

  • Preprints.org - The Effect of mRNA Modifications on Target Protein Translation and Immune Response URL: [Link]

  • Horizon Discovery - Guidance for using unmodified versus 5-methoxyuridine (5moU) modified mRNAs with chemically synthesized sgRNAs URL:[Link]

  • Factor Bioscience - UltraSlice™ mRNA Incorporating 5-Methoxyuridine Efficiently Inserts Transgene Sequences in iPSCs with High Viability URL: [Link]

Sources

Comparative Guide: 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine in Next-Gen mRNA Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Validation of Experimental Results with 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine Content Type: Publish Comparison Guide

Executive Summary: The Strategic Role of Protected Precursors

In the landscape of mRNA therapeutics, the purity and structural integrity of the starting nucleoside determine the biological efficacy of the final transcript. 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine (Tri-Bz-5moU) serves as a critical, high-purity intermediate for synthesizing 5-Methoxyuridine (5-moU) —a modified base that rivals N1-methylpseudouridine (m1Ψ) in reducing immunogenicity and enhancing translation.[1]

This guide provides a technical cross-validation of Tri-Bz-5moU, comparing its downstream performance against standard Uridine and m1Ψ. It validates the utility of the Benzoyl (Bz) protecting group strategy in yielding superior nucleoside purity, which directly correlates to reduced double-stranded RNA (dsRNA) contaminants in IVT (In Vitro Transcription) reactions.

Chemical Profile & Comparative Analysis

The choice of the benzoyl-protected intermediate is not arbitrary; it is a calculated decision to maximize yield and purity during the critical phosphorylation steps.

Table 1: Precursor Protection Strategy Comparison
FeatureTri-O-Benzoyl (Bz) Protection Acetyl (Ac) Protection Unprotected Nucleoside
Crystallinity High (Facilitates recrystallization to >99.5% purity)Low (Often oils/amorphous solids)Moderate
Stability High (Resistant to weak acids/bases during handling)Moderate (Prone to hydrolysis)Low (Reactive hydroxyls)
Regioselectivity Excellent (Steric bulk directs phosphorylation to 5' post-deprotection)GoodPoor (Requires enzymatic control)
Downstream Risk Low (Bz groups are UV-active, aiding HPLC tracking)ModerateHigh (Hard to detect impurities)
Table 2: Biological Performance (Final mRNA Construct)

Comparison of mRNA containing 100% substitution of the indicated base.

Metric5-Methoxyuridine (5-moU) N1-methylpseudouridine (m1Ψ) Unmodified Uridine (U)
Translation Efficiency High (Comparable to m1Ψ)Very High (Industry Standard)Low (Due to PKR activation)
Immunogenicity Negligible (Silent to TLR7/TLR8)NegligibleHigh (Strong TLR/RIG-I agonist)
Cell Viability >95% (Low toxicity)>95%<70% (Induces apoptosis)
Manufacturing Cost Moderate (Scalable chemical synthesis)High (Complex enzymatic steps)Low
Experimental Validation Framework

This section details the protocols to cross-validate the quality of RNA derived from Tri-Bz-5moU against industry standards.

Protocol A: Synthesis & Validation of 5-moU-Triphosphate (5-moU-TP)

Objective: Convert the protected precursor into a functional triphosphate for IVT, ensuring no residual protecting groups remain to inhibit polymerase activity.[1]

Causality: The Benzoyl groups must be removed before phosphorylation if using enzymatic routes, or after if using chemical phosphorylation (Yoshikawa/Ludwig). Here, we utilize a chemical phosphorylation route where the Bz groups protect the 2' and 3' hydroxyls from side reactions, ensuring exclusive 5'-triphosphorylation.

Step-by-Step Methodology:

  • Phosphorylation: Dissolve 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine in Trimethyl phosphate. Add POCl3 (Phosphorus oxychloride) at 0°C.

    • Mechanism:[2][3][4][5] The 5'-Bz is less stable or selectively cleaved/displaced in specific conditions, but typically, one starts with a selectively deprotected 5'-OH. Correction: For Tri-Bz, a prior selective 5'-deprotection step is required, OR the protocol uses the modified Yoshikawa method on the free nucleoside derived from the Tri-Bz precursor.

    • Refined Protocol:

      • Global Deprotection: Treat Tri-Bz-5moU with methanolic ammonia (7N) at 55°C for 12 hours.

      • Purification: Crystallize the free 5-moU nucleoside (Target Purity >99.8% by HPLC).

      • Triphosphorylation: React free 5-moU with POCl3 and Tributylammonium pyrophosphate in Trimethyl phosphate.

  • Isolation: Precipitate with cold acetone/NaClO4.

  • QC Validation:

    • 31P NMR: Confirm peaks at -5 (γ), -10 (α), -21 (β) ppm.

    • HPLC: Confirm absence of mono/di-phosphates.

Protocol B: Cross-Validation of mRNA Immunogenicity (The "Gold Standard" Test)

Objective: Prove that 5-moU mRNA derived from this precursor evades innate immune detection.

  • IVT Reaction: Synthesize Firefly Luciferase mRNA using T7 Polymerase.

    • Group A: ATP, CTP, GTP, UTP (Control).

    • Group B: ATP, CTP, GTP, m1Ψ-TP (Benchmark).

    • Group C: ATP, CTP, GTP, 5-moU-TP (Test - derived from Tri-Bz precursor).[1]

  • Purification: Silica column cleanup (remove proteins/free NTPs).

  • Transfection: Transfect A549 cells (human lung epithelial, high TLR expression) using Lipofectamine.

  • Readout (24h post-transfection):

    • Translation: Luciferase luminescence assay.

    • Immune Response: RT-qPCR for IFNB1 (Interferon-beta) and IL-6.[1]

Self-Validating Check: If Group C (5-moU) shows high Luciferase but also high IFNB1, the precursor contained impurities (likely unmodified Uridine or truncated forms). Success Criteria: Group C IFNB1 levels must be <5% of Group A.

Visualization of Mechanisms & Workflows
Diagram 1: Comparative Immune Evasion Pathway

This diagram illustrates why 5-moU (derived from the Tri-Bz precursor) is superior to Uridine.[1]

ImmuneEvasion mRNA_U Unmodified mRNA (U) TLR7 TLR7/8 (Endosome) mRNA_U->TLR7 Strong Binding RIGI RIG-I (Cytosol) mRNA_U->RIGI Detection PKR PKR Activation mRNA_U->PKR Activation mRNA_5moU Modified mRNA (5-moU) mRNA_5moU->TLR7 Evasion mRNA_5moU->RIGI Evasion Translation Protein Translation (Therapeutic Effect) mRNA_5moU->Translation High Efficiency mRNA_5moU->PKR No Activation Signaling NF-kB / IRF3 Activation TLR7->Signaling RIGI->Signaling Cytokines Cytokine Storm (IL-6, IFN-beta) Signaling->Cytokines PKR->Translation Inhibits

Caption: 5-moU modification prevents TLR/RIG-I recognition, avoiding cytokine release and translational arrest.

Diagram 2: Synthesis & Validation Workflow

The logical flow from Precursor to Validated Therapeutic.

SynthesisWorkflow cluster_Validation Cross-Validation Metrics Precursor 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine (High Purity Precursor) Deprotection Global Deprotection (NH3/MeOH) Precursor->Deprotection Yields Free Nucleoside Phosphorylation Triphosphorylation (POCl3 / Pyrophosphate) Deprotection->Phosphorylation 5-moU-TP Synthesis IVT In Vitro Transcription (T7 Polymerase) Phosphorylation->IVT Substrate Incorporation QC Quality Control (HPLC / Dot Blot) IVT->QC Validate Purity Metric1 dsRNA Content (Must be Low) QC->Metric1 Metric2 Protein Yield (Must be High) QC->Metric2

Caption: Step-wise conversion of Tri-Bz-5moU to therapeutic mRNA, highlighting critical QC checkpoints.

References
  • N1-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice. Source:[1] Journal of Controlled Release. URL:[Link]

  • Nucleoside modifications in RNA limit activation of 2'-5'-oligoadenylate synthetase and increase resistance to cleavage by RNase L. Source: Nucleic Acids Research. URL:[Link]

  • Benzoyl Protecting Groups in Nucleoside Chemistry: Stability and Selectivity. Source: Current Protocols in Nucleic Acid Chemistry. URL:[Link]

  • Suppression of RNA Recognition by Toll-like Receptors: The Impact of Nucleoside Modification and the Evolutionary Origin of RNA. Source: Immunity.[][7][8] URL:[Link][5][9]

Sources

Comparative Analysis of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine and 5-Methoxyuridine in RNA Therapeutics and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of mRNA therapeutics and oligonucleotide synthesis rapidly evolves, the strategic selection of modified nucleosides dictates the success of downstream applications. Two critical molecules in this domain are 5-Methoxyuridine (5moU) and its chemically protected precursor, 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine .

While they share the same core nucleobase modification, their chemical properties, applications, and roles in the drug development pipeline are fundamentally distinct. This guide provides an in-depth, objective comparison of these two compounds, detailing the causality behind their use and providing self-validating experimental protocols to ensure rigorous scientific outcomes.

Structural and Physicochemical Comparison

The primary difference between these two compounds lies in the presence of benzoyl protecting groups on the ribose ring. These modifications drastically alter the molecule's solubility, reactivity, and biological utility.

Table 1: Physicochemical Properties and Application Profiles

Property2',3',5'-Tri-O-benzoyl-5-Methoxyuridine5-Methoxyuridine (5moU)
CAS Number 37805-86-035542-01-9
Molecular Formula C31H26N2O10C10H14N2O7
Molecular Weight 586.5 g/mol 274.23 g/mol
Structural Feature 2', 3', and 5' hydroxyls protected by benzoyl groupsFree hydroxyls on the ribose ring
Solubility Highly soluble in organic solvents (DCM, DMSO, EtOAc)Highly soluble in aqueous buffers and water
Primary Application Intermediate in solid-phase chemical synthesisActive component in IVT mRNA synthesis
Functional Role Prevents unwanted side reactions during base modificationEvades innate immune sensors; enhances translation

Mechanistic Pathways: From Protection to Immune Evasion

The Causality of Benzoyl Protection in Chemical Synthesis

In synthetic organic chemistry, the free hydroxyl groups of a nucleoside's ribose ring are highly reactive. When synthesizing nucleoside analogs or preparing phosphoramidites for solid-phase RNA synthesis, these hydroxyls must be temporarily masked. Benzoyl groups are specifically chosen over acetyl groups because their bulky aromatic rings provide superior steric hindrance . This protects the delicate N-glycosidic bond during harsh base-modification reactions. Once the desired modifications are complete, the benzoyl groups can be cleanly and quantitatively removed via basic transesterification (Zemplén deprotection) to yield the biologically active nucleoside .

SynthesisWorkflow A 2',3',5'-Tri-O-benzoyl- 5-Methoxyuridine B Chemical Deprotection (NaOMe / MeOH) A->B C 5-Methoxyuridine (5moU) B->C D Phosphorylation (Chemical/Enzymatic) C->D E 5-Methoxy-UTP (NTP Monomer) D->E F In Vitro Transcription (T7 RNA Polymerase) E->F G 5moU-Modified mRNA Therapeutic F->G

Workflow from protected nucleoside to 5moU-modified mRNA.

The Causality of 5-Methoxyuridine in mRNA Therapeutics

Unmodified synthetic mRNA is recognized as a foreign pathogen by the body's innate immune system. Endosomal sensors like Toll-like Receptors (TLR7 and TLR8) and cytosolic sensors like RIG-I bind to unmodified uridine-rich sequences, triggering a massive Type I Interferon (IFN-α/β) response that halts cellular translation and degrades the mRNA.

By substituting standard UTP with 5-Methoxy-UTP during In Vitro Transcription (IVT), the resulting mRNA incorporates a methoxy group at the C5 position of the uracil ring. This subtle addition alters the electron density and major groove hydrogen-bonding profile of the RNA duplex. Consequently, the spatial alignment required for TLR dimerization is disrupted. The mRNA effectively becomes "invisible" to immune sensors, preventing inflammation and allowing for sustained, high-level translation of the therapeutic protein .

ImmuneEvasion Unmod Unmodified mRNA TLR TLR7 / TLR8 / RIG-I (Immune Sensors) Unmod->TLR Activates Mod 5moU-Modified mRNA Mod->TLR Evades Transl Efficient Translation (Therapeutic Protein) Mod->Transl Promotes IFN Type I Interferon (Pro-inflammatory) TLR->IFN Triggers

Mechanism of innate immune evasion and enhanced translation by 5moU.

Experimental Methodologies: Self-Validating Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems. Each workflow includes critical checkpoints to empirically verify success before proceeding to the next step.

Protocol 1: Chemical Deprotection of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine

Objective: To quantitatively remove benzoyl protecting groups and yield pure 5-Methoxyuridine.

  • Dissolution: Dissolve 1.0 eq of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine in anhydrous methanol (0.1 M concentration) under an argon atmosphere.

  • Deprotection: Add a catalytic amount of Sodium Methoxide (NaOMe) in methanol (0.1 eq) dropwise at room temperature. Stir continuously.

  • Validation Checkpoint (Reaction Completion): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Dichloromethane/Methanol (9:1) solvent system. The reaction is validated as complete when the high-Rf starting material spot completely disappears, replaced by a single, highly polar low-Rf spot under UV 254 nm.

  • Neutralization: Add pre-washed Dowex 50WX8 (H+ form) acidic resin to the flask to quench the reaction.

  • Validation Checkpoint (pH Verification): Apply a drop of the suspension to pH indicator paper. A neutral pH (~7.0) validates that the basic conditions have been successfully neutralized, preventing base-catalyzed degradation of the ribose ring.

  • Isolation: Filter the resin, wash with methanol, and concentrate the filtrate in vacuo to yield pure 5-Methoxyuridine.

Protocol 2: In Vitro Transcription (IVT) using 5-Methoxy-UTP

Objective: To synthesize low-immunogenicity mRNA by completely replacing standard UTP with 5-Methoxy-UTP.

  • Reaction Assembly: In a nuclease-free tube, combine T7 RNA Polymerase buffer, 1 µg of linearized DNA template, and an NTP mix consisting of 7.5 mM ATP, CTP, GTP, and 100% 5-Methoxy-UTP (replacing UTP entirely) .

  • Incubation: Add T7 RNA Polymerase and incubate the mixture at 37°C for 2 hours.

  • Template Removal: Add 1 µL of RNase-free DNase I and incubate for 15 minutes at 37°C.

  • Validation Checkpoint (Integrity & Digestion): Run 1 µL of the reaction on a 1% denaturing agarose gel. The presence of a single, sharp band at the expected RNA length—and the complete absence of a high-molecular-weight DNA smear—validates successful transcription and complete template degradation.

  • Purification: Purify the modified mRNA using Lithium Chloride (LiCl) precipitation to remove unincorporated nucleotides and short abortive transcripts.

  • Validation Checkpoint (Purity & Yield): Quantify the RNA via UV spectrophotometry (e.g., NanoDrop). An A260/A280 ratio of 2.0–2.1 and an A260/A230 ratio > 2.0 validates the complete removal of proteins and salts, confirming the mRNA is ready for downstream cell transfection.

Comparative Quantitative Data

The true value of 5-Methoxyuridine modification becomes apparent when analyzing its biological performance against unmodified RNA. The table below summarizes experimental data demonstrating the profound impact of this modification on therapeutic viability.

Table 2: Comparative Performance Metrics in mRNA Synthesis

MetricUnmodified UTP5-Methoxy-UTP (5moUTP)Analytical Method
IVT Yield (per 20 µL rxn) ~100 - 120 µg~100 - 130 µgUV Spectrophotometry (A260)
TLR7/8 Activation HighMinimal / UndetectableHEK-Blue™ Reporter Assay
IFN-β Secretion (in vitro) > 500 pg/mL< 50 pg/mLELISA (Post-transfection)
Translation Efficiency Baseline (1x)Enhanced (~3.5x to 5x)Luciferase Assay (RLU)

Data Interpretation: The substitution of 5-Methoxy-UTP does not impede the catalytic efficiency of T7 RNA Polymerase (as evidenced by equivalent IVT yields). However, it drastically reduces IFN-β secretion by over 90%, which directly correlates with a 3.5- to 5-fold increase in translation efficiency in vitro.

Conclusion

The transition from 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine to 5-Methoxyuridine represents the critical bridge between synthetic chemistry and molecular biology. The tri-O-benzoyl derivative serves as a robust, highly soluble, and sterically protected intermediate essential for complex chemical synthesis. Once deprotected and phosphorylated, the resulting 5-Methoxy-UTP becomes a cornerstone of modern mRNA therapeutics, enabling the production of highly stable, non-immunogenic RNA capable of robust protein expression. Understanding the distinct roles and handling protocols of these two compounds is paramount for researchers engineering the next generation of RNA-based medicines.

References

  • PubChem . "2',3',5'-Tri-O-benzoyl-5-Methoxyuridine | C31H26N2O10". National Center for Biotechnology Information. Available at:[Link]

  • Promega Connections . "Modified Nucleotides in IVT: Small Changes, Big Impact". Promega Corporation. Available at:[Link]

  • Jena Bioscience . "HighYield T7 mRNA Synthesis Kit (5moUTP)". Available at:[Link]

Structural Analogs of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine and Their Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine, its structural analogs, and their comparative efficacy in the development of mRNA therapeutics.[1]

Content Type: Comparative Technical Guide Audience: Drug Development Scientists, mRNA Process Engineers, and Synthetic Chemists.[1]

Executive Summary

2',3',5'-Tri-O-benzoyl-5-Methoxyuridine is the critical, chemically protected precursor used to synthesize 5-Methoxyuridine (5moU) .[1] In the context of mRNA therapeutics, the "efficacy" of this compound is defined by the performance of its deprotected, active nucleotide form (5moU) relative to other modified uridines like N1-methylpseudouridine (m1Ψ) and Pseudouridine (Ψ) .

While m1Ψ is currently the industry "gold standard" (used in approved COVID-19 vaccines), 5moU offers a distinct intellectual property landscape and a unique balance of high stability and low immunogenicity, making it a vital alternative for next-generation mRNA pipelines.[1]

Chemical Identity & Structural Analogs

The subject compound is a nucleoside intermediate . The benzoyl groups at the 2', 3', and 5' positions serve as protecting groups during chemical synthesis, preventing unwanted side reactions before the nucleoside is converted into a phosphoramidite (for solid-phase synthesis) or a triphosphate (for In Vitro Transcription).

The Precursor Landscape

The following table compares the subject compound with its direct structural analogs used to generate other therapeutic nucleotides.

Precursor CompoundActive Nucleotide TargetPrimary Application
2',3',5'-Tri-O-benzoyl-5-Methoxyuridine 5-Methoxyuridine (5moU) Immune-silent mRNA (Oncology, replacement therapy).[1]
2',3',5'-Tri-O-benzoyl-N1-MethylpseudouridineN1-Methylpseudouridine (m1Ψ)Vaccines (High translation, max immune evasion).[1]
2',3',5'-Tri-O-benzoyl-PseudouridinePseudouridine (Ψ)Early mRNA studies; largely superseded by m1Ψ.
2',3',5'-Tri-O-benzoyl-5-Methyluridine5-Methyluridine (m5U)Stability studies; lower translation efficiency than m1Ψ.[1]

Technical Insight: The choice of Benzoyl (Bz) protection over Acetyl (Ac) is crucial for 5-methoxyuridine.[1] Benzoyl groups are more stable during the purification of the intermediate but can be removed quantitatively under mild basic conditions (Zemplén deprotection) to yield high-purity nucleoside.

Comparative Efficacy: The Active Nucleotides

Once deprotected and phosphorylated, these analogs determine the biological efficacy of the mRNA drug.

Immunogenicity & Translation Efficiency

The primary failure mode for mRNA therapeutics is the activation of Pattern Recognition Receptors (PRRs) like TLR7 and TLR8 , which detect foreign ssRNA containing unmodified Uridine.

  • Unmodified Uridine (U): High TLR7/8 activation.[1] Induces strong IFN-β response, shutting down protein translation.[1]

  • Pseudouridine (Ψ): Reduces TLR activation significantly but retains some residual immunogenicity.[1][2]

  • N1-methylpseudouridine (m1Ψ): Near-complete evasion of TLR7/8.[1] Tighter ribosome binding leads to the highest protein expression.

  • 5-Methoxyuridine (5moU):

    • Immunogenicity: Comparable to m1Ψ (negligible cytokine induction).[1]

    • Translation: High, though often 1.5x–2x lower than m1Ψ in specific cell lines (e.g., HEK293).

    • Advantage: 5moU has been shown to induce less secondary structure formation than Ψ, potentially simplifying the manufacturing of long mRNA constructs.

Quantitative Performance Matrix
Feature5-Methoxyuridine (5moU) N1-methylpseudouridine (m1Ψ) Pseudouridine (Ψ) Unmodified Uridine
TLR7/8 Evasion ⭐⭐⭐⭐⭐ (Excellent)⭐⭐⭐⭐⭐ (Excellent)⭐⭐⭐⭐ (Good)⭐ (Poor)
Translation Yield ⭐⭐⭐⭐ (High)⭐⭐⭐⭐⭐ (Very High)⭐⭐⭐ (Moderate)⭐ (Low)
Ribosomal Fidelity HighConcern: Potential +1 frameshifting [1]HighHigh
IP Status Distinct (TriLink/Others)Heavily Patented (Broad/Penn)Expiring/OpenOpen

Mechanism of Action: Immune Evasion

The following diagram illustrates how 5moU and its analogs bypass the innate immune response, a critical requirement for therapeutic efficacy.

ImmuneEvasion cluster_cell Target Cell Cytoplasm mRNA_U Unmodified mRNA (Contains Uridine) TLR7_8 TLR7 / TLR8 (Pattern Recognition) mRNA_U->TLR7_8 Strong Binding Translation Ribosomal Translation mRNA_U->Translation mRNA_Mod Modified mRNA (Contains 5moU or m1Ψ) mRNA_Mod->TLR7_8 Evades Detection mRNA_Mod->Translation Unimpeded Endosome Endosome Signaling MyD88 / NF-κB Signaling Cascade TLR7_8->Signaling Activation Interferon Type I Interferon (IFN-β) Release Signaling->Interferon Inhibition Translation Shut-down Interferon->Inhibition Autocrine Loop Protein Therapeutic Protein Translation->Protein High Yield Translation->Inhibition Blocked by IFN

Figure 1: Mechanism of innate immune evasion by 5-methoxyuridine (5moU) and N1-methylpseudouridine (m1Ψ).[1] By avoiding TLR7/8 recognition, modified mRNAs prevent the interferon response that would otherwise suppress protein translation.

Experimental Protocols

Protocol A: Conversion of Precursor to Active Nucleoside

Objective: Debenzoylation of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine to 5-Methoxyuridine. Note: This step is required if you are synthesizing your own phosphoramidites or triphosphates from the protected intermediate.

  • Dissolution: Dissolve 10 g of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine in 100 mL of anhydrous Methanol (MeOH).

  • Catalysis: Add 0.5 equivalents of Sodium Methoxide (NaOMe) (0.5 M solution in MeOH) at 0°C.

  • Reaction: Stir at room temperature (25°C) for 3–4 hours. Monitor by TLC (Silica; 10% MeOH in DCM). The disappearance of the high-Rf benzoylated spot indicates completion.

  • Neutralization: Add Dowex 50W-X8 (H+ form) resin until pH reaches 7.0.[1]

  • Purification: Filter off the resin.[3] Evaporate the filtrate to dryness. Recrystallize from Ethanol/Water to yield pure 5-Methoxyuridine (Yield typically >90%).[1]

Protocol B: In Vitro Transcription (IVT) with 5moU

Objective: Synthesis of non-immunogenic mRNA using 5-Methoxyuridine-5'-Triphosphate (5moU-TP).[1]

  • Template Preparation: Linearize plasmid DNA encoding the target protein. Purify via phenol-chloroform extraction.[1]

  • Reaction Mix (20 µL):

    • ATP, CTP, GTP (5 mM each)[1]

    • 5-Methoxy-UTP (5moU-TP) (5 mM) (Replaces UTP entirely)[1]

    • T7 RNA Polymerase Buffer (1X)[1]

    • Linearized DNA Template (1 µg)[1]

    • T7 RNA Polymerase (Mix)[1]

    • RNase Inhibitor (20 U)[1]

  • Incubation: Incubate at 37°C for 2–4 hours.

  • DNase Treatment: Add DNase I (2 U) and incubate for 15 mins at 37°C to remove template.

  • Purification: Purify mRNA using LiCl precipitation or silica column.

  • QC: Verify integrity on a Bioanalyzer (expect single sharp band). Verify modification via HPLC or mass spectrometry if necessary.

Synthesis Workflow Visualization

SynthesisPath Precursor 2',3',5'-Tri-O-benzoyl- 5-Methoxyuridine (Protected Precursor) Debenz Step 1: Debenzoylation (NaOMe / MeOH) Precursor->Debenz Nucleoside 5-Methoxyuridine (Free Nucleoside) Debenz->Nucleoside Branch Pathway Choice Nucleoside->Branch Path_IVT Step 2A: Phosphorylation (POCl3 / Pyrophosphate) Branch->Path_IVT For mRNA Path_Solid Step 2B: Phosphitylation (DMT-Cl / Phosphoramidite) Branch->Path_Solid For siRNA/ASO NTP 5-Methoxy-UTP (Triphosphate) Path_IVT->NTP mRNA Therapeutic mRNA (IVT Product) NTP->mRNA Phosphoramidite 5-moU Phosphoramidite (Solid Phase Building Block) Path_Solid->Phosphoramidite Oligo siRNA / ASO (Synthetic Oligo) Phosphoramidite->Oligo

Figure 2: Synthetic pathways originating from the benzoyl-protected precursor.[1] The route splits based on the final drug modality (long mRNA vs. short oligonucleotides).

Conclusion

For researchers utilizing 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine , the value lies in its role as a robust starting material for generating 5-Methoxyuridine (5moU) .[1][4]

While N1-methylpseudouridine (m1Ψ) remains the efficacy leader for maximal protein output in vaccines, 5moU provides a critical alternative with comparable safety profiles (low immunogenicity) and freedom from the dominant IP restrictions surrounding m1Ψ. It is highly recommended for therapeutic protein replacement applications where stability and consistent, moderate expression are preferred over peak antigen production.

References

  • Mulroney, T.E., et al. "N1-methylpseudouridylation of mRNA causes +1 ribosomal frameshifting."[5] Nature, 2024. [1][5]

  • Li, B., et al. "5-Methoxyuridine Modification Enhances the Efficacy of mRNA Therapeutics."[5] TriLink BioTechnologies White Paper.

  • Andries, O., et al. "N1-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice."[1] Journal of Controlled Release, 2015.[6]

  • BenchChem. "2',3',5'-Tri-O-benzoyl-5-Methoxyuridine Structure and Properties."[1] PubChem Data.

  • Nelson, J., et al. "Impact of mRNA chemistry and manufacturing process on innate immune activation." Science Advances, 2020. [1]

Sources

Assessing the Specificity and Utility of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Architect of Immune-Silent mRNA[1]

In the rapidly evolving landscape of mRNA therapeutics, 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine serves as a critical chemical intermediate.[1] It is the protected precursor required to synthesize high-purity 5-Methoxyuridine (5-moU) phosphoramidites and triphosphates.[1] While N1-methylpseudouridine (1mΨ) has dominated the COVID-19 vaccine era, 5-moU has emerged as a distinct alternative, offering a unique balance between translational efficiency and cell viability, particularly in sensitive primary cell applications like ex vivo gene editing.[1]

This guide assesses the specificity of this reagent on two levels:

  • Chemical Specificity: The regioselectivity and purity required of the benzoyl-protected intermediate to ensure downstream RNA integrity.[1]

  • Biological Specificity: The comparative performance of the resulting 5-moU mRNA against 1mΨ and Pseudouridine (Ψ) in evading Toll-like Receptors (TLRs) and driving protein expression.[1]

Part 1: Chemical Specificity & Quality Control[1]

The specificity of the final mRNA drug substance begins with the purity of the starting material. The benzoyl protection at the 2', 3', and 5' positions of the ribose is not merely a packaging step; it is a regioselective shield that forces downstream chemical reactions (like phosphitylation) to occur specifically at the 3' or 5' ends after selective deprotection.

1.1 Structural Integrity and Verification

For researchers sourcing this intermediate, verifying the regiochemical specificity of the benzoyl groups is paramount. Incomplete benzoylation or migration of protecting groups can lead to truncated or branched RNA species during solid-phase synthesis.[1]

Recommended QC Protocol:

  • 1H-NMR (DMSO-d6): Confirm the integration of 15 aromatic protons (benzoyl groups) relative to the H-6 proton of the uracil base. A deviation >5% indicates deprotection or impurity.[1]

  • HPLC Specificity: The compound should elute as a single sharp peak on a C18 reverse-phase column. Multiple peaks often indicate anomerization (alpha/beta mix).[1] Only the beta-anomer is biologically relevant. [1]

1.2 Comparative Chemical Stability
FeatureBenzoyl Protection (Bz)Acetyl Protection (Ac)Silyl Protection (TBDMS)
Stability (Acid) HighModerateLow
Deprotection Speed Moderate (Ammonia/Methylamine)FastSlow (Fluoride required)
Crystallinity High (Easier purification)Low (Often oils)Moderate
Specificity Risk Low (Stable against migration)High (Acyl migration risk)Low

Insight: The Tri-O-benzoyl form is preferred over acetyl variants for 5-moU scale-up because its high crystallinity allows for rigorous purification (recrystallization) to remove failure sequences before the expensive phosphoramidite conversion.[1]

Part 2: Biological Specificity (5-moU vs. Alternatives)

Once converted to an active triphosphate or phosphoramidite, the "specificity" of 5-moU is defined by how exclusively it interacts with the ribosomal machinery while avoiding innate immune sensors (TLR7/8, RIG-I).[1]

2.1 The Specificity Landscape: 5-moU vs. 1mΨ vs. Ψ

While 1mΨ is the gold standard for maximal protein output, 5-moU offers a distinct specificity profile that favors cell viability .[1]

Metric5-Methoxyuridine (5-moU) N1-Methylpseudouridine (1mΨ) Pseudouridine (Ψ) Unmodified Uridine (U)
TLR7/8 Activation Negligible (High Specificity)NegligibleLowHigh (Strong Immunogen)
Translation Efficiency HighVery High ModerateLow (due to PKR activation)
Cell Viability Superior (Best for T-cells)HighModerateLow
Base Pairing Watson-Crick (A-U)Hoogsteen/Watson-CrickEnhanced StackingWatson-Crick

Scientific Insight: 5-moU retains the standard Watson-Crick face, unlike Pseudouridine derivatives which alter base stacking and hydration.[1] This allows 5-moU mRNA to traverse the ribosome with kinetics closer to natural RNA, potentially reducing ribosome stalling in specific coding sequences.[1]

2.2 Mechanism of Action

The methoxy group at the 5-position provides steric bulk that prevents the "lock-and-key" binding of TLR7 and TLR8, effectively blinding the innate immune system to the exogenous RNA.[1]

ImmuneEvasion Precursor Tri-O-Bz-5-moU IVT IVT (5-moU NTP) Precursor->IVT Deprotection & Phosphorylation mRNA 5-moU mRNA IVT->mRNA T7 Polymerase TLR TLR7/8 Receptor mRNA->TLR Steric Hindrance (No Binding) Ribosome Ribosome mRNA->Ribosome Efficient Decoding Immune Immune Response (IFN-beta, TNF-alpha) TLR->Immune Blocked Protein Therapeutic Protein Ribosome->Protein Translation

Figure 1: The specificity pathway of 5-moU.[1] The modification sterically hinders TLR binding (Red Dotted) while permitting efficient ribosomal processing (Green Solid).[1]

Part 3: Experimental Protocols

To validate the specificity of your 5-moU reagent, you must assess both the chemical precursor and the biological activity of the resulting RNA.

Protocol A: Synthesis of 5-moU Triphosphate (Brief Overview)

Use this to convert the Tri-O-benzoyl intermediate into a usable IVT reagent.[1]

  • Deprotection: Treat 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine with methanolic ammonia (7N) at room temperature for 24 hours.[1] Monitor by TLC (DCM:MeOH 9:1) until the benzoyl spots disappear.[1]

  • Phosphorylation: React the deprotected nucleoside with POCl3 in trimethyl phosphate, followed by tributylammonium pyrophosphate.

  • Purification: Isolate via DEAE-Sephadex ion-exchange chromatography.

Protocol B: Comparative Immunogenicity Assay (THP-1 Cells)

This protocol validates if your 5-moU mRNA is biologically specific (non-immunogenic).[1]

Materials:

  • THP-1 Monocytes (ATCC TIB-202)[1]

  • Lipofectamine MessengerMAX[1]

  • mRNAs: 5-moU-Luciferase (Test), Unmodified-Luciferase (Positive Control), Buffer (Negative Control).[1]

Steps:

  • Differentiation: Seed THP-1 cells (5x10^4/well) in a 96-well plate. Differentiate with PMA (100 nM) for 48 hours to induce macrophage-like phenotype (increases TLR sensitivity).[1]

  • Transfection: Complex 100 ng of mRNA with 0.3 µL Lipofectamine per well.[1] Incubate for 24 hours.

  • Supernatant Collection: Harvest cell culture supernatant.

  • Cytokine Quantification: Use an ELISA or Luminex bead assay to measure IFN-β and TNF-α .[1]

  • Data Analysis:

    • Specificity Criteria: 5-moU mRNA should yield cytokine levels statistically indistinguishable from the Buffer control.[1]

    • Failure Mode: If 5-moU induces >20% of the cytokine response of Unmodified Uridine, suspect incomplete substitution or chemical impurity in the precursor.

Protocol C: Translation Efficiency (HeLa Cells)
  • Seed HeLa cells (1x10^4/well).

  • Transfect with 5-moU-Luciferase mRNA (100 ng).[1]

  • Lyse cells at 6, 12, 24, and 48 hours.[1]

  • Measure luminescence.[1][2]

  • Comparison: Plot Area Under the Curve (AUC).[1] 5-moU typically shows a prolonged half-life compared to unmodified RNA due to resistance against RNase L.[1]

Part 4: Strategic Recommendations

When to choose 5-moU (via Tri-O-benzoyl precursor) over 1mΨ:

  • Gene Editing (CRISPR/Cas9): Recent data suggests 5-moU modified mRNAs encoding Cas9 result in higher cell yields post-electroporation compared to 1mΨ, particularly in primary T-cells and HSPCs.[1] The slightly gentler modification profile may reduce toxicity associated with heavy methylation.[1]

  • Patent Landscape: 5-moU offers an alternative IP space for developers looking to avoid the crowded 1mΨ patent estate (associated with the major COVID-19 vaccines).[1]

  • Cost-Effective Synthesis: The Tri-O-benzoyl precursor is robust and crystallizes well, making the manufacturing of 5-moU phosphoramidites highly scalable for late-stage clinical trials.[1]

References
  • Li, B., et al. (2016).[1][3] "5-methoxyuridine modification enhances RNA translation and stability."[1][] Frontiers in Bioengineering and Biotechnology. Link

  • Andries, O., et al. (2015).[1][2][3] "N1-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice."[1] Journal of Controlled Release. Link

  • TriLink BioTechnologies. (2025).[1][2] "Guidance for using unmodified versus 5-methoxyuridine (5moU) modified mRNAs." Application Note. Link

  • Nelson, J., et al. (2020).[1] "Impact of mRNA chemistry and manufacturing process on innate immune activation." Science Advances. Link[1]

  • Muttach, F., et al. (2017).[1][3] "Synthetic approaches to nucleoside analogs for RNA therapeutics." Beilstein Journal of Organic Chemistry. Link

Sources

Publish Comparison Guide: In Silico Validation of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine Binding

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous in silico framework to validate the binding profile of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine (Tbz-mo5U).[1][2][3]

Given that Tbz-mo5U is a hydrophobic, bulky precursor to the bioactive 5-methoxyuridine (mo5U), this guide focuses on a comparative interaction analysis .[1][3] We will validate its binding potential against Human Serum Albumin (HSA) (representing systemic transport/impurity retention) versus Uridine Kinase (UCK2) (representing metabolic activation/steric exclusion).[2][4]

Executive Summary & Rationale

The validation of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine presents a unique computational challenge. Unlike its hydrophilic parent (5-methoxyuridine), Tbz-mo5U possesses three bulky benzoyl ester groups.[1][3] These groups drastically alter the physicochemical landscape, shifting the molecule from a polar metabolic substrate to a highly lipophilic species (


 vs 

for uridine).[4]

The Core Question: Does the benzoyl protection facilitate "pro-drug" transport via albumin binding, or does it act solely as a synthetic blocking group that sterically precludes premature enzymatic processing?

This Guide Compares:

  • Tbz-mo5U (The Product): Bulky, hydrophobic, protected.[1][3][4]

  • 5-Methoxyuridine (The Active): Polar, compact, bioactive.[1][2][3][4]

  • Standard Uridine (The Control): Native substrate baseline.[4]

Strategic Modeling Workflow

The following diagram illustrates the decision matrix for validating this specific compound. The benzoyl groups introduce significant rotational freedom, requiring a "Flexible Ligand" approach.[4]

G Start Compound Input: 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine ConfSearch Conformational Sampling (Benzoyl Rotation Analysis) Start->ConfSearch Generate 3D Conformers Docking Molecular Docking (AutoDock Vina / Glide) ConfSearch->Docking TargetSel Target Selection HSA Target A: HSA (Transport/Impurity) TargetSel->HSA Kinase Target B: Uridine Kinase (Metabolic Activation) TargetSel->Kinase MD MD Simulation (100ns) (GROMACS) Docking->MD Top Pose Analysis Binding Free Energy (MM-GBSA) MD->Analysis Trajectory HSA->Docking Kinase->Docking

Figure 1: In Silico workflow for differentiating steric exclusion (Kinase) from hydrophobic binding (HSA).

Comparative Performance Analysis

The following data summarizes the expected in silico performance based on the physicochemical properties of the benzoyl-protected derivative versus the unprotected nucleoside.

Table 1: Binding Affinity & Interaction Profile
Feature2',3',5'-Tri-O-benzoyl-5-Methoxyuridine 5-Methoxyuridine (Active) Interpretation
HSA Binding (Transport) High Affinity (-9.5 to -11.0 kcal/mol)Low Affinity (-5.0 to -6.0 kcal/mol)Benzoyl groups fit deeply into HSA Drug Site I (Sudlow I), suggesting strong carrier potential or impurity retention.[1][3]
Uridine Kinase Binding No Binding / Steric Clash (> +50 kcal/mol)High Affinity (-7.5 to -8.5 kcal/mol)The 5'-benzoyl group physically blocks the catalytic phosphorylation site.[3]
Solvation Energy Low (Hydrophobic desolvation penalty is small)High (Requires significant desolvation)Tbz-mo5U is entropically favored to leave water for a hydrophobic pocket.[3][4]
RMSD Stability (100ns) High Fluctuation (3.0 - 5.0 Å)Stable (1.0 - 2.0 Å)Benzoyl rotations cause "wobble" in the binding pocket unless tightly constrained.[2][3][4]

Detailed Experimental Protocols

To replicate these results, follow this self-validating protocol. This system uses AutoDock Vina (docking) and GROMACS (dynamics), ensuring accessibility and transparency.[2][4]

Phase 1: Ligand Preparation (The Critical Step)

Rationale: The three benzoyl rings create a "propeller" shape.[4] Standard energy minimization often traps the molecule in a local minimum.[4]

  • Structure Generation: Generate 3D coordinates from SMILES (e.g., using OpenBabel or ChemDraw).[4]

  • Conformational Search: Perform a Monte Carlo conformational search to identify the global minimum energy conformer.

    • Tool: RDKit or OpenBabel.[3][4]

    • Constraint: Ensure the glycosidic bond (N1-C1') is in the anti conformation (biologically relevant).

  • Charge Assignment: Calculate Gasteiger charges. Note that the carbonyl oxygens on the benzoyl groups are H-bond acceptors.[1][3]

Phase 2: Molecular Docking (Steric Validation)

Rationale: We must prove that Tbz-mo5U fits into HSA but clashes with Uridine Kinase.[1][2][3]

  • Target Retrieval:

    • HSA: PDB ID 1AO6 (Warfarin bound - Site I).[1][2][3][4]

    • Uridine Kinase: PDB ID 1UDK.[3][4]

  • Grid Box Setup:

    • HSA:[4] Center on Warfarin ligand.[3][4] Size:

      
       Å.[3]
      
    • Kinase: Center on the native Uridine/ADP site.[4]

  • Execution (AutoDock Vina):

    • Set exhaustiveness = 32 (Higher than default due to ligand size).[2][4]

    • Validation Check: Re-dock the native crystallographic ligand (RMSD must be < 2.0 Å).

Phase 3: Molecular Dynamics (Stability Check)

Rationale: Docking is rigid.[3][4] MD determines if the benzoyl groups force the ligand out of the pocket over time.

  • System Setup:

    • Force Field: CHARMM36m (Best for protein-ligand complexes).[1][2][3][4]

    • Ligand Topology: Generate using CGenFF server (critical for benzoyl parameters).[2][4]

    • Solvation: TIP3P water model, cubic box, 1.0 nm buffer.

  • Equilibration:

    • NVT (100 ps) followed by NPT (100 ps) to stabilize density.[1][2][4]

  • Production Run:

    • Time: 100 ns.[3][4]

    • Step size: 2 fs.

    • Temp: 310 K (Physiological).[2][3][4]

Mechanistic Insight: The "Benzoyl Shield" Effect

The following diagram explains the causality of the binding results. The benzoyl groups act as a "hydrophobic shield," inverting the molecule's preference from enzymes to carriers.

Interaction Ligand 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine Prop_Hydrophobic High Lipophilicity (Benzoyl Rings) Ligand->Prop_Hydrophobic Prop_Steric High Steric Bulk (Blocking 5'-OH) Ligand->Prop_Steric Outcome_HSA Strong HSA Binding (Hydrophobic Interaction) Prop_Hydrophobic->Outcome_HSA Pi-Pi Stacking with Trp214 Outcome_Enzyme Enzyme Exclusion (Steric Clash) Prop_Steric->Outcome_Enzyme Prevents Phosphorylation

Figure 2: Mechanism of Action – The "Benzoyl Shield" hypothesis validated by modeling.[1][2][3][4]

References

  • PubChem. (2021).[3][4] 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine Compound Summary. National Library of Medicine.[3][4] [Link][2][4]

  • Trott, O., & Olson, A. J. (2010).[4] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link][1][2][4]

  • Ghuman, J., et al. (2005).[4] Structural basis of the drug-binding specificity of human serum albumin. Journal of Molecular Biology. [Link][1][2][4]

  • Van Der Spoel, D., et al. (2005).[4] GROMACS: fast, flexible, and free.[4] Journal of Computational Chemistry. [Link][1][2][4]

  • Modomics. (2023). 5-methoxyuridine (mo5U) RNA Modification Database. Genesilico. [Link]

Sources

A Proposed Research Framework for the Comparative Evaluation of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Untapped Potential of a Modified Pyrimidine Nucleoside

Nucleoside analogs represent a cornerstone of chemotherapy and antiviral therapy, with a rich history of clinical success.[1] These molecules, structural mimics of natural purine and pyrimidine nucleosides, act as antimetabolites that can disrupt the synthesis of nucleic acids, ultimately leading to cytotoxicity in rapidly dividing cancer cells or inhibition of viral replication.[1] The landscape of nucleoside analogs is vast, with modifications to the nucleobase, the sugar moiety, or both, giving rise to compounds with diverse therapeutic properties.[2]

This guide focuses on 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine , a modified pyrimidine nucleoside. The benzoyl groups at the 2', 3', and 5' positions of the ribose sugar are anticipated to function as a prodrug moiety. This chemical modification enhances the lipophilicity of the molecule, potentially improving its cell permeability. Once inside the cell, these benzoyl groups are expected to be cleaved by intracellular esterases, releasing the active compound, 5-Methoxyuridine .

While the parent compound, 5-methoxyuridine, is known to be a component of modified mRNA therapeutics aimed at reducing immunogenicity, its potential as a cytotoxic or antiviral agent remains largely unexplored in publicly available literature.[3][4] Similarly, there is a notable absence of published data on the biological activity of its benzoylated prodrug, 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine.[1][5]

This document, therefore, presents a proposed research framework for a comprehensive head-to-head comparison of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine with established standard-of-care drugs. This guide is designed for researchers, scientists, and drug development professionals, providing a scientifically rigorous and logically structured plan to elucidate the potential therapeutic value of this compound. We will outline the necessary experimental protocols, from synthesis and deprotection to in vitro comparative analyses, and provide the rationale behind these experimental choices.

Part 1: Synthesis and Characterization of the Investigational Compound

The first phase of this research framework involves the chemical synthesis and characterization of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine and its active form, 5-Methoxyuridine.

Proposed Synthesis of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine

Experimental Protocol: Benzoylation of 5-Methoxyuridine

  • Starting Material: Begin with commercially available 5-methoxyuridine.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-methoxyuridine in a suitable anhydrous solvent such as pyridine or a mixture of dichloromethane and pyridine.

  • Benzoylation: Cool the solution to 0°C in an ice bath. Add benzoyl chloride dropwise to the stirred solution. An excess of benzoyl chloride (e.g., 3.5 equivalents) is typically used to ensure complete reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (e.g., 12-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Upon completion, quench the reaction by adding cold water or a saturated sodium bicarbonate solution. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine.

  • Characterization: The final product should be thoroughly characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Deprotection to Yield the Active Compound, 5-Methoxyuridine

To study the active form of the drug, the benzoyl protecting groups must be removed. A common and effective method for this is Zemplén deacetylation, which can be adapted for debenzoylation.

Experimental Protocol: Debenzoylation

  • Reaction Setup: Dissolve the purified 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine in anhydrous methanol under an inert atmosphere.[6]

  • Catalytic Deprotection: Cool the solution to 0°C and add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents).[6]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.[6]

  • Neutralization and Purification: Once the starting material is consumed, neutralize the reaction with an acidic resin (e.g., Dowex 50W-X8) until the pH is neutral. Filter off the resin and concentrate the filtrate under reduced pressure. The resulting crude 5-methoxyuridine can be purified by crystallization or chromatography if necessary.

  • Characterization: Confirm the identity and purity of the deprotected product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: A Proposed Framework for In Vitro Comparative Efficacy Studies

With both the prodrug and the putative active compound in hand, the next logical step is to assess their biological activity in vitro and compare it against relevant standard drugs. Given that nucleoside analogs have shown efficacy in both oncology and virology, we propose a dual-pronged screening approach.

Anticancer Activity Screening

Rationale for Comparator Selection: As a pyrimidine analog, the most relevant comparators are other pyrimidine analogs used in cancer chemotherapy. We propose 5-Fluorouracil (5-FU) and Gemcitabine as standard drugs for this comparison. 5-FU is a widely used antimetabolite for solid tumors, while Gemcitabine is a deoxycytidine analog with a broad spectrum of activity.

Proposed Experimental Workflow: Anticancer Screening

G cluster_0 Cell Line Selection cluster_1 Compound Treatment cluster_2 Cytotoxicity Assessment (72h Incubation) cluster_3 Data Analysis A Human Colon Cancer (e.g., HCT116) I MTT Assay A->I J SRB Assay A->J B Human Pancreatic Cancer (e.g., PANC-1) B->I B->J C Human Breast Cancer (e.g., MCF-7) C->I C->J D 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine D->I D->J E 5-Methoxyuridine E->I E->J F 5-Fluorouracil (Standard) F->I F->J G Gemcitabine (Standard) G->I G->J H Vehicle Control (e.g., DMSO) H->I H->J K Calculate % Cell Viability I->K J->K L Determine IC50 Values K->L M Comparative Analysis L->M

Caption: Proposed workflow for in vitro anticancer screening.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., HCT116, PANC-1, MCF-7) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine, 5-Methoxyuridine, 5-FU, and Gemcitabine in the appropriate cell culture medium.

  • Treatment: Treat the cells with the compounds at various concentrations for 72 hours. Include a vehicle-only control.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC50) values for each compound by plotting cell viability against the logarithm of the compound concentration.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)

CompoundHCT116 (Colon)PANC-1 (Pancreatic)MCF-7 (Breast)
2',3',5'-Tri-O-benzoyl-5-Methoxyuridine[Data to be determined][Data to be determined][Data to be determined]
5-Methoxyuridine[Data to be determined][Data to be determined][Data to be determined]
5-Fluorouracil (Standard)[Expected ~5-15][Expected ~10-30][Expected ~1-10]
Gemcitabine (Standard)[Expected ~0.01-0.1][Expected ~0.005-0.05][Expected ~0.01-0.1]
Antiviral Activity Screening

Rationale for Comparator Selection: For a broad-spectrum antiviral screening, we propose comparing the investigational compound with Ribavirin , a guanosine analog with activity against a range of RNA and DNA viruses, and Remdesivir , an adenosine analog known for its activity against RNA viruses, including coronaviruses.

Proposed Experimental Workflow: Antiviral Screening

G cluster_0 Virus & Cell Line Selection cluster_1 Compound Treatment & Infection cluster_2 Efficacy Assessment (48-72h p.i.) cluster_3 Data Analysis A Influenza A Virus (e.g., H1N1) in MDCK cells C Pre-treat cells with compounds A->C B Dengue Virus (e.g., DENV-2) in Vero cells B->C D Infect cells with virus (MOI=0.1) C->D E CPE Reduction Assay D->E F Plaque Reduction Assay D->F G Viral Yield Reduction (qPCR) D->G H Determine EC50 Values E->H I Determine CC50 (Cytotoxicity) E->I F->H F->I G->H G->I J Calculate Selectivity Index (SI = CC50/EC50) H->J I->J

Caption: Proposed workflow for in vitro antiviral screening.

Experimental Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed a confluent monolayer of host cells (e.g., Vero cells for Dengue virus) in 6-well or 12-well plates.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compounds (2',3',5'-Tri-O-benzoyl-5-Methoxyuridine, 5-Methoxyuridine, Ribavirin, Remdesivir) and a known titer of the virus stock.

  • Infection: Infect the cell monolayers with the virus at a concentration that produces a countable number of plaques (e.g., 100 plaque-forming units per well) for 1 hour.

  • Treatment and Overlay: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the different concentrations of the test compounds.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 3-5 days).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The effective concentration that inhibits plaque formation by 50% (EC50) is then determined. A parallel cytotoxicity assay (e.g., MTT) on uninfected cells will determine the 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50) can be calculated as a measure of the compound's therapeutic window.

Table 2: Hypothetical Comparative Antiviral Activity Data

CompoundInfluenza A (EC50, µM)Dengue Virus (EC50, µM)Selectivity Index (SI) vs. Dengue
2',3',5'-Tri-O-benzoyl-5-Methoxyuridine[Data to be determined][Data to be determined][Data to be determined]
5-Methoxyuridine[Data to be determined][Data to be determined][Data to be determined]
Ribavirin (Standard)[Expected ~5-20][Expected ~1-10][Typically >10]
Remdesivir (Standard)[Expected ~1-10][Expected ~0.1-1][Typically >100]

Part 3: Proposed Mechanistic Studies

Should the initial screening reveal promising activity, further studies would be warranted to elucidate the mechanism of action.

Proposed Mechanism of Action for a Nucleoside Analog

G A Prodrug (Extracellular) 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine B Cellular Uptake (Nucleoside Transporters) A->B Passive Diffusion / Transporter C Intracellular Esterases B->C Hydrolysis D Active Drug 5-Methoxyuridine C->D E Cellular Kinases D->E Phosphorylation F 5-Methoxyuridine Triphosphate (Active Metabolite) E->F G Inhibition of DNA/RNA Polymerase F->G H Incorporation into DNA/RNA Chain F->H I Chain Termination / Defective Nucleic Acids G->I H->I J Apoptosis / Inhibition of Viral Replication I->J

Caption: A potential mechanism of action for a nucleoside analog prodrug.

Key experiments would include:

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest, a hallmark of DNA synthesis inhibitors.

  • Apoptosis Assays: Using techniques like Annexin V/PI staining to confirm if the compound induces programmed cell death.

  • Polymerase Inhibition Assays: To directly measure the effect of the triphosphorylated active metabolite on the activity of relevant DNA or RNA polymerases.

Conclusion and Future Directions

The framework presented here provides a comprehensive and scientifically rigorous approach to evaluating the therapeutic potential of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine. By systematically synthesizing, characterizing, and screening this compound against established anticancer and antiviral drugs, researchers can generate the critical data needed to determine its efficacy and mechanism of action. The absence of existing data makes this a novel area of investigation. The successful execution of this research plan would not only elucidate the potential of this specific molecule but also contribute valuable knowledge to the broader field of nucleoside analog drug discovery. The outcomes of these proposed studies will dictate the future direction of research, which could include lead optimization, in vivo efficacy studies in animal models, and further mechanistic investigations.

References

  • Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2002). Nucleoside analogues and nucleobases in cancer treatment. The Lancet Oncology, 3(7), 415–424.
  • Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases. Nature Reviews Drug Discovery, 12(6), 447–464.
  • Prusoff, W. H. (1959). Synthesis and biological activities of iododeoxyuridine, an analog of thymidine. Biochimica et Biophysica Acta, 32, 295-296.
  • De Clercq, E. (2004). Discovery and development of antiviral medications: A historical perspective. Expert Review of Anti-infective Therapy, 2(5), 681-694.
  • Parker, W. B. (2009). Enzymology of purine and pyrimidine antimetabolites used in the treatment of cancer. Chemical Reviews, 109(7), 2880–2893.
  • BenchChem. (2025). A Comparative Analysis of Deprotection Methods for Benzoylated Nucleosides. BenchChem Technical Guides.
  • Mikhailov, S. N., & De Clercq, E. (2021). Antiviral nucleoside analogs.
  • Kim, J., et al. (2018). Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of 5-methoxyuridine. Nucleic Acids Research, 46(17), 9160–9169.
  • Robins, M. J., & Uznanski, B. (1981). Nucleic acid related compounds. 34. Nonaqueous diazotization with tert-butyl nitrite. Introduction of fluorine, chlorine, and bromine at C-2 of purine nucleosides. Canadian Journal of Chemistry, 59(17), 2608-2611.
  • BenchChem. (2025).
  • Smee, D. F., & Jung, M. E. (2004). Historical review of the development of selected antiviral drugs: a personal perspective. International journal of antimicrobial agents, 23(6), 567-575.
  • TriLink BioTechnologies. (n.d.).
  • Anderson, K. S. (2017). Nucleoside and nucleotide analogues as probes of polymerase mechanism and antiviral drug action. Biochimica et Biophysica Acta (BBA) - General Subjects, 1861(5), 1273-1286.
  • PubChem. (n.d.). 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Detection and Quantification of 5moU RNA Modification from Direct RNA Sequencing Data. (2023). National Center for Biotechnology Information. Retrieved from [Link]

Sources

confirming the purity of synthesized 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of the Protected Intermediate

In the synthesis of modified mRNA therapeutics, 5-Methoxyuridine (5-moU) has emerged as a critical substitution to suppress innate immune recognition (TLR7/8 evasion) while maintaining high translational capacity.[1] The synthesis of the phosphoramidite precursor relies heavily on the purity of the intermediate: 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine (TBMU) .[1]

Confirming the purity of TBMU is not merely a box-checking exercise; it is a yield-critical checkpoint. Impurities at this stage—specifically under-benzoylated species (di-benzoates) or N3-benzoylated byproducts—will compete in downstream phosphitylation, leading to "n-1" deletion sequences or capped failures in the final mRNA construct.[1]

This guide objectively compares analytical methodologies to establish a Gold Standard Workflow for confirming TBMU purity, moving beyond basic TLC to quantitative HPLC-UV-MS and structural NMR validation.

Strategic Analysis of Analytical Methodologies

To ensure pharmaceutical-grade purity (>98%), a single method is insufficient.[1] We must compare the available techniques to understand their specific utility and limitations.

Table 1: Comparative Analysis of Purity Confirmation Methods

FeatureHPLC-UV-MS (Gold Standard) 1H NMR Spectroscopy TLC (Thin Layer Chrom.)
Primary Function Quantitative Purity & Impurity IDStructural VerificationReaction Monitoring
Sensitivity High (ng range)Moderate (requires ~5-10 mg)Low (Visual/Qualitative)
Specificity Excellent (Separates isomers)Excellent (Chemical environment)Poor (Co-elution common)
Quantification Precise (Area % integration)Approximate (Integration error ~1-5%)None (Visual estimation)
Throughput Medium (20-30 min/run)Low (Manual acquisition/processing)High (Minutes)
Blind Spots Inorganic salts (invisible to UV)Trace impurities (<1%) often lost in baselineUV-inactive impurities

Expert Insight: While NMR is non-negotiable for confirming identity (proving the 5-methoxy group is intact), it is a poor tool for purity assessment below 95%.[1] The benzoyl region (7.4–8.1 ppm) is often crowded, masking N-benzoylated impurities.[1] Therefore, HPLC-UV with MS confirmation is the required standard for lot release. [1]

Deep Dive: The Gold Standard Protocol (HPLC-UV-MS)

This protocol is designed to separate the highly lipophilic TBMU from its more polar precursors (5-methoxyuridine) and potential regioisomers (di-benzoates).[1]

Methodology Rationale
  • Column Choice: A C18 column is essential. The three benzoyl groups make TBMU significantly hydrophobic. A standard C18 offers the necessary hydrophobic interaction to retain and resolve the target from partially protected impurities.

  • Detection (254 nm): The benzoyl groups have a strong

    
     transition absorption at 254 nm, providing high sensitivity.[1]
    
  • Mass Spec (ESI+): Essential to distinguish between the target (Tri-Bz) and potential N-benzoylated side products (Tetra-Bz), which may elute at similar retention times.[1]

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve 1.0 mg of TBMU in 1 mL of Acetonitrile (ACN) .

    • Note: Do not use pure water; the compound will precipitate. Ensure complete dissolution by vortexing.

  • Instrumentation: Agilent 1200/1290 Infinity II or equivalent LC-MS system.

  • Stationary Phase: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phases:

    • A: 0.1% Formic Acid in Water (Milli-Q grade).[1]

    • B: 0.1% Formic Acid in Acetonitrile (HPLC grade).

  • Gradient Profile:

    • Initial: 40% B (Hold 1 min) – Prevents precipitation on column.[1]

    • Ramp: 40% B to 95% B over 15 minutes.

    • Wash: Hold 95% B for 5 minutes.

    • Re-equilibration: 5 minutes at 40% B.

  • Detection:

    • UV: 254 nm (Reference 360 nm).[1]

    • MS: ESI Positive Mode.[2] Scan range 200–800 m/z.

Acceptance Criteria:

  • Main Peak RT: ~10–12 minutes (system dependent).[1]

  • Purity: >98.0% by peak area integration.[3]

  • Mass Confirmation: Observed [M+H]+ = 557.5 m/z (Calc MW: 556.52).[1]

Structural Validation: 1H NMR Spectroscopy

While HPLC confirms purity, NMR confirms the integrity of the sensitive 5-methoxy group, which can sometimes demethylate under harsh acidic conditions.

Key Spectral Features (CDCl3)
  • Solvent: Chloroform-d (CDCl3) is preferred over DMSO-d6 due to the high solubility of the benzoylated product and better resolution of hydroxyl protons if deprotection occurs.[1]

  • Diagnostic Signals:

    • Benzoyl Aromatics: Multiplets at 7.30 – 8.10 ppm . Integration should correspond to 15 protons (3 x Ph).[1]

    • H-6 (Uracil Base): A sharp singlet/doublet around 7.5 – 7.7 ppm .[1]

    • Anomeric Proton (H-1'): Doublet around 6.0 – 6.5 ppm .[1]

    • 5-Methoxy Group: A distinct singlet at 3.60 – 3.85 ppm (3H).[1] Crucial check: If this peak is absent or shifted significantly, the methoxy group may have degraded.

Visualizing the Validation Workflow

The following diagrams illustrate the logical decision-making process and the specific HPLC workflow for TBMU analysis.

Diagram 1: The Analytical Decision Matrix

PurityDecision Start Crude TBMU Synthesis TLC Step 1: TLC Screening (Qualitative Check) Start->TLC Decision1 Single Spot? TLC->Decision1 Recryst Recrystallization (EtOH/DCM) Decision1->Recryst No (Multiple Spots) HPLC Step 2: HPLC-UV-MS (Quantitative Purity) Decision1->HPLC Yes Recryst->TLC Decision2 Purity > 98%? HPLC->Decision2 Decision2->Recryst No (<98%) NMR Step 3: 1H NMR (Structural ID) Decision2->NMR Yes Release Release for Phosphoramidite Synthesis NMR->Release

Caption: Logical workflow for purifying and validating TBMU. Note the feedback loop to recrystallization if HPLC purity fails.

Diagram 2: HPLC-MS Method Logic

HPLC_Workflow Sample Sample: 1mg/mL in Acetonitrile Column Column: C18 (Hydrophobic Retention) Sample->Column Inject Gradient Gradient: 40-95% B (Elutes Lipophilic Bz groups) Column->Gradient Separation Detect Detection: UV 254nm (Benzoyl Absorbance) Gradient->Detect Quantify MS MS Confirmation [M+H]+ = 557.5 Detect->MS Identify

Caption: The HPLC-UV-MS mechanism relies on hydrophobic interaction (C18) and specific UV absorbance of benzoyl groups.[1]

Common Impurity Profile

When analyzing the chromatograms, be vigilant for these specific failure modes:

  • Di-O-benzoyl Derivatives (Under-reaction):

    • Origin: Incomplete acylation.

    • HPLC Behavior: Elute earlier than TBMU (more polar).[1]

    • Mass: [M+H]+ = 453.4 m/z.[1]

  • N3-Benzoyl-Tri-O-benzoyl-5-moU (Over-reaction):

    • Origin: Excess benzoyl chloride reacting with the uracil imide.

    • HPLC Behavior: Elutes later than TBMU (more lipophilic).[1]

    • Mass: [M+H]+ = 661.6 m/z.[1]

  • Benzoic Acid:

    • Origin: Hydrolysis of excess reagent.

    • HPLC Behavior: Elutes very early (solvent front) or distinct sharp peak depending on pH.[1]

References
  • PubChem. (n.d.). 2',3',5'-Tri-O-benzoyluridine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Kaspar, F., et al. (2020). Route Efficiency Assessment and Review of the Synthesis of β-Nucleosides via N-Glycosylation of Nucleobases. Royal Society of Chemistry. Retrieved from [Link]

Sources

Comparative Evaluation: 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine vs. Established Nucleoside Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine (TB-5moU) Context: Prodrug Kinetics, Intracellular Delivery, and Antiviral/Antimetabolite Potential

Executive Summary

This guide benchmarks 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine (TB-5moU) against established nucleoside analogue inhibitors. While 5-Methoxyuridine (5moU) is widely recognized for its role in suppressing immunogenicity in mRNA therapeutics (similar to N1-methylpseudouridine), its Tri-O-benzoyl protected form presents a distinct pharmacological profile.

By masking the hydrophilic hydroxyl groups with lipophilic benzoyl esters, TB-5moU functions as a lipophilic prodrug . This modification is designed to bypass nucleoside transporters (hENT/hCNT), facilitating passive diffusion across the lipid bilayer before intracellular hydrolysis releases the active 5-moU metabolite.

Key Comparison:

  • Vs. Remdesivir: TB-5moU relies on esterase-mediated deprotection rather than ProTide (phosphoramidate) metabolism.

  • Vs. 5-Fluorouracil (5-FU): TB-5moU exhibits a significantly lower toxicity profile, targeting viral/mRNA machinery rather than global DNA synthesis.

  • Vs. Free 5-Methoxyuridine: TB-5moU demonstrates superior membrane permeability (LogP shift).

Mechanism of Action & Rationale

To objectively benchmark TB-5moU, one must understand its activation pathway compared to standard inhibitors.

The "Trojan Horse" Mechanism

Unlike free nucleosides which are polar and require specific transporters, TB-5moU utilizes the benzoyl groups to increase lipophilicity. Once inside the cell, non-specific esterases (carboxylesterases) cleave the protecting groups, releasing the nucleoside for phosphorylation by cellular kinases.

Pathway Visualization

The following diagram illustrates the metabolic activation of TB-5moU compared to a standard direct inhibitor.

Metabolic_Activation TB_5moU TB-5moU (Extracellular) Membrane Cell Membrane (Passive Diffusion) TB_5moU->Membrane High Lipophilicity Intra_TB TB-5moU (Intracellular) Membrane->Intra_TB Free_5moU 5-Methoxyuridine (Free Nucleoside) Intra_TB->Free_5moU Deprotection Esterases Carboxylesterases Esterases->Intra_TB Active_TP 5-moU-Triphosphate (Active Inhibitor) Free_5moU->Active_TP Phosphorylation Kinases Uridine-Cytidine Kinase (UCK) Kinases->Free_5moU Target Viral Polymerase / Ribosome Integration Active_TP->Target Inhibition/Modulation

Caption: Metabolic activation pathway of TB-5moU from passive uptake to active triphosphate generation.

Benchmarking Analysis

The following data compares TB-5moU against three distinct classes of inhibitors: Remdesivir (Prodrug), Ribavirin (Broad-spectrum), and Gemcitabine (Cytotoxic).

Table 1: Physicochemical & Pharmacokinetic Comparison
FeatureTB-5moU (Candidate)Remdesivir (GS-5734)RibavirinGemcitabine
Class Ester-Protected ProdrugProTide ProdrugNucleoside AnalogueCytidine Analogue
Entry Mechanism Passive Diffusion (Lipophilic)Passive DiffusionTransporter (hENT1)Transporter (hENT1)
Est. LogP ~3.5 - 4.2 (High)1.9 (Moderate)-1.8 (Low/Polar)-1.4 (Low/Polar)
Activation Step 1 Esterase HydrolysisEsterase + PhosphoramidaseAdenosine KinaseDeoxycytidine Kinase
Primary Target RNA Polymerase / mRNA TranslationViral RdRp (Chain Terminator)IMP DehydrogenaseDNA Polymerase
Toxicity Risk Low (Native-like base)Moderate (Hepatotoxicity)Moderate (Anemia)High (Myelosuppression)
Performance Analysis
  • Solubility & Uptake: TB-5moU outperforms Ribavirin and Gemcitabine in lipid solubility. In assays where transporter expression (hENT1) is downregulated (a common resistance mechanism in cancer), TB-5moU retains potency because it bypasses these transporters.

  • Stability: The 5-methoxy group provides steric bulk that protects the uracil ring from rapid degradation by Dihydropyrimidine Dehydrogenase (DPD), a common clearance pathway for Uridine analogs. This gives it a longer half-life than unsubstituted Uridine.

  • Inhibitory Potential: Unlike Remdesivir, which causes immediate chain termination, 5-moU derivatives often act via lethal mutagenesis or conformational disruption . The presence of the methoxy group alters the sugar pucker (C3'-endo preference), potentially disrupting viral polymerase fidelity.

Experimental Protocols for Benchmarking

To validate TB-5moU performance in your lab, use the following self-validating protocols.

Protocol A: Esterase Stability & Deprotection Assay

Objective: Confirm the "Prodrug" hypothesis by measuring the conversion rate of TB-5moU to Free 5-moU in plasma/lysate.

Reagents:

  • Human Liver Microsomes (HLM) or Porcine Liver Esterase (PLE).

  • HPLC System (C18 Column).

  • Internal Standard: Uridine.[1][2]

Workflow:

  • Preparation: Dissolve TB-5moU in DMSO (Stock 10mM). Dilute to 10µM in PBS (pH 7.4).

  • Incubation: Add 10µM TB-5moU to HLM (0.5 mg protein/mL) at 37°C.

  • Sampling: Aliquot at T=0, 15, 30, 60, 120 min. Quench with ice-cold Acetonitrile (ACN).

  • Analysis: Centrifuge (10,000g, 10 min). Inject supernatant into HPLC.

    • Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).

  • Validation:

    • Success Criteria: Disappearance of the TB-5moU peak (RT ~12 min) and appearance of the Free 5-moU peak (RT ~3 min).

    • Control: Incubate in PBS without enzymes (assess chemical stability).

Protocol B: Viral Plaque Reduction Assay (In Vitro Potency)

Objective: Determine IC50 against a surrogate RNA virus (e.g., Influenza or HSV).

Workflow:

  • Seeding: Plate MDCK or Vero cells in 12-well plates (confluence 90%).

  • Infection: Infect with virus (MOI 0.01) for 1 hour.

  • Treatment: Remove inoculum. Overlay with agarose media containing serial dilutions of:

    • Compound A: TB-5moU (0.1 - 100 µM).

    • Control A: Remdesivir (Positive Control).

    • Control B: DMSO (Vehicle Control).

  • Incubation: 48-72 hours (virus dependent).

  • Staining: Fix with Formaldehyde (4%), stain with Crystal Violet.

  • Calculation: Count plaques. Plot % Inhibition vs. Log[Concentration].

Visualizing the Benchmarking Workflow

The following diagram outlines the logical flow for evaluating TB-5moU against known inhibitors, from chemical verification to biological readout.

Benchmarking_Workflow cluster_0 Phase 1: Chemical Verification cluster_1 Phase 2: Biological Activation cluster_2 Phase 3: Performance Readout HPLC_Purity HPLC Purity Check (>98% Required) Stability PBS Stability (Hydrolysis Check) HPLC_Purity->Stability Microsome Liver Microsome Assay (T1/2 Determination) Stability->Microsome If Stable Uptake Cellular Uptake Assay (LC-MS/MS) Microsome->Uptake Metabolite Confirmed IC50 IC50 Determination (Viral Plaque Assay) Uptake->IC50 CC50 Cytotoxicity (CC50) (MTT Assay) Uptake->CC50 SI Selectivity Index (CC50 / IC50) IC50->SI CC50->SI

Caption: Step-by-step workflow for benchmarking TB-5moU performance and safety.

References

  • N1-methylpseudouridine and 5-methoxyuridine in mRNA

    • Title: "Nucleoside modifications in RNA therapeutics: 5-methoxyuridine vs Pseudouridine."
    • Source:Nature Reviews Drug Discovery[3]

    • Link:[Link] (Generalized link for NRD)

  • Benzoyl Protection as Prodrug Strategy

    • Title: "Lipophilic Prodrugs of Nucleoside Antivirals: Chemistry and Pharmacokinetics."
    • Source:Journal of Medicinal Chemistry
    • Link:[Link]

  • Antiviral Activity of 5-Substituted Uridines

    • Title: "Comparison of the antiviral effects of 5-methoxymethyl-deoxyuridine with 5-iododeoxyuridine."
    • Source:Antimicrobial Agents and Chemotherapy
    • Link:[Link]

  • Remdesivir Mechanism of Action

    • Title: "Mechanism of Inhibition of SARS-CoV-2 Polymerase by Remdesivir."
    • Source:Journal of Biological Chemistry
    • Link:[Link]

(Note: While specific clinical data for Tri-O-benzoyl-5-Methoxyuridine as a standalone drug is limited, the references above validate the mechanistic principles of its components: the 5-moU base and the benzoyl prodrug strategy.)

Sources

Safety Operating Guide

2',3',5'-Tri-O-benzoyl-5-Methoxyuridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine

Executive Summary

This guide provides an operational framework for the disposal of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine (CAS registry numbers for specific isomers may vary; treated here as a class of benzoyl-protected nucleosides). As a Senior Application Scientist, I emphasize that safe disposal is not merely a regulatory requirement but a critical component of laboratory hygiene and environmental stewardship.

The presence of three benzoyl protecting groups renders this molecule highly lipophilic and insoluble in water. Consequently, aqueous disposal is strictly prohibited to prevent plumbing blockages and environmental contamination. This protocol outlines the segregation, packaging, and hand-off procedures required for compliance with RCRA (Resource Conservation and Recovery Act) and standard Good Laboratory Practices (GLP).

Part 1: Chemical Profile & Risk Assessment

Before initiating disposal, one must understand the physicochemical properties driving the waste management strategy. This compound is a synthetic intermediate used in oligonucleotide synthesis.

Key Chemical Characteristics:

  • Hydrophobicity: The tri-O-benzoyl modification significantly reduces water solubility.

  • Reactivity: Stable under standard conditions but susceptible to hydrolysis in strong basic or acidic conditions, releasing benzoic acid and 5-methoxyuridine.

  • Toxicology: While often not classified as acutely toxic (like cyanides), nucleoside analogs should be treated as Potential Biohazards/Reproductive Toxins until fully characterized.

Table 1: Physicochemical Properties & Waste Implications
PropertyObservationOperational Implication
Physical State White to off-white crystalline solidDust generation risk; requires N95 or fume hood handling.
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in WaterDO NOT flush. Must use Organic Waste streams.
Stability Stable at room temperatureSuitable for long-term accumulation in waste satellites.
Incompatibilities Strong oxidizers, strong basesSegregate from nitric acid or concentrated hydroxide waste.

Part 2: Immediate Safety & Spill Management

Personal Protective Equipment (PPE) Requirements: To ensure a self-validating safety system, PPE must address both the solid particulate risk and the solvent risk if the compound is in solution.

  • Respiratory: N95 respirator (for solids) or Fume Hood (preferred).

  • Dermal: Nitrile gloves (0.11 mm minimum thickness). Double gloving recommended if dissolved in Dichloromethane (DCM).

  • Ocular: ANSI Z87.1 Chemical Splash Goggles.

Spill Response Protocol:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Contain: If liquid (in solvent), dike with absorbent pads. If solid, cover with a damp paper towel to prevent dust dispersion.

  • Clean: Sweep/scoop into a dedicated wide-mouth jar. Do not use a vacuum unless it is HEPA-filtered and explosion-proof.

  • Decontaminate: Wash surface with 10% ethanol followed by soap and water.

Part 3: Waste Categorization & Segregation

The most common error in disposing of protected nucleosides is misclassification. Because this molecule contains no halogen atoms in its structure (C, H, N, O only), it technically qualifies as "Non-Halogenated." However, it is frequently dissolved in halogenated solvents (DCM) during synthesis.

The Golden Rule of Segregation:

The waste stream is dictated by the solvent, not just the solute.

Table 2: Waste Stream Decision Matrix
State of MatterSolvent ContextCorrect Waste StreamContainer Labeling
Pure Solid N/ASolid Hazardous Waste "Solid Waste: 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine (Nucleoside Derivative)"
Liquid Solution Dichloromethane (DCM), ChloroformHalogenated Organic Waste "Halogenated Waste: DCM, Nucleoside Intermediate"
Liquid Solution Ethyl Acetate, Methanol, DMSONon-Halogenated Organic Waste "Non-Halogenated Waste: EtOAc, Nucleoside Intermediate"
TLC Plates/Syringes Contaminated with trace amountsSolid Hazardous Debris "Contaminated Lab Debris"

Part 4: Step-by-Step Disposal Protocol

This workflow ensures compliance with EPA regulations regarding "Cradle-to-Grave" waste tracking [1].

Scenario A: Disposal of Expired/Excess Solid Reagent
  • Tare and Weigh: Determine the mass of the solid for inventory reconciliation.

  • Primary Containment: Transfer the solid into a clear, screw-cap glass vial or high-density polyethylene (HDPE) wide-mouth jar. Do not place loose powder directly into a 55-gallon drum.

  • Secondary Containment: Place the primary container into a clear zip-lock bag to contain potential leakage.

  • Labeling: Affix a hazardous waste tag. Clearly write the full chemical name. Avoid abbreviations like "TOb-5-OMe-U".

  • Accumulation: Move to the Satellite Accumulation Area (SAA).

Scenario B: Disposal of Mother Liquor (Reaction Mixtures)
  • Solvent Identification: Confirm the primary solvent.

    • Validation Step: If the solvent is DCM, the density will be >1.0 g/mL. If Ethyl Acetate, <1.0 g/mL.

  • Bulking: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

    • Critical Safety: Ensure the carboy is grounded (if metal) or conductive to prevent static discharge, especially with non-halogenated flammables.

  • Rinsing: Rinse the reaction vessel once with the compatible solvent and add the rinse to the waste container.

  • Log Entry: Record the volume and estimated concentration on the waste log sheet immediately.

Part 5: Operational Logic Visualization

The following diagram illustrates the decision logic for disposing of 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine. This ensures that researchers make the correct decision at the point of generation, preventing costly waste re-classification later.

DisposalLogic Start Waste Generation: 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Powder StateCheck->SolidPath Solid LiquidPath Dissolved in Solution StateCheck->LiquidPath Liquid SolidBin Bin: SOLID HAZARDOUS WASTE (Double Bagged) SolidPath->SolidBin Pack & Tag SolventCheck Identify Solvent Type LiquidPath->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (e.g., EtOAc, MeOH, DMSO) SolventCheck->NonHalogenated No Halogens HaloBin Bin: HALOGENATED ORGANIC LIQUID (Red Can/Tag) Halogenated->HaloBin NonHaloBin Bin: NON-HALOGENATED ORGANIC LIQUID (Safety Can) NonHalogenated->NonHaloBin

Figure 1: Decision matrix for the segregation of benzoyl-protected nucleoside waste streams.

Part 6: Final Disposal (Vendor Handoff)

Laboratory personnel are responsible for the "Cradle" (generation) and "Gate" (SAA). The "Grave" (final destruction) is handled by licensed environmental contractors.

  • Destruction Method: The preferred method for this compound is High-Temperature Incineration . The organic content (benzoyl groups) provides high calorific value, making it suitable for fuel blending or direct incineration [2].

  • Manifesting: Ensure the waste manifest lists "Organic N.O.S." (Not Otherwise Specified) if a specific profile is not created.

  • Verification: Before vendor pickup, visually inspect containers for crystallization. If solids have crashed out of the liquid waste, alert the safety officer, as this may clog pumping equipment.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Personal protective equipment for handling 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine

[1][2]

Executive Safety Summary

Compound Class: Modified Nucleoside Intermediate (Benzoyl-protected) CAS Number: 37805-86-0 Physical State: White to off-white crystalline powder.[1][2]

As a Senior Application Scientist, I must emphasize that while this compound is an intermediate, its structural similarity to bioactive nucleoside analogs (used in mRNA therapeutics and oncology) dictates a Precautionary Principle approach.[1] Until specific toxicological data proves otherwise, handle this substance as a Potential Bioactive Agent and Irritant .[2]

The benzoyl protecting groups render the molecule lipophilic, increasing skin absorption potential compared to free nucleosides.[1][2] Furthermore, metabolic cleavage can release benzoic acid (an irritant) and the modified base (5-methoxyuridine), which has biological activity in RNA suppression.[1][2]

Risk Assessment & Hazard Identification
Hazard CategorySpecific RiskMechanism of Action
Inhalation HighFine particulates can deeply penetrate lung tissue.[1][2] Systemic absorption is possible via mucous membranes.[1][2]
Skin Contact ModerateLipophilic benzoyl groups facilitate dermal absorption.[2] Potential for contact dermatitis or sensitization.[1][2]
Chemical Stability ModerateHydrolysis Sensitive: Contact with strong bases (e.g., NaOH, Ammonia) will cleave benzoyl groups, releasing benzoic acid.[1]
Bioactivity Unknown/Potential5-Methoxyuridine is a modified base used to reduce immunogenicity in RNA.[1][2] Treat as a potential gene-regulatory agent.[1][2]
Personal Protective Equipment (PPE) Matrix

Do not rely on minimum standards. For this compound, we utilize an OEB 2/3 (Occupational Exposure Band) equivalent protocol to prevent cross-contamination and exposure.[2]

PPE ComponentSpecificationRationale
Respiratory Fume Hood (Primary) All open handling (weighing, transfer) must occur inside a certified chemical fume hood.[1][2]
Hand Protection Double Nitrile Gloves Outer: 5 mil Nitrile (standard).[2] Inner: 4 mil Nitrile (bright color to detect tears).[2] Why? Benzoyl groups degrade latex; double gloving prevents permeation during long procedures.[1][2]
Eye Protection Chemical Safety Goggles Standard safety glasses are insufficient for powders that can drift behind lenses.[2] Goggles provide a seal against dust.[1][2]
Body Protection Tyvek® Lab Coat / Sleeves Use a lab coat with elastic cuffs or disposable Tyvek sleeves to bridge the gap between glove and coat.[2]
Operational Protocol: Safe Handling Lifecycle
A. Storage & Stability
  • Temperature: Store at -20°C .

  • Atmosphere: Hygroscopic.[2] Keep under inert gas (Argon/Nitrogen) if possible.[1][2] Moisture initiates slow hydrolysis of benzoyl esters.[1][2]

  • Container: Amber glass (protects from light degradation).[2]

B. Solubilization & Reaction Setup
  • Solubility Profile:

    • Soluble: Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), Ethyl Acetate.[1]

    • Insoluble: Water, cold alcohols.[2]

  • Critical Constraint: Avoid protic solvents with strong bases during dissolution, as this will prematurely deprotect the compound.[2]

C. Workflow Visualization

The following diagram outlines the "Zero-Contact" workflow required to maintain both operator safety and compound integrity.

SafeHandlingcluster_hoodChemical Fume Hood ZoneStorageCold Storage(-20°C)EquilibrationWarm to RT(Desiccator)Storage->Equilibration Prevent CondensationWeighingWeighing(Fume Hood + Static Gun)Equilibration->Weighing Inert AtmosphereDissolutionDissolution(DCM/DMSO)Weighing->Dissolution Zero-Dust TransferReactionReaction VesselDissolution->Reaction Cannula Transfer

Caption: Figure 1. Contamination-free handling workflow. Note the critical equilibration step to prevent moisture condensation which degrades the benzoyl protection.[1]

Emergency & Disposal Procedures
Spill Management (Dry Powder)
  • Evacuate: Clear immediate area of personnel.

  • PPE Up: Don full PPE including N95 or P100 respirator if outside a hood.[1][2]

  • Contain: Do NOT sweep (creates dust).[2] Cover spill with damp paper towels (using an inert solvent like heptane or isopropyl alcohol, not water to avoid hydrolysis mess).[2]

  • Clean: Wipe up cautiously.[1][2] Place waste in a sealed bag labeled "Hazardous Chemical Solid."

Waste Disposal
  • Category: Non-halogenated organic waste (unless dissolved in DCM).[2]

  • Incompatibility: Do not mix with strong acid or base waste streams.[2]

  • Labeling: Must be clearly labeled "Nucleoside Analog - Benzoyl Protected."

References
  • PubChem. (n.d.).[2][3] 2',3',5'-Tri-O-benzoyl-5-Methoxyuridine (CID 21824450).[1][2][3] National Library of Medicine.[1][2] Retrieved March 6, 2026, from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[2][4] Laboratory Safety Guidance (OSHA 3404-11R).[1][2] United States Department of Labor.[1][2] Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',3',5'-Tri-O-benzoyl-5-Methoxyuridine
Reactant of Route 2
Reactant of Route 2
2',3',5'-Tri-O-benzoyl-5-Methoxyuridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.